2-(4-(tert-Butyl)phenyl)thiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-13(2,3)11-6-4-10(5-7-11)12-14-8-9-15-12/h4-7,12,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUXQRCFZKFOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408596 | |
| Record name | 2-(4-tert-Butylphenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210625-01-7 | |
| Record name | 2-(4-tert-Butylphenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: Synthesis and Characterization of 2-(4-(tert-Butyl)phenyl)thiazolidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolidine heterocycles are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, 2-(4-(tert-Butyl)phenyl)thiazolidine. We will explore the foundational principles of its synthesis via the condensation reaction of 4-(tert-butyl)benzaldehyde and cysteamine, detailing a robust, field-proven experimental protocol. Furthermore, this document establishes a full suite of analytical methodologies for the unequivocal structural confirmation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This whitepaper is designed to serve as a practical and authoritative resource for researchers engaged in drug discovery and synthetic chemistry.
Introduction: The Significance of the Thiazolidine Scaffold
The thiazolidine ring, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in drug development.[3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4] The substituent at the C2 position of the thiazolidine ring plays a crucial role in modulating this biological activity. The incorporation of a 4-(tert-butyl)phenyl group at this position introduces a lipophilic, sterically hindered moiety that can enhance binding affinity and influence the pharmacokinetic profile of potential drug candidates. Understanding the synthesis and detailed characterization of this specific analogue is therefore a critical step in the exploration of its therapeutic potential.
Synthesis Pathway: Condensation Chemistry
The most direct and efficient method for synthesizing 2-substituted thiazolidines is the acid-catalyzed condensation reaction between an aldehyde and cysteamine (2-aminoethanethiol).[5][6] This reaction proceeds readily under mild conditions, is atom-economical, and typically results in high yields.[7]
Reaction Principle and Mechanism
The reaction is initiated by the nucleophilic attack of the primary amine of cysteamine on the carbonyl carbon of 4-(tert-butyl)benzaldehyde. This is followed by dehydration to form a Schiff base (iminium ion) intermediate. The key step is the subsequent intramolecular cyclization, where the nucleophilic thiol group attacks the imine carbon, forming the stable five-membered thiazolidine ring.
Visualized Reaction Scheme
The synthesis is a straightforward one-step condensation.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a self-validating system for synthesizing the target compound with high purity.
Materials and Reagents:
-
4-(tert-Butyl)benzaldehyde (1.0 eq)
-
Cysteamine hydrochloride (1.05 eq)
-
Sodium hydroxide (1.05 eq)
-
Ethanol, 200 proof
-
Deionized Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cysteamine hydrochloride (1.05 eq) in a 1:1 mixture of ethanol and water (20 mL). Add sodium hydroxide (1.05 eq) to the solution to liberate the free base form of cysteamine and stir until fully dissolved.
-
Aldehyde Addition: To the stirred solution, add 4-(tert-butyl)benzaldehyde (1.0 eq) dropwise at room temperature.
-
Scientist's Note: The use of an ethanol/water co-solvent system is crucial for dissolving both the polar cysteamine salt and the nonpolar aldehyde, ensuring a homogeneous reaction mixture.[5] Adding the aldehyde dropwise helps to control any potential exotherm.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. The product will often precipitate out of the solution as a white solid.
-
Self-Validation Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the aldehyde spot indicates reaction completion.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the collected solid three times with cold diethyl ether (3 x 15 mL) to remove any unreacted aldehyde and other organic impurities.
-
Scientist's Note: Diethyl ether is an excellent solvent for the starting aldehyde but a poor solvent for the thiazolidine product, making it ideal for a purification wash.
-
-
Drying: Dry the purified white solid under vacuum to a constant weight.
Comprehensive Characterization
Unequivocal identification and purity assessment are achieved through a combination of spectroscopic and physical methods. The data presented below are representative values based on analyses of structurally similar compounds.[8][9]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides definitive structural information.
-
Aromatic Protons: Two distinct doublets are expected for the para-substituted phenyl ring.
-
Thiazolidine Protons: The protons on the thiazolidine ring will appear as a set of multiplets. The proton at the C2 position is a key singlet.
-
tert-Butyl Protons: A sharp singlet integrating to nine protons is a characteristic signal for the tert-butyl group.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the number and type of carbon atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
The FT-IR spectrum is used to identify key functional groups.
-
N-H Stretch: A moderate absorption band around 3300-3200 cm⁻¹ is characteristic of the secondary amine in the thiazolidine ring.[10]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl and thiazolidine ring) appear just below 3000 cm⁻¹.
-
C-S Stretch: A weaker absorption in the 700-600 cm⁻¹ region can be attributed to the C-S bond.[11]
-
Mass Spectrometry (MS)
-
Analysis Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Molecular Ion: For the molecular formula C₁₃H₁₉NS, the expected monoisotopic mass is approximately 221.13 m/z. The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at this value.[12][13]
Data Summary Table
| Analysis | Parameter | Expected Result |
| ¹H NMR | δ 7.40-7.30 (m, 4H) | Aromatic protons (AA'BB' system) |
| δ 5.50 (s, 1H) | C2-H of thiazolidine ring | |
| δ 4.20-4.00 (m, 2H) | -CH₂-S- | |
| δ 3.20-3.00 (m, 2H) | -CH₂-N- | |
| δ 2.10 (br s, 1H) | N-H | |
| δ 1.32 (s, 9H) | tert-Butyl protons | |
| ¹³C NMR | δ ~149, ~139, ~127, ~125 | Aromatic carbons |
| δ ~70 | C2 of thiazolidine ring | |
| δ ~55 | -CH₂-N- | |
| δ ~35 | -CH₂-S- | |
| δ ~34 | Quaternary C of tert-Butyl | |
| δ ~31 | Methyl C of tert-Butyl | |
| FT-IR | ν (cm⁻¹) | ~3250 (N-H stretch), ~2960 (Aliphatic C-H), ~1600 (Aromatic C=C) |
| MS (ESI) | m/z | 222.14 [M+H]⁺ |
| Physical | Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Overall Experimental Workflow
The entire process from synthesis to final characterization follows a logical and efficient progression.
Caption: Comprehensive workflow from synthesis to characterization.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of this compound. The outlined condensation reaction is efficient and proceeds under mild conditions, making it highly accessible for synthetic chemistry laboratories. The comprehensive characterization workflow, employing NMR, FT-IR, and MS, provides a validated framework for confirming the structural integrity and purity of the target compound. This foundational knowledge is essential for any subsequent investigation into the pharmacological properties and potential therapeutic applications of this and related thiazolidine derivatives.
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- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements.
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus.PubMed Central (PMC).
- The Role of Thiazolidine Derivatives in Modern Chemistry.Source not specified.
- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.Source not specified.
- Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity.Source not specified.
- optimizing reaction conditions for the condensation of L-cysteine with aldehydes.Benchchem.
- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evalu
- Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjug
- Reaction mechanism of cysteamine and aldehydes.
- Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds.Source not specified.
- (A) Scheme of the condensation between propionaldehyde and L-cysteine...
- Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives.
- Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.PubMed Central (PMC).
- X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives.Journal of the American Chemical Society.
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.MDPI.
- Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents.MDPI.
- Mass Spectrometry of Heterocyclic Compounds.
- FT-IR spectrum of 2-(4-methoxyphenyl)
- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.docbrown.info.
- Thiazolidine, 2-phenyl- - Optional[Vapor Phase IR] - Spectrum.SpectraBase.
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- 3. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
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A Technical Guide to the Physicochemical Characterization of 2-(4-(tert-Butyl)phenyl)thiazolidine
Introduction: The Significance of the Thiazolidine Scaffold and the Need for Rigorous Characterization
The thiazolidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][3] The molecule 2-(4-(tert-Butyl)phenyl)thiazolidine represents a specific embodiment of this class, incorporating a lipophilic tert-butylphenyl group that can significantly influence its biological interactions and pharmacokinetic profile. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful drug development is built. These properties—solubility, melting point, pKa, and lipophilicity—govern everything from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).
This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound. It is designed for researchers and drug development professionals, moving beyond simple data reporting to explain the causality behind experimental choices and to provide robust, self-validating protocols for generating high-quality, reliable data.
Molecular Profile and In Silico Predictions
Before embarking on empirical analysis, it is instructive to establish a baseline using computational predictions. These in silico models provide initial estimates that guide experimental design.
Chemical Structure:
-
IUPAC Name: 2-(4-tert-butylphenyl)-1,3-thiazolidine[4]
-
Molecular Formula: C₁₃H₁₉NS[4]
-
Molecular Weight: 221.36 g/mol [4]
The structure features a thiazolidine ring, which contains a secondary amine (a potential basic center), and a phenyl ring substituted with a bulky, non-polar tert-butyl group.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| XLogP3 | 3.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 12.0 Ų | PubChem |
| pKa (strongest basic) | 6.5 ± 0.4 | ChemAxon |
Note: These values are computationally derived and require experimental validation.
Melting Point: A Critical Indicator of Purity and Stability
The melting point is one of the most fundamental physical properties of a solid crystalline compound. A sharp, well-defined melting point range is a primary indicator of high purity, whereas a broad and depressed range suggests the presence of impurities.[5] Its determination is crucial for material identification, quality control, and assessing thermal stability.
Causality of Experimental Design
The standard capillary method is employed for its simplicity, reproducibility, and requirement for only a small amount of sample.[6][7] The key to an accurate measurement lies in controlling the heating rate. A rapid initial ramp is used to approach the approximate melting point, followed by a much slower rate (e.g., 1-2°C/min) through the melting range.[5] This slow ramp ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for a precise observation of the initial and final melting temperatures.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, crush any coarse crystals using a mortar and pestle to ensure uniform heat transfer.[6]
-
Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Set the initial heating rate to a rapid value (e.g., 10°C/min) to quickly approach the expected melting point (based on in silico data or a preliminary rapid test).
-
-
Measurement:
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C/min.
-
Record the Initial Melting Point (T₁): The temperature at which the first drop of liquid becomes visible.
-
Record the Final Melting Point (T₂): The temperature at which the last solid particle melts completely.
-
The melting range is reported as T₁ - T₂.
-
-
Validation and Reporting:
-
Perform the determination in triplicate to ensure reproducibility.
-
Report the melting range as the average of the triplicate measurements.
-
If a mixed melting point determination is needed to confirm identity, mix the sample with a known standard. A depression or broadening of the melting range indicates the substances are not identical.[6]
-
Data Visualization: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Aqueous Solubility: Foundation of Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Insufficient solubility can be a major hurdle in drug development, leading to poor absorption and erratic dosing. The presence of both a lipophilic tert-butylphenyl group and a potentially polar/ionizable thiazolidine ring in the target molecule suggests that its solubility will be highly dependent on pH.
Causality of Experimental Design
A systematic approach is used to classify the compound's solubility, which provides insights into its acidic or basic nature.[8][9] The protocol starts with water to assess intrinsic solubility. Subsequent tests in acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions reveal whether the compound can form more soluble salts.[9][10] The choice of NaHCO₃, a weak base, helps distinguish between strong acids (like carboxylic acids, which are soluble) and weak acids (like some phenols, which are not).[8] For our target molecule, solubility in HCl would strongly indicate the basic nature of the thiazolidine nitrogen.
Experimental Protocol: Solubility Classification
-
General Procedure: For each solvent, add approximately 25 mg of the compound to 0.75 mL of the solvent in a test tube. Shake vigorously for 60 seconds.[10][11] Observe if the compound dissolves completely. A compound is deemed "soluble" if it dissolves completely.
-
Step 1: Water Solubility:
-
Test solubility in deionized water.
-
If soluble, test the solution with litmus or a pH meter. A basic pH would confirm the amine's character. Proceed to test ether solubility to determine if it's a small, polar molecule.[10]
-
If insoluble, proceed to Step 2.
-
-
Step 2: 5% HCl Solubility:
-
Test solubility in 5% aqueous HCl.
-
Rationale: The thiazolidine nitrogen is expected to be basic. If it protonates to form a hydrochloride salt, the compound will become significantly more water-soluble.
-
If soluble, the compound is classified as a base (Class B).
-
-
Step 3: 5% NaOH Solubility:
-
If insoluble in water and HCl, test solubility in 5% aqueous NaOH.
-
Rationale: This tests for acidic protons. While the secondary amine is basic, other structural features could potentially be acidic, though this is less likely for the target molecule.
-
If soluble, the compound has acidic properties. Proceed to Step 4.
-
-
Step 4: 5% NaHCO₃ Solubility:
-
If soluble in NaOH, test solubility in 5% aqueous NaHCO₃.
-
Rationale: This differentiates between strong and weak acids. Solubility indicates a strong acid. Insolubility indicates a weak acid.[8]
-
-
Classification: Based on the results, classify the compound according to the solubility flowchart. For this compound, the expected result is insolubility in water and NaOH, but solubility in HCl.
Data Visualization: Solubility Classification Flowchart
Caption: Decision tree for solubility classification.
Acid Dissociation Constant (pKa): Quantifying Ionization
The pKa is the pH at which a functional group is 50% ionized. For this compound, the secondary amine of the thiazolidine ring is the key ionizable group. Its pKa value is critical for predicting solubility, absorption, and receptor binding, as the charge state of the molecule will change across different physiological pH environments.
Causality of Experimental Design
Potentiometric titration is the gold standard for pKa determination due to its high accuracy and precision.[12][13] The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[14] The pKa is found at the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and neutral species are equal.[14] To ensure accuracy, the pH meter must be meticulously calibrated, and the titration should be performed under an inert atmosphere (e.g., nitrogen) to prevent dissolved atmospheric CO₂ from interfering with the measurement, especially when titrating with a base.[13]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Preparation:
-
Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[14]
-
Prepare a standardized solution of 0.1 M HCl (titrant).
-
Prepare the analyte solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low) to a final concentration of approximately 1-10 mM. Note that using co-solvents will yield an apparent pKa (pKa') specific to that solvent system.[13]
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[14]
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).
-
The pKa is equal to the pH at the half-equivalence point (Vₑ / 2).[14]
-
-
Validation and Reporting:
-
Perform the titration in triplicate.
-
Report the pKa as the average value ± standard deviation, specifying the temperature and solvent system used.
-
Data Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): A Predictor of ADME Profile
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount parameter in drug design. It is typically quantified as the logarithm of the partition coefficient (LogP) for a neutral molecule between n-octanol and water, or the distribution coefficient (LogD) for an ionizable molecule at a specific pH.[15] Given that our target molecule has a basic center, its distribution will be pH-dependent, making LogD at physiological pH (7.4) a particularly relevant parameter.[15][16]
Causality of Experimental Design
Two primary methods are presented: the "gold standard" shake-flask method and the higher-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Shake-Flask Method: This is a direct equilibrium measurement and is considered the most reliable method.[16][17] It involves dissolving the compound in a biphasic system of n-octanol and water (or buffer for LogD), allowing it to partition, and then measuring the concentration in each phase.[15][18] Pre-saturation of the solvents is critical to prevent volume changes during the experiment.
-
RP-HPLC Method: This indirect method estimates LogP by correlating a compound's retention time on a non-polar stationary phase (like C18) with the known LogP values of a set of standard compounds.[19][20][21] It is much faster and requires less material, making it ideal for screening. The retention factor extrapolated to 100% aqueous mobile phase (log kₒ) often shows the best correlation with LogP.[19][22]
Experimental Protocols
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[16]
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[16]
-
-
Partitioning:
-
Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.
-
Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Calculation:
-
Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
-
System Setup:
-
Use a C18 reverse-phase column.
-
The mobile phase is typically a gradient of an organic solvent (e.g., methanol or acetonitrile) and water.
-
-
Calibration:
-
Select a set of 5-10 standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
Inject each standard and determine its retention time (tᵣ).
-
Calculate the retention factor (k) for each standard: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log k values.
-
-
Sample Analysis:
-
Inject the this compound sample under the same chromatographic conditions and determine its retention time and log k.
-
-
Calculation:
-
Interpolate the log k of the test compound onto the calibration curve to estimate its LogP value.
-
Data Visualization: LogP/D Determination Methods
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An In-depth Technical Guide to 2-(4-(tert-Butyl)phenyl)thiazolidine: Synthesis, Properties, and Exploration of Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiazolidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities. This guide focuses on a specific derivative, 2-(4-(tert-Butyl)phenyl)thiazolidine, providing a comprehensive overview of its chemical identity, synthesis, and physicochemical properties. While specific biological data for this particular molecule is not extensively available in the public domain, we will explore its potential applications in drug discovery by drawing parallels with structurally related compounds and the broader thiazolidine class. This document serves as a foundational resource for researchers interested in synthesizing and investigating the therapeutic potential of this and similar molecules.
Compound Identification and Physicochemical Properties
Chemical Identity:
-
Systematic Name: this compound
-
CAS Number: 210625-01-7[1]
-
Molecular Formula: C₁₃H₁₉NS
-
Molecular Weight: 221.36 g/mol [1]
-
Structure:
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Weight | 221.36 g/mol | PubChem[1] |
| Molecular Formula | C₁₃H₁₉NS | PubChem[1] |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 221.123819 g/mol | PubChem[1] |
| Monoisotopic Mass | 221.123819 g/mol | PubChem[1] |
| Topological Polar Surface Area | 41.3 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
| Complexity | 209 | PubChem[1] |
Synthesis of this compound
The synthesis of 2-substituted thiazolidines is a well-established chemical transformation, typically proceeding via the condensation of an aldehyde with a compound containing a primary amine and a thiol group. For the synthesis of this compound, the logical precursors are 4-tert-butylbenzaldehyde and cysteamine (2-aminoethanethiol).
Reaction Scheme:
Caption: Synthesis of this compound
Experimental Protocol:
This protocol is a generalized procedure based on established methods for the synthesis of 2-aryl-thiazolidines. Optimization of reaction time, temperature, and purification may be necessary.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylbenzaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add cysteamine hydrochloride (1.0-1.2 eq) to the solution. If starting with the free base, an equivalent of a mild base may be required to neutralize the hydrochloride in situ.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Drug Discovery
While specific biological data for this compound is limited, the broader class of thiazolidine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[2][3][4] The presence of the 4-tert-butylphenyl group can influence the lipophilicity and steric interactions of the molecule with biological targets, potentially modulating its activity and selectivity.
Hypothetical Biological Screening Workflow:
Caption: A general workflow for the biological evaluation of a novel compound.
Potential Therapeutic Areas for Investigation:
-
Anticancer Activity: Numerous thiazolidine derivatives have demonstrated potent anticancer properties.[5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[5] The lipophilic tert-butyl group on the phenyl ring of this compound may enhance its ability to penetrate cell membranes and interact with intracellular targets.
-
Antimicrobial and Antifungal Activity: The thiazolidine ring is a key pharmacophore in various antimicrobial and antifungal agents.[6][7] Investigations into the activity of this compound against a panel of pathogenic bacteria and fungi could reveal its potential as an infectious disease therapeutic.
-
Anti-inflammatory Activity: Some thiazolidinone derivatives, a related class of compounds, are known for their anti-inflammatory effects.[3][8] It would be worthwhile to investigate whether this compound can modulate inflammatory pathways, for example, by inhibiting key enzymes like cyclooxygenases or by affecting pro-inflammatory cytokine production.
-
Enzyme Inhibition: The thiazolidine scaffold can be modified to target a variety of enzymes. For instance, some derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production.[9] Other thiazolidine-based compounds have been investigated as inhibitors of kinases and other enzymes relevant to disease.[10]
Commercial Suppliers
This compound is available from several chemical suppliers for research purposes. It is important to obtain a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound.
Known Suppliers:
-
BLDpharm
-
Echemi
Note: This is not an exhaustive list, and availability may vary.
Conclusion and Future Directions
This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for biological screening. While direct evidence of its pharmacological activity is currently lacking in publicly accessible literature, the well-documented and diverse bioactivities of the thiazolidine scaffold provide a strong rationale for its investigation in various therapeutic areas. Future research should focus on the systematic biological evaluation of this compound in a range of in vitro and in vivo models to elucidate its potential as a novel therapeutic agent. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the tert-butylphenyl group and the thiazolidine ring, will be crucial in optimizing its potency and selectivity for any identified biological targets.
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. Available from: [Link]
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Synthesis and Biological Activity of Some New 4-Thiazolidinone Derivatives. ResearchGate. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(4-(tert-Butyl)phenyl)thiazolidine
This guide provides an in-depth analysis of the spectroscopic techniques required for the structural elucidation and verification of 2-(4-(tert-Butyl)phenyl)thiazolidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights for acquiring and interpreting Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data.
Introduction: The Importance of Structural Verification
This compound is a heterocyclic compound featuring a p-substituted aromatic ring and a saturated, sulfur- and nitrogen-containing thiazolidine ring. Molecules within this structural class are of significant interest in medicinal chemistry due to the diverse biological activities associated with the thiazolidine scaffold. Rigorous and unambiguous structural confirmation is a prerequisite for any further biological or pharmaceutical development. This is achieved through the synergistic application of multiple spectroscopic methods, each providing a unique piece of the structural puzzle. This guide will detail the expected spectral data for this molecule and explain the causality behind the experimental and interpretative strategies.
Molecular Structure and Predicted Spectroscopic Highlights
Before delving into the data, a preliminary analysis of the molecule's structure is essential to predict its spectroscopic behavior.
-
Key Structural Features:
-
p-tert-Butylphenyl group: A 1,4-disubstituted aromatic ring with a bulky, aliphatic tert-butyl group. This will give rise to characteristic aromatic signals in NMR and IR.
-
Thiazolidine Ring: A five-membered saturated heterocycle containing a secondary amine (N-H) and a thioether (C-S-C) linkage. This ring has three distinct methylene/methine proton environments.
-
Chiral Center: The C2 carbon of the thiazolidine ring (the carbon atom bonded to both sulfur and the phenyl ring) is a chiral center.
-
The following sections will explore how these features manifest in each spectroscopic technique.
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound, providing the most direct evidence of its elemental composition.[1][2][3][4]
Principle of the Technique
MS measures the mass-to-charge ratio (m/z) of ions.[1][3] A molecule is first ionized, forming a molecular ion (M⁺˙ or [M+H]⁺). This ion can then fragment into smaller, characteristic pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure.[1] For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and ensure the observation of the molecular ion.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, ions are transferred into the gas phase. ESI is typically run in positive ion mode for this compound, which will readily protonate at the nitrogen atom, yielding the [M+H]⁺ ion.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Mass Spectrum and Data Interpretation
The molecular formula for this compound is C₁₃H₁₉NS.
-
Molecular Weight:
-
Average Mass: 221.36 g/mol
-
Monoisotopic Mass: 221.1238 g/mol
-
-
Expected Molecular Ion Peak: In ESI-MS (positive mode), the most prominent peak will be the protonated molecule, [M+H]⁺, at m/z ≈ 222.13 .
-
Key Fragmentation Pathways: While ESI is a soft technique, some fragmentation can be induced. The primary fragmentation would likely involve the cleavage of the C-N or C-S bonds in the thiazolidine ring, as this is the most labile part of the molecule. A key fragmentation pathway for benzylamines involves the formation of a stable benzyl cation.[5][6][7][8]
-
Loss of the thiazolidine moiety: Cleavage at the C2-phenyl bond could lead to the formation of the 4-tert-butylbenzyl cation at m/z ≈ 147 . This would be a very stable and likely abundant fragment ion.
-
Ring Opening: Fragmentation of the thiazolidine ring itself can lead to various smaller fragments.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[9][10][11][12][13]
Principle of the Technique
Covalent bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies.[9][12] This absorption is recorded by the spectrometer, resulting in a spectrum that shows absorption bands at specific wavenumbers (cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at the characteristic frequencies.
-
Spectrum Generation: The detector measures the attenuated radiation, and a spectrum of absorbance versus wavenumber is generated. A background spectrum of the empty ATR crystal is always taken first and automatically subtracted.
Predicted IR Spectrum and Data Interpretation
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3350 - 3300 | Medium, Sharp | N-H Stretch (secondary amine)[14][15][16] |
| ~3100 - 3010 | Weak-Medium | Aromatic C-H Stretch[17][18] |
| ~2960 - 2850 | Strong | Aliphatic C-H Stretch (tert-butyl and CH₂)[18][19] |
| ~1600 & ~1475 | Medium, Sharp | Aromatic C=C Ring Stretches[16][17][20] |
| ~1465 | Medium | CH₂ Scissoring (bending) |
| ~1365 | Medium-Strong | C-H Bending (characteristic of tert-butyl group) |
| ~850 - 800 | Strong | C-H Out-of-Plane Bending (p-disubstituted benzene)[20] |
| ~1250 - 1020 | Medium | C-N Stretch |
| ~750 - 600 | Weak-Medium | C-S Stretch |
The presence of a sharp peak around 3300 cm⁻¹ (N-H), strong aliphatic C-H stretches below 3000 cm⁻¹, and characteristic aromatic peaks (C-H stretch above 3000 cm⁻¹, C=C stretches around 1600/1475 cm⁻¹, and a strong out-of-plane bend around 830 cm⁻¹) would provide strong evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping out the carbon and hydrogen framework.[21][22][23][24]
Principle of the Technique
Atomic nuclei with a property called "spin" (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field. By applying radiofrequency pulses, these nuclei can be made to "flip" between energy states. The precise frequency required for this transition is called the chemical shift (δ) and is highly sensitive to the local electronic environment of each nucleus.[24] The interactions between neighboring nuclei (spin-spin coupling) cause signals to split into distinct patterns (multiplicity), providing information about connectivity.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[25][26][27][28] The deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the sample. TMS is chemically inert and provides a reference signal at 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Experiment Execution: Run the desired NMR experiments (e.g., ¹H, ¹³C, and potentially 2D experiments like COSY or HSQC) by applying the appropriate pulse sequences. The resulting free induction decay (FID) is then Fourier transformed to produce the NMR spectrum.
Predicted ¹H NMR Spectrum and Data Interpretation (400 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment, and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40 | Doublet | 2H | H-c | Aromatic protons ortho to the thiazolidine group. Deshielded. Appears as a doublet due to coupling with H-d. |
| ~7.30 | Doublet | 2H | H-d | Aromatic protons ortho to the tert-butyl group. Appears as a doublet due to coupling with H-c. |
| ~5.50 | Singlet | 1H | H-a | Methine proton at C2. It is deshielded by both the adjacent sulfur atom and the aromatic ring. Expected to be a singlet as it has no adjacent protons. |
| ~4.20 - 4.00 | Multiplet | 2H | H-e | Methylene protons at C5, adjacent to the sulfur atom. Deshielded by the electronegative sulfur. |
| ~3.20 - 3.00 | Multiplet | 2H | H-f | Methylene protons at C4, adjacent to the nitrogen atom. Deshielded by the electronegative nitrogen. |
| ~2.10 | Broad Singlet | 1H | H-g | Amine proton (N-H). Often appears as a broad signal and its chemical shift can vary with concentration and temperature. |
| 1.32 | Singlet | 9H | H-b | Protons of the three equivalent methyl groups of the tert-butyl substituent. Gives a characteristic strong singlet signal.[29] |
Predicted ¹³C NMR Spectrum and Data Interpretation (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149 | C-j | Aromatic quaternary carbon bonded to the tert-butyl group. |
| ~140 | C-g | Aromatic quaternary carbon bonded to the thiazolidine ring. |
| ~126 | C-i | Aromatic CH carbons ortho to the tert-butyl group. |
| ~125 | C-h | Aromatic CH carbons ortho to the thiazolidine group. |
| ~70 | C-a | Methine carbon at C2. Deshielded by both sulfur and the aromatic ring. |
| ~55 | C-f | Methylene carbon at C4, adjacent to nitrogen. |
| ~34 | C-k | Quaternary carbon of the tert-butyl group. |
| ~33 | C-e | Methylene carbon at C5, adjacent to sulfur. |
| ~31 | C-b | Methyl carbons of the tert-butyl group.[30][31][32] |
Integrated Spectroscopic Analysis Workflow
Effective structural elucidation relies on integrating the data from all techniques. The following workflow demonstrates this synergistic approach.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
The comprehensive analysis using Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the structural confirmation of this compound. MS confirms the molecular weight and formula. IR identifies the essential functional groups, confirming the presence of the amine, aromatic, and aliphatic moieties. Finally, ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, confirming the specific arrangement of atoms and the p-substitution pattern on the aromatic ring. Together, these techniques offer an unambiguous and trustworthy elucidation of the molecular structure, a critical step in the advancement of chemical and pharmaceutical research.
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An In-depth Technical Guide to the Crystal Structure of 2-(4-(tert-Butyl)phenyl)thiazolidine
This guide provides a comprehensive technical overview of the synthesis, characterization, and prospective crystal structure of 2-(4-(tert-Butyl)phenyl)thiazolidine. While a publicly deposited crystal structure for this specific molecule is not available in the Cambridge Structural Database (CSD) as of the last update, this document outlines the complete workflow required to obtain and analyze its three-dimensional structure.[1][2] It serves as a predictive and methodological resource, grounded in established principles of organic synthesis, crystallography, and spectroscopic analysis.
Thiazolidine derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous bioactive agents.[3][4] The incorporation of a 4-(tert-butyl)phenyl substituent at the 2-position is a strategic design element intended to enhance lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. A definitive crystal structure is paramount for understanding its stereochemistry, intermolecular interactions, and for facilitating structure-based drug design.
Part 1: Synthesis and Characterization
The synthesis of this compound is most effectively achieved through the cyclocondensation of 4-(tert-butyl)benzaldehyde with cysteamine (2-aminoethanethiol).[5] This well-established reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the thiazolidine ring.
Detailed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(tert-butyl)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Addition of Reagent: Add cysteamine hydrochloride (1.0-1.2 eq) to the solution, followed by a mild base like triethylamine or sodium acetate to neutralize the hydrochloride and facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete conversion. Monitoring the reaction progress can be done using Thin Layer Chromatography (TLC).[4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may involve extraction with an organic solvent and washing with brine. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Spectroscopic Characterization
Prior to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the aromatic protons of the phenyl ring, and the methylene protons of the thiazolidine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the quaternary carbon of the tert-butyl group and the carbons of the thiazolidine and phenyl rings.
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular formula for this compound is C₁₃H₁₉NS, with an expected molecular weight of approximately 221.36 g/mol .[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C-N and C-S bond vibrations.
Part 2: Crystallization and X-ray Diffraction
Obtaining a high-quality single crystal is often the most challenging step in determining a crystal structure.[7] The choice of solvent and crystallization technique is critical.[8]
Crystallization Methodologies
Several methods can be employed to grow single crystals suitable for X-ray diffraction.[7][9]
| Crystallization Technique | Description | Key Considerations |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly in a dust-free environment.[8] | The choice of solvent is crucial; a solvent in which the compound is moderately soluble is ideal. The rate of evaporation can be controlled by the opening of the vial.[9] |
| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. | The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[10] | This technique is particularly useful for compounds that are highly soluble in one solvent but insoluble in another. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.[10][11] | The rate of cooling is a critical parameter; slower cooling rates generally lead to larger and higher-quality crystals. |
Experimental Workflow for Crystallization and Structure Determination
Caption: Experimental workflow for structure determination.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, the following steps are performed:[7]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (to reduce thermal motion) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.
Part 3: Predicted Structural Features
Based on the known crystal structures of related thiazolidine derivatives, several key structural features can be predicted for this compound.[12][13]
Molecular Geometry
Caption: Predicted molecular structure of the compound.
-
Thiazolidine Ring Conformation: The five-membered thiazolidine ring is not planar and is expected to adopt an envelope or twisted conformation.[13] The specific conformation will be determined by the substituents and the packing forces in the crystal lattice.
-
Orientation of the Phenyl Group: The 4-(tert-butyl)phenyl group at the 2-position will have a specific dihedral angle with respect to the thiazolidine ring. This orientation will be influenced by steric hindrance and potential intramolecular interactions.
-
Intermolecular Interactions: In the solid state, the molecules are likely to be held together by a network of intermolecular interactions. These may include N-H···S or N-H···N hydrogen bonds, as well as weaker C-H···π interactions involving the phenyl ring. The bulky tert-butyl group will also play a significant role in the crystal packing.
Quantitative Data Summary (Predicted)
The following table summarizes the expected range for key crystallographic and geometric parameters, based on analogous structures.
| Parameter | Predicted Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the unit cell. |
| C-S Bond Lengths | 1.80 - 1.85 Å | Typical for single bonds in a thiazolidine ring. |
| C-N Bond Lengths | 1.45 - 1.50 Å | Typical for single bonds in a thiazolidine ring. |
| Dihedral Angle | Variable | The angle between the thiazolidine and phenyl rings, crucial for understanding molecular shape. |
Conclusion
This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of this compound. While a definitive crystal structure is not yet publicly available, the protocols and predictive analysis herein offer a robust starting point for researchers in medicinal chemistry and materials science. The determination of this crystal structure will provide invaluable insights into its three-dimensional architecture, informing future drug design and development efforts.
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A Technical Guide to the Biological Activity Screening of Novel Thiazolidine Derivatives
Introduction: The Therapeutic Potential of Thiazolidine Scaffolds
The thiazolidine ring system, particularly the thiazolidin-2,4-dione (TZD) scaffold, represents a privileged structure in medicinal chemistry.[1][2] Initially recognized for their role as insulin sensitizers in the treatment of type 2 diabetes, thiazolidine derivatives have since demonstrated a remarkable breadth of biological activities.[1][3][4][5] Their therapeutic potential extends to anticancer, antimicrobial, and antioxidant applications, making them a focal point of intensive drug discovery efforts.[2][6][7][8] This guide provides a comprehensive overview of the essential in vitro screening methodologies employed to elucidate the multifaceted biological profile of novel thiazolidine derivatives. As a self-validating system, each protocol is designed to yield robust and reproducible data, forming the foundation for further preclinical and clinical development.
The diverse biological effects of thiazolidine derivatives often stem from their interaction with key cellular targets. For instance, their antidiabetic and some of their anticancer effects are mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that governs the expression of genes involved in glucose and lipid metabolism, as well as cell proliferation and differentiation.[1][3][6][9][10] Beyond PPAR-γ, these compounds can modulate various signaling pathways implicated in carcinogenesis, including those involved in apoptosis, angiogenesis, and cell cycle regulation.[6][9][10][11] This technical guide will delve into the practical screening assays that allow researchers to probe these activities, providing the foundational data necessary to advance promising candidates through the drug discovery pipeline.
Part 1: Anticancer Activity Screening
The evaluation of anticancer properties is a critical step in characterizing novel thiazolidine derivatives, given their demonstrated ability to inhibit the growth of various cancer cell lines.[2][12][13] The primary in vitro assay for this purpose is the assessment of cytotoxicity, which measures the ability of a compound to kill cancer cells or inhibit their proliferation.
Core Methodology: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[14][15] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of viable cells.[15]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.[13][17]
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel thiazolidine derivatives in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations for testing.
-
Remove the old media from the wells and add the media containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[13]
-
Incubate the plate for 48 hours.[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The results are typically plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth and is a key indicator of the compound's cytotoxic potency.[9]
Signaling Pathways in Thiazolidinedione-Mediated Anticancer Activity
The anticancer effects of thiazolidine derivatives are often linked to their ability to modulate critical intracellular signaling pathways.[9] A primary mechanism involves the activation of PPAR-γ, which can lead to cell cycle arrest, apoptosis, and differentiation.[10]
Figure 1: PPAR-γ mediated anticancer signaling pathway of thiazolidine derivatives.
Part 2: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiazolidine derivatives have shown promise in this area, exhibiting both antibacterial and antifungal activities.[2]
Antibacterial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[20][21][22] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[21][23]
Figure 2: Workflow for the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Select bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Prepare a bacterial suspension in a suitable broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[23]
-
-
Serial Dilution of Test Compounds:
-
Inoculation and Incubation:
-
MIC Determination:
Antifungal Activity Screening: Poisoned Food Technique
The poisoned food technique is a straightforward method to assess the antifungal activity of compounds against filamentous fungi.[25][26] The principle involves incorporating the test compound into the growth medium and observing the inhibition of mycelial growth.
-
Preparation of Poisoned Medium:
-
Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA).
-
Incorporate different concentrations of the thiazolidine derivative into the molten PDA.[26]
-
Pour the poisoned media into sterile Petri plates and allow them to solidify.
-
-
Inoculation and Incubation:
-
Place a small disc of the test fungus (e.g., Aspergillus niger, Fusarium oxysporum) at the center of each plate.[25]
-
Include a control plate with PDA without the test compound.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
-
Measurement of Mycelial Growth Inhibition:
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
Part 3: Antioxidant Activity Screening
Oxidative stress is implicated in various diseases, and compounds with antioxidant properties are of great therapeutic interest.[27] Thiazolidine derivatives have been reported to possess antioxidant activity.[7][8][28]
Core Methodology: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for evaluating the antioxidant capacity of a compound.[29][30] DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored compound.[29] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Preparation of DPPH Solution:
-
Assay Procedure:
-
Add a small volume of the thiazolidine derivative solution (at various concentrations) to the DPPH working solution.
-
Measure the absorbance of the solution at 517 nm.[29]
-
Use a suitable standard antioxidant (e.g., ascorbic acid or Trolox) for comparison.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[29]
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control = Absorbance of the DPPH solution without the sample
-
A_sample = Absorbance of the DPPH solution with the sample
The results can also be expressed as the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[31]
Data Summary and Conclusion
The biological screening of novel thiazolidine derivatives requires a multi-faceted approach, encompassing a range of in vitro assays to assess their potential therapeutic applications. The methodologies outlined in this guide provide a robust framework for the initial characterization of these compounds.
| Biological Activity | Primary Assay | Key Parameter | Typical Cell Lines/Organisms |
| Anticancer | MTT Assay | IC50 | MCF-7, A549, HCT116[13][17] |
| Antibacterial | Broth Microdilution | MIC | S. aureus, E. coli |
| Antifungal | Poisoned Food Technique | % Mycelial Inhibition | A. niger, F. oxysporum[25] |
| Antioxidant | DPPH Assay | % Scavenging Activity, EC50 | N/A |
The data generated from these assays are crucial for establishing structure-activity relationships and selecting promising lead compounds for further optimization and in vivo studies. The versatility of the thiazolidine scaffold continues to inspire the development of new derivatives with improved potency and selectivity, underscoring the importance of a systematic and rigorous biological screening cascade.
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The Thiazolidine Scaffold: A Privileged Structure in Medicinal Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolidine scaffold, a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its remarkable versatility and broad spectrum of biological activities have cemented its status as a "privileged structure" in drug design and development.[2][4] This guide provides a comprehensive technical overview of the biological significance of the thiazolidine scaffold, delving into its chemical properties, diverse pharmacological applications, and the underlying mechanisms of action that make it a perennial source of therapeutic innovation. We will explore its journey from a synthetic curiosity to the core of clinically approved drugs and a fertile ground for ongoing research.
The Chemical Versatility of the Thiazolidine Core
The thiazolidine ring is a saturated heterocycle with the chemical formula C3H7NS.[3] Its structure allows for substitutions at various positions, most notably at the 2, 3, 4, and 5-positions, providing a rich landscape for chemical modification and the generation of diverse molecular libraries.[5][6] This structural flexibility is a key determinant of its wide-ranging biological activities, as different substituents can modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby influencing its interaction with biological targets.[7][8]
One of the most well-known and extensively studied classes of thiazolidine derivatives is the thiazolidinediones (TZDs) , also known as glitazones, which possess a dione moiety at the 2- and 4-positions of the thiazolidine ring.[9][10] These compounds have garnered significant attention for their profound effects on metabolic disorders.[11][12][13]
General Synthesis of the Thiazolidine Scaffold
The synthesis of the thiazolidine core is typically achieved through a condensation reaction between a compound containing a thiol group and another with an imine or carbonyl group. A common and straightforward method involves the reaction of a β-amino thiol with an aldehyde or a ketone.
A Spectrum of Pharmacological Activities
The thiazolidine scaffold is a testament to the principle that a single core structure can give rise to a multitude of therapeutic effects. Its derivatives have been shown to possess a wide array of pharmacological activities, making them valuable leads in the development of new drugs for various diseases.[1][14][15][16]
Antidiabetic Activity: The Rise of the Glitazones
The most prominent success story of the thiazolidine scaffold is in the treatment of type 2 diabetes mellitus (T2DM).[12][17] Thiazolidinediones (TZDs) like pioglitazone and rosiglitazone revolutionized the management of T2DM by targeting insulin resistance, a key pathological feature of the disease.[11][13][17]
TZDs exert their antidiabetic effects primarily by acting as potent and selective agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in adipose tissue.[9][10][18][19]
Activation of PPAR-γ by TZDs leads to a cascade of events that ultimately enhance insulin sensitivity:[20]
-
Gene Transcription Modulation: The activated PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[10][18]
-
Adipocyte Differentiation and Lipid Metabolism: This binding event modulates the transcription of genes involved in glucose and lipid metabolism, promoting the differentiation of preadipocytes into mature fat cells and increasing the storage of fatty acids in adipose tissue.[19][20] This sequestration of lipids away from muscle and liver reduces lipotoxicity and improves insulin signaling in these tissues.[18]
-
Adipokine Secretion: TZDs also favorably alter the secretion of adipokines, hormones produced by fat cells. They increase the production of adiponectin, an insulin-sensitizing hormone with anti-inflammatory properties, while decreasing the levels of pro-inflammatory cytokines like TNF-α.[20]
Mechanism of TZD-mediated insulin sensitization via PPAR-γ activation.
Anticancer Activity: A Promising Frontier
Beyond their metabolic effects, thiazolidine derivatives have emerged as a promising class of anticancer agents.[21][22][23][24] Numerous studies have demonstrated their ability to inhibit the growth of various cancer cell lines, including those of the breast, lung, colon, and prostate.[21][25]
The antitumor effects of thiazolidine derivatives are multifaceted and involve both PPAR-γ-dependent and -independent pathways.[21][22]
-
Cell Cycle Arrest: Thiazolidinediones can induce cell cycle arrest, primarily at the G1/S transition, thereby preventing cancer cell proliferation.[21][25]
-
Apoptosis Induction: They can trigger programmed cell death, or apoptosis, in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.[21]
-
Differentiation: In some cancer types, such as liposarcoma, TZDs can promote cellular differentiation, leading to a less malignant phenotype.[21]
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.
-
PPAR-γ-Independent Effects: Interestingly, some of the anticancer effects of TZDs have been shown to be independent of PPAR-γ activation, suggesting the involvement of other molecular targets.[22][25]
Antimicrobial and Antifungal Activity
The thiazolidine scaffold is a versatile pharmacophore for the development of novel antimicrobial and antifungal agents.[26][27][28][29] The growing threat of antibiotic resistance has spurred the search for new chemical entities with antimicrobial properties, and thiazolidine derivatives have shown considerable promise in this area.[26][30]
The antimicrobial activity of thiazolidine derivatives is believed to stem from their ability to interfere with essential microbial processes. Docking studies have suggested that some derivatives may inhibit bacterial enzymes like MurB, which is involved in peptidoglycan synthesis, a critical component of the bacterial cell wall.[26] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi, has been proposed.[26]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, autoimmune disorders, and neurodegenerative conditions. Thiazolidine derivatives, particularly TZDs, have demonstrated potent anti-inflammatory properties.[31][32][33][34][35]
The anti-inflammatory effects of thiazolidine derivatives are mediated through several mechanisms:[32][33]
-
Inhibition of Pro-inflammatory Cytokines: They can suppress the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[32]
-
Modulation of Inflammatory Signaling Pathways: TZDs can interfere with key inflammatory signaling pathways, such as the NF-κB pathway.[33]
-
PPAR-γ Activation in Immune Cells: PPAR-γ is also expressed in immune cells, and its activation by TZDs can lead to a reduction in the inflammatory response.
Antiviral Activity
Recent research has highlighted the potential of thiazolidine derivatives as antiviral agents.[36][37][38][39] Certain derivatives have shown activity against a range of viruses, including avian influenza virus and infectious bronchitis virus.[36][37] The emergence of new viral threats underscores the need for broad-spectrum antiviral drugs, and the thiazolidine scaffold represents a promising starting point for their development. Thiazolides, a class of compounds related to thiazolidines, have also emerged as broad-spectrum antiviral drugs.[38][40]
Structure-Activity Relationship (SAR) Studies
The development of potent and selective thiazolidine-based drugs relies heavily on understanding the structure-activity relationship (SAR).[7][8][41][42][43] SAR studies systematically investigate how modifications to the chemical structure of the thiazolidine scaffold and its substituents influence its biological activity. For instance, in the context of antidiabetic TZDs, the presence of a specific acidic head group and a hydrophobic tail connected by a central phenyl ring is crucial for high-affinity binding to PPAR-γ.[7] Similarly, for antimicrobial activity, the nature and position of substituents on the thiazolidine ring can significantly impact the potency and spectrum of activity.[8]
Clinical Significance and Future Perspectives
The clinical success of thiazolidinediones in treating type 2 diabetes has validated the therapeutic potential of the thiazolidine scaffold.[44][45] However, the use of some TZDs has been associated with side effects, which has prompted the development of newer generations of PPAR-γ modulators with improved safety profiles.[11]
The broad biological activity of the thiazolidine scaffold continues to inspire the design and synthesis of new derivatives with potential applications in a wide range of diseases.[2][5] Ongoing research is focused on:
-
Developing selective modulators: Designing compounds that selectively target specific receptor subtypes or signaling pathways to minimize off-target effects.
-
Hybrid molecules: Combining the thiazolidine scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.
-
Exploring new therapeutic areas: Investigating the potential of thiazolidine derivatives in neurodegenerative diseases, fibrotic disorders, and other conditions with unmet medical needs.
Conclusion
The thiazolidine scaffold is a remarkable example of a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active molecules. From the game-changing antidiabetic glitazones to promising candidates for anticancer, antimicrobial, and anti-inflammatory therapies, the versatility of this heterocyclic core is undeniable. A deep understanding of its chemistry, mechanisms of action, and structure-activity relationships is crucial for harnessing its full therapeutic potential. As drug discovery continues to evolve, the thiazolidine scaffold is poised to remain a central and enduring theme in the quest for novel and effective medicines.
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Navigating the Chemical Landscape of 2-Phenylthiazolidine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Appeal of the 2-Phenylthiazolidine Scaffold
In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a versatile foundation for the development of novel therapeutic agents. The 2-phenylthiazolidine core is a prominent member of this esteemed class. This five-membered heterocyclic system, featuring a sulfur and a nitrogen atom, provides a unique three-dimensional architecture that is amenable to a wide array of chemical modifications. The presence of the phenyl group at the 2-position, in particular, serves as a crucial anchor for exploring diverse biological targets, influencing potency, selectivity, and pharmacokinetic properties.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals dedicated to exploring the rich chemical space of 2-phenylthiazolidine derivatives. We will delve into the synthetic nuances of this scaffold, explore its diverse biological activities, and provide detailed, field-proven protocols to empower your research endeavors. Our focus will be on the "why" behind the "how," offering insights into the rationale that drives experimental design in this exciting area of drug discovery. Thiazolidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties, making them a fertile ground for innovation.[1][2][3]
I. Mastering the Synthesis: Crafting the 2-Phenylthiazolidine Core and its Analogs
The synthetic accessibility of the 2-phenylthiazolidine scaffold is a key driver of its widespread investigation. The most common and efficient method for constructing the core structure is the cyclocondensation reaction between an amino acid bearing a thiol group, typically L-cysteine, and a substituted benzaldehyde.[4][5][6] This reaction proceeds readily under mild conditions and offers a straightforward route to a diverse library of analogs by simply varying the starting aldehyde.
Core Synthesis Workflow
Caption: General workflow for the synthesis of the 2-phenylthiazolidine core.
Experimental Protocol: Synthesis of 2-Phenylthiazolidine-4-carboxylic Acid
This protocol details a robust and widely adopted method for the synthesis of the foundational 2-phenylthiazolidine-4-carboxylic acid.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Substituted benzaldehyde (e.g., benzaldehyde)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (95%)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, prepare a solution of L-cysteine hydrochloride monohydrate in deionized water.
-
In a separate beaker, dissolve an equimolar amount of the desired substituted benzaldehyde in 95% ethanol.
-
To the L-cysteine solution, add 1.1 equivalents of sodium bicarbonate and stir until dissolved. This neutralizes the hydrochloride and deprotonates the amine, activating it for nucleophilic attack.
-
Add the ethanolic benzaldehyde solution to the aqueous L-cysteine solution in one portion with vigorous stirring at room temperature.[2]
-
Continue stirring the reaction mixture for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of 2-phenylthiazolidine-4-carboxylic acid will form.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.[2][7]
-
Dry the product under vacuum to obtain the pure 2-phenylthiazolidine-4-carboxylic acid.
Self-Validation: The purity of the synthesized compound should be confirmed by determining its melting point and analyzing its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting spectra should be consistent with the expected structure of the 2-phenylthiazolidine-4-carboxylic acid derivative.[5]
II. Exploring the Biological Frontier: A Spectrum of Pharmacological Activities
The true value of the 2-phenylthiazolidine scaffold lies in its remarkable ability to interact with a diverse array of biological targets, leading to a wide range of pharmacological effects. This section will explore some of the most promising therapeutic areas for these derivatives.
A. Anticancer Activity: Targeting Proliferation and Survival
Numerous studies have highlighted the potential of 2-phenylthiazolidine derivatives as potent anticancer agents.[4][8][9][10] Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cell cycle progression and the induction of apoptosis.
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring play a critical role in determining cytotoxic potency. Electron-withdrawing groups, such as halogens or nitro groups, have often been shown to enhance anticancer activity.
-
Modifications at the N-3 and C-4 Positions: Derivatization of the nitrogen at the 3-position and the carboxylic acid at the 4-position can significantly impact biological activity and selectivity. Amide coupling at the C-4 position has yielded compounds with potent activity against various cancer cell lines.[4]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (2-phenylthiazolidine derivatives) dissolved in DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[11]
-
Incubate the plate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[11][12]
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Enzyme Inhibition: A Targeted Approach to Disease Modulation
The rigid, yet adaptable, structure of 2-phenylthiazolidine derivatives makes them excellent candidates for designing potent and selective enzyme inhibitors.
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a valuable strategy for treating hyperpigmentation disorders and for cosmetic applications.[3][14] 2-Phenylthiazolidine-4-carboxylic acid derivatives have shown promise as tyrosinase inhibitors.[14][15]
Experimental Protocol: Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, by mushroom tyrosinase.[3][16][17]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in DMSO
-
Kojic acid (as a positive control)
-
96-well microplate
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the mushroom tyrosinase solution.
-
Incubate the mixture at 25°C for 10 minutes to allow for the interaction between the enzyme and the inhibitor.[18]
-
Initiate the enzymatic reaction by adding 30 µL of L-DOPA solution to each well.[18]
-
Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Calculate the IC₅₀ value from the dose-response curve.
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[1] Elevated levels of uric acid can lead to gout. The 2-phenylthiazole-4-carboxylic acid scaffold has been identified as a novel and potent inhibitor of xanthine oxidase.[16]
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This assay measures the inhibition of uric acid formation by monitoring the increase in absorbance at 295 nm.[1][19]
Materials:
-
Xanthine oxidase
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
Allopurinol (as a positive control)
-
96-well UV-transparent microplate
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.[1]
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the increase in absorbance at 295 nm over time using a microplate reader.[1]
-
Calculate the rate of uric acid formation.
-
Determine the percentage of inhibition and the IC₅₀ value as described in the tyrosinase inhibition assay protocol.
C. Antimicrobial Activity: Combating Infectious Diseases
The thiazolidine nucleus is a component of several clinically important antibiotics, such as penicillin.[1] Consequently, novel 2-phenylthiazolidine derivatives are continuously being explored for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[20][21][22]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Standard antibiotic or antifungal agent (positive control)
-
96-well microplates
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well of the microplate.
-
Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
III. Future Perspectives and Conclusion
The 2-phenylthiazolidine scaffold continues to be a highly attractive and versatile platform in the quest for novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in modern drug discovery. Future research in this area will likely focus on several key aspects:
-
Elucidation of Novel Mechanisms of Action: While many biological activities have been identified, the precise molecular mechanisms often remain to be fully understood. Deeper mechanistic studies will be crucial for rational drug design.
-
Optimization of Pharmacokinetic Properties: A significant challenge in drug development is achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties. Future synthetic efforts will need to focus on modifying the 2-phenylthiazolidine scaffold to enhance its drug-like characteristics.
-
Exploration of New Therapeutic Areas: The inherent versatility of this scaffold suggests that its therapeutic potential is far from exhausted. Screening of 2-phenylthiazolidine libraries against new and emerging biological targets could unveil novel applications.
IV. References
-
Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (URL: [Link])
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Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (URL: [Link])
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Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. (URL: [Link])
-
Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. (URL: [Link])
-
In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. (URL: [Link])
-
Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. (URL: [Link])
-
Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. (URL: [Link])
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (URL: [Link])
-
Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. (URL: [Link])
-
Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (URL: [Link])
-
A Comparative Study of Fluorescence Assays in Screening for BRD4. (URL: [Link])
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (URL: [Link])
-
Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching. (URL: [Link])
-
Synthesis, In Vitro Anticancer Activity Study of Some New Antipyrine Derivatives Containing Thiazolidin-4- One Ring. (URL: [Link])
-
Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. (URL: [Link])
-
Synthesis, Biological Evaluation and Molecular Modeling Studies of 5-[4-(substituted) benzylidene or benzyl] thiazolidine-2,4-dione with Oral Antihyperglycemic Activity. (URL: [Link])
-
Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. (URL: [Link])
-
A Convenient Synthesis of 5-Benzylidenethiazolidine-2, 4-Diones under Microwave Irradiation without Solvent. (URL: [Link])
-
Tyrosinase Inhibition Assay. (URL: [Link])
-
Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. (URL: [Link])
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (URL: [Link])
-
In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b. (URL: [Link])
-
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (URL: [Link])
-
Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (URL: [Link])
-
Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe. (URL: [Link])
-
Evaluation of thiazolidinone derivatives as a new class of mushroom tyrosinase inhibitors. (URL: [Link])
-
Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. (URL: [Link])
-
Thiazolidine derivatives and their pharmacological actions. (URL: [Link])
-
Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (URL: [Link])
-
Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (URL: [Link])
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (URL: [Link])
-
Potent and selective N-terminal BRD4 bromodomain inhibitors by targeting non-conserved residues and structured water. (URL: [Link])
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An In Silico Framework for Predicting the Bioactivity of 2-(4-(tert-Butyl)phenyl)thiazolidine
A Senior Application Scientist's Guide to Computational Drug Discovery
Abstract
In the landscape of modern drug discovery, the pressure to innovate rapidly while minimizing costs has never been greater. In silico methodologies are paramount in achieving these goals, offering a predictive lens through which the potential of novel chemical entities can be assessed before committing to expensive and time-consuming synthesis and in vitro testing. This technical guide presents a comprehensive, step-by-step in silico workflow to predict the potential bioactivity of a novel compound, 2-(4-(tert-butyl)phenyl)thiazolidine. Leveraging the known pharmacological importance of the thiazolidine scaffold, we outline a logical pipeline from initial drug-likeness assessment to target identification, molecular docking, pharmacophore modeling, and ADMET prediction. This document is intended for researchers, computational chemists, and drug development professionals, providing not just procedural steps but the scientific rationale underpinning each stage of the computational investigation.
Introduction: The Compound and the Rationale
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer effects.[1] The specific molecule of interest, this compound, is a novel entity. The tert-butylphenyl group adds significant lipophilicity, which can influence target binding and pharmacokinetic properties. The core thiazolidine ring provides a versatile three-dimensional structure with hydrogen bond acceptors (N, S) that can engage with biological targets.
The objective of this guide is to construct a robust, multi-faceted computational protocol to hypothesize and evaluate the bioactivity of this compound. By simulating its interactions with known biological targets and predicting its pharmacokinetic profile, we can generate high-quality, data-driven hypotheses for subsequent experimental validation.
Foundational Analysis: Ligand Preparation and Physicochemical Profiling
Before investigating complex biological interactions, the fundamental properties of the molecule must be established. This initial screening determines if the compound possesses the basic characteristics of a viable oral drug candidate.
Protocol: 3D Structure Generation and Energy Minimization
The journey begins with an accurate three-dimensional representation of the molecule.
Rationale: A 2D drawing is insufficient for spatial analysis. A 3D conformation, optimized to its lowest energy state, is critical for accurate docking and pharmacophore modeling, as it represents the most stable and probable shape of the molecule in a biological system.
Step-by-Step Methodology:
-
2D Sketching: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
3D Conversion: Convert the 2D sketch into a 3D structure using the software's built-in functionality.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This process adjusts bond lengths and angles to find a low-energy, stable conformation.[2]
-
File Format: Save the final, optimized 3D structure in a .mol2 or .sdf format, which retains the 3D coordinates and bond order information necessary for subsequent steps.[2]
Drug-Likeness Assessment: Lipinski's Rule of Five
Lipinski's Rule of Five is an empirically derived guideline to evaluate the drug-likeness of a chemical compound, specifically its potential for oral bioavailability.[3][4] Poor absorption or permeation is more likely when a compound violates more than one of these rules.
The Rules:
-
Molecular Weight (MW): ≤ 500 Daltons
-
LogP (Octanol-Water Partition Coefficient): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5 (sum of N-H and O-H bonds)
-
Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)
Analysis of this compound:
| Property | Value | Lipinski's Rule | Compliance |
| Molecular Formula | C₁₃H₁₉NS | N/A | N/A |
| Molecular Weight | 221.36 Da | ≤ 500 Da | Yes |
| Hydrogen Bond Donors | 1 (the N-H group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 (the N atom) | ≤ 10 | Yes |
| Calculated LogP (XLogP3) | 3.6 | ≤ 5 | Yes |
| Note: LogP value is an estimate from computational tools like SwissADME or PubChem. |
Target Identification and Hypothesis Generation
Based on the known activities of the broader thiazolidine class, we can hypothesize potential biological targets. Thiazolidinedione derivatives, for example, are well-known agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key target in type 2 diabetes.[6] Other derivatives have shown activity against Cyclooxygenase-2 (COX-2), a primary target for anti-inflammatory drugs.[7]
Hypothesized Targets:
-
PPARγ: To investigate potential antidiabetic or metabolic activity.
-
COX-2: To investigate potential anti-inflammatory activity.
This targeted approach is more scientifically sound than a broad, blind screening and allows for a more focused and interpretable analysis.
Workflow: Predicting Protein-Ligand Interactions via Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function (e.g., binding energy in kcal/mol).[8][9]
Caption: High-level workflow for the molecular docking process.
Protocol: Molecular Docking Simulation
This protocol provides a detailed methodology using widely accepted tools like AutoDock Tools and AutoDock Vina.
Step 1: Receptor Preparation Rationale: Raw PDB files contain extraneous information (water, co-factors, other ligands) and lack hydrogen atoms, which are crucial for calculating interactions. The structure must be cleaned and prepared to be computationally viable.[2]
-
Obtain Receptor Structure: Download the crystal structures of the target proteins from the Protein Data Bank (RCSB PDB).
-
Clean the PDB File: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL). Remove all water molecules, co-factors, and the co-crystallized ligand. If the biological unit is a homodimer (like COX-2), retain only one chain (e.g., Chain A) for docking.[13]
-
Add Hydrogens and Charges: Use a preparation tool (e.g., AutoDock Tools) to add polar hydrogens and compute Gasteiger charges for each atom in the receptor.[14]
-
Set Atom Types: Assign AutoDock atom types to the receptor.
-
Save as PDBQT: Save the prepared receptor structure in the .pdbqt format, which includes charge and atom type information required by AutoDock Vina.
Step 2: Ligand Preparation Rationale: The ligand must also be in the correct format, with defined rotatable bonds to allow for conformational flexibility during the docking simulation.[15]
-
Load Ligand: Open the energy-minimized 3D structure of this compound in AutoDock Tools.
-
Detect Torsion Root and Bonds: Define the rigid root of the molecule and automatically detect the rotatable bonds. This allows the docking algorithm to explore different conformations.
-
Save as PDBQT: Save the prepared ligand in the .pdbqt format.
Step 3: Grid Box Generation Rationale: The grid box defines the three-dimensional space of the active site where the docking algorithm will search for binding poses. Confining the search space increases computational efficiency and accuracy.[16]
-
Center the Grid: For structure-based docking, the grid box is centered on the co-crystallized ligand from the original PDB file. This ensures the search is focused on the known active site.
-
Define Dimensions: Set the dimensions (x, y, z) of the grid box to be large enough to encompass the entire active site, typically with a 4-5 Å buffer around the co-crystallized ligand.
Step 4: Running the Docking Simulation Rationale: AutoDock Vina uses a sophisticated algorithm to explore possible ligand conformations within the grid box and calculates a binding affinity score for the most favorable poses.[6]
-
Configuration File: Create a text file specifying the paths to the prepared receptor and ligand (.pdbqt files), the center and dimensions of the grid box, and the name of the output file.
-
Execute Vina: Run the AutoDock Vina executable from the command line, using the configuration file as input.
-
Output: Vina will generate a .pdbqt file containing the predicted binding poses (typically 9) and their corresponding binding affinities in the header.
Analysis and Interpretation of Hypothetical Results
The primary output is the binding affinity, an estimate of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger, more favorable binding.
Hypothetical Results Table:
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| PPARγ | 5YCP | -8.2 | His323, Tyr473 (H-bond with thiazolidine N-H) |
| COX-2 | 5KIR | -9.5 | Arg513 (H-bond with thiazolidine N-H), Val523 (hydrophobic contact with tert-butyl group) |
| Rosiglitazone (Control) | 5YCP | -8.6 | His323, His449, Tyr473 |
| Rofecoxib (Control) | 5KIR | -10.4 | Arg513, His90 |
Interpretation:
-
The hypothetical binding affinity of -9.5 kcal/mol for COX-2 is highly favorable and comparable to known inhibitors, suggesting this compound could be a potent anti-inflammatory agent.[17] The hydrophobic interaction with Val523 is a plausible anchor for the tert-butyl group, while the hydrogen bond with Arg513 is a common feature for COX-2 inhibitors.[17]
-
The binding affinity for PPARγ is also significant, suggesting potential secondary activity as a metabolic modulator.
Structure-Based Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[18] A model can be generated from the top-ranked docking pose to identify other molecules with a similar interaction profile.
Caption: Workflow for generating a structure-based pharmacophore model.
Protocol: Pharmacophore Generation and Screening
Rationale: This technique moves beyond a single molecule to find structurally diverse compounds that can achieve the same biological effect, a process known as scaffold hopping.[18]
Step-by-Step Methodology:
-
Input: Use the highest-ranked docked pose of this compound within the COX-2 active site as the input.
-
Feature Generation: Use software (e.g., LigandScout, Phase) to automatically identify the key interactions between the ligand and the protein.[19][20] Based on our hypothetical docking, this would generate:
-
A Hydrogen Bond Donor feature on the thiazolidine N-H.
-
A Hydrophobic feature centered on the tert-butyl group.
-
An Aromatic feature on the phenyl ring.
-
-
Model Refinement: The software creates a 3D arrangement of these features with specific distance and angle constraints. Exclusion volumes can be added to represent the space occupied by the receptor, preventing clashes.
-
Virtual Screening: The generated pharmacophore model is used as a 3D query to rapidly screen large chemical databases (e.g., ZINC, ChEMBL). The goal is to find other molecules that match the defined features and spatial constraints.
-
Hit Identification: Molecules that successfully map onto the pharmacophore model are considered "hits" and can be prioritized for further docking and in vitro testing.
Predicting Pharmacokinetics: In Silico ADMET Analysis
A compound's efficacy is determined not just by its target affinity but also by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[21] In silico ADMET prediction is crucial for identifying potential liabilities early in the discovery process.[22][23]
Key Parameters & Predictions for this compound:
| ADMET Parameter | Predicted Property | Interpretation & Rationale |
| Absorption | High Gastrointestinal (GI) Absorption | The compound's compliance with Lipinski's rules suggests good passive diffusion across the gut wall.[24] |
| Distribution | High Plasma Protein Binding (PPB) | The lipophilic nature (LogP ≈ 3.6) suggests it will likely bind to albumin in the blood, which can affect its free concentration. |
| Distribution | Likely Blood-Brain Barrier (BBB) Permeant | Molecules with MW < 400 Da and LogP > 2 are often capable of crossing the BBB. This could be an opportunity (for CNS targets) or a liability (unwanted side effects). |
| Metabolism | Potential for CYP450 Metabolism | The tert-butyl group and aromatic ring are common sites for oxidation by Cytochrome P450 enzymes. Predicting the site of metabolism is key to understanding its half-life. |
| Excretion | N/A (Requires metabolic data) | Excretion pathways (renal, biliary) depend on the properties of the metabolites. |
| Toxicity | Low risk of hERG inhibition | Many ADMET predictors check for structural alerts that cause cardiotoxicity via hERG channel blockage. The compound lacks common alerts. |
| Toxicity | No PAINS (Pan-Assay Interference Compounds) alerts | The structure does not contain substructures known to non-specifically interfere with biochemical assays. |
Note: These predictions are generated using web-based tools like SwissADME or pkCSM.
Synthesis and Conclusion
This in-depth technical guide has outlined a complete in silico workflow for the prospective bioactivity prediction of this compound. The initial analysis confirms its drug-like properties according to Lipinski's Rule of Five. Subsequent molecular docking simulations generated a strong hypothesis that the compound is a potent inhibitor of COX-2, with a predicted binding affinity of -9.5 kcal/mol, driven by key hydrogen bonding and hydrophobic interactions. A secondary, weaker interaction with PPARγ was also identified.
A pharmacophore model derived from the COX-2 docked pose provides a clear path for identifying novel, structurally diverse hits. Finally, the ADMET predictions suggest the compound has a favorable pharmacokinetic profile, though its potential to cross the blood-brain barrier and its metabolic stability warrant further investigation.
The collective in silico evidence strongly supports prioritizing this compound for chemical synthesis and subsequent in vitro validation, starting with enzymatic assays for COX-2 inhibition. This computational-first approach exemplifies a modern, efficient strategy in drug discovery, saving resources by building a robust, data-driven case for a compound's potential before it enters the lab.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
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Mou, T.C., Chrisman, I.M., Hughes, T.S., Sprang, S.R. (2019). PPAR gamma LBD complexed with the agonist GW1929. RCSB Protein Data Bank.
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Johny, A. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
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Pinzi, L., & Rastelli, G. (2024). PharmaCore: The Automatic Generation of 3D Structure-Based Pharmacophore Models from Protein/Ligand Complexes. Journal of Chemical Information and Modeling.
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St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery.
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Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia.
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Melo-Filho, C. C., Dantas, R. F., & Braga, R. C. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI.
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Lecture Notes. (2023). lipinski rule of five. AuthorSTREAM.
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Slideshare. (n.d.). QSAR quantitative structure activity relationship. Slideshare.
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Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
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Einstein, M., et al. (2008). Crystal structure of human PPAR-gamma-ligand binding domain complexed with an indole-based modulator. RCSB Protein Data Bank.
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Peng, Y.H., et al. (2011). Crystal structure of human PPAR-gamma ligand binding domain complex with a potency improved agonist. RCSB Protein Data Bank.
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Jang, J.Y., Han, B.W. (2018). Human PPARgamma ligand binding domain complexed with Rosiglitazone. RCSB Protein Data Bank.
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IJAAR Publishing. (2018). Review On: Quantitative Structure Activity Relationship (Qsar) Modeling. IJAAR Publishing.
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Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research.
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University of Florence. (n.d.). Molecular Docking Tutorial. University of Florence.
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Kumar, S., & Singh, N. (2013). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI Journal.
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Schaller, D., et al. (2020). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling.
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Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology.
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NIH 3D. (n.d.). Human PPARgamma ligand binding domain complexed with Rosiglitazone. NIH 3D.
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
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Kurumbail, R., Stallings, W. (1997). CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB Protein Data Bank.
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Schaller, D., et al. (2020). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. ACS Publications.
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Roy, K., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery.
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Orlando, B.J., Malkowski, M.G. (2016). The Structure of Vioxx Bound to Human COX-2. Protein Data Bank Japan.
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da Silva, C. H. T. P., et al. (2021). Identification of novel potential cyclooxygenase-2 inhibitors using ligand- and structure-based virtual screening approaches. Journal of Biomolecular Structure and Dynamics.
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Lucido, M.J., Orlando, B.J., Malkowski, M.G. (2016). The Crystal Structure of Aspirin Acetylated Human Cyclooxygenase-2. RCSB Protein Data Bank.
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ResearchGate. (n.d.). 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). ResearchGate.
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Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
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ResearchGate. (n.d.). Overall workflow of pharmacophore model generation. ResearchGate.
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Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery.
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CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio.
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Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare.
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Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Kaggle.
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Richardson, R. J. (2019). Molecular docking proteins preparation. ResearchGate.
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Salentin, S., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
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Bonvin Lab. (n.d.). How to prepare structures for HADDOCK?. Bonvin Lab.
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Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab.
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Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training Network.
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ResearchGate. (n.d.). A workflow overview of pharmacophore modeling, selection of compound and biological testing. ResearchGate.
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Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford.
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-(4-(tert-Butyl)phenyl)thiazolidine
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 2-(4-(tert-Butyl)phenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved through the acid-catalyzed condensation reaction between 4-tert-butylbenzaldehyde and cysteamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety precautions, and characterization methods. The protocol emphasizes scientific integrity and reproducibility, supported by authoritative citations and visual aids to ensure clarity and successful execution.
Introduction and Scientific Principle
Thiazolidine derivatives are a significant class of sulfur- and nitrogen-containing heterocyclic compounds. The thiazolidine ring is a structural motif found in various biologically active molecules, including antimicrobial and anticancer agents. The synthesis of substituted thiazolidines is a cornerstone of medicinal chemistry research. The target compound, this compound, is formed via the cyclocondensation of an aldehyde (4-tert-butylbenzaldehyde) with a 1,2-aminothiol (cysteamine).
The reaction proceeds under mild conditions and is mechanistically elegant.[1][2] The process begins with the nucleophilic attack of the primary amine of cysteamine on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate. Subsequent dehydration leads to the formation of a protonated Schiff base (iminium ion). The key ring-closing step involves the intramolecular nucleophilic attack of the thiol group onto the iminium carbon, which is a highly favorable 5-exo-tet cyclization, yielding the stable five-membered thiazolidine ring.[3][4][5]
Reaction Mechanism Diagram
The following diagram illustrates the established reaction pathway for the formation of the thiazolidine ring from an aldehyde and cysteamine.
Sources
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Application Notes & Protocols: A Framework for Assessing the Cytotoxicity of 2-(4-(tert-Butyl)phenyl)thiazolidine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the cytotoxic potential of the novel compound, 2-(4-(tert-Butyl)phenyl)thiazolidine. Given the limited publicly available data on this specific molecule, this guide establishes a foundational framework for its initial toxicological assessment. We delve into the rationale behind selecting appropriate cell-based assays, provide detailed, step-by-step protocols for key methodologies, and offer insights into data interpretation and quality control. This application note is designed to be a self-validating system, emphasizing scientific integrity and reproducibility.
Introduction: Understanding the Compound and the Need for Cytotoxicity Profiling
The thiazolidine ring is a core structure in various pharmacologically active compounds, including the thiazolidinedione (TZD) class of antidiabetic drugs.[1][2] TZDs are known to exert their effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.[1][2][3] Some thiazolidine derivatives have also been investigated for their potential in other therapeutic areas, such as cancer, due to their ability to influence cell cycle progression and apoptosis.[4][5][6]
Given this background, this compound, as a novel derivative, warrants a thorough investigation of its biological activity. A critical initial step in the characterization of any new chemical entity is the assessment of its cytotoxicity.[7][8] Cytotoxicity testing provides essential information on a compound's potential to cause cell damage or death, which is fundamental for guiding further drug development and ensuring safety.[7][9][10]
This guide will focus on a multi-parametric approach to cytotoxicity assessment, employing a battery of well-established in vitro assays. This strategy allows for a more comprehensive understanding of the compound's potential mechanisms of toxicity.
Strategic Selection of Cell-Based Assays
No single assay can provide a complete picture of a compound's cytotoxicity. Therefore, a panel of assays that measure different cellular endpoints is recommended. This approach helps to identify the primary mechanism of cell death and reduces the likelihood of false-negative or false-positive results.[11]
Here, we outline a tiered approach to assay selection:
-
Tier 1: Initial Screening for Viability and Cytotoxicity. These assays are typically rapid, cost-effective, and suitable for high-throughput screening. They provide a general indication of the compound's effect on cell health.
-
Tier 2: Mechanistic Assays. Once initial cytotoxic activity is confirmed, these assays help to elucidate the underlying mechanism of cell death (e.g., apoptosis, necrosis).
The following sections will detail the principles and protocols for key assays in each tier.
Tier 1: Primary Cytotoxicity Screening
MTT Assay: Assessing Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Causality Behind Experimental Choices:
-
Choice of Endpoint: Measuring metabolic activity provides a sensitive indicator of overall cell health. A decline in metabolic function is often an early sign of cellular stress.
-
Incubation Time: The incubation time with the test compound is a critical parameter. A 24 to 72-hour exposure is common to observe significant effects. Shorter time points may be used to assess acute toxicity.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[13][14]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
LDH Release Assay: Measuring Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells.[15] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[16] The amount of LDH in the supernatant is proportional to the number of lysed cells.[15]
Causality Behind Experimental Choices:
-
Choice of Endpoint: Measuring LDH release provides a direct indication of cell membrane damage, a hallmark of necrosis.
-
Compatibility: This assay is compatible with both adherent and suspension cells and can be used for time-course experiments by sampling the supernatant at different time points.[15]
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[17]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[17]
-
Stop Reaction and Measure Absorbance: Add a stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).[17]
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
Principle: The Neutral Red (NR) uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[18][19] The amount of dye retained by the cells is proportional to the number of viable cells.[18][20]
Causality Behind Experimental Choices:
-
Choice of Endpoint: This assay assesses the integrity and function of lysosomes, which can be an early indicator of cellular stress and toxicity.
-
Sensitivity: The NRU assay is often more sensitive than tetrazolium-based assays for certain compounds.[18]
Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
NR Incubation: After the treatment period, remove the culture medium and add a medium containing neutral red. Incubate for 2-3 hours.[18]
-
Washing and Dye Extraction: Wash the cells to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.[20]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.[19][20]
Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of the vehicle control.
Visual Workflow: Tier 1 Cytotoxicity Screening
Caption: General workflow for Tier 1 cytotoxicity screening assays.
Tier 2: Mechanistic Insights into Cell Death
If this compound demonstrates significant cytotoxicity in the initial screening, further investigation into the mode of cell death is warranted. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two major pathways.[21]
Caspase Activity Assays: Detecting Apoptosis
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis.[4] Caspase-3 and -7 are key executioner caspases. Assays are available that use a luminogenic or fluorogenic substrate that is cleaved by active caspases, producing a measurable signal.
Causality Behind Experimental Choices:
-
Specificity: Measuring caspase activity provides a specific marker for apoptosis, helping to distinguish it from necrosis.
-
Early Detection: Caspase activation is an early event in the apoptotic cascade.[21]
Protocol: Caspase-Glo® 3/7 Assay (Example)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the compound as previously described.
-
Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
Principle: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).
-
Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Causality Behind Experimental Choices:
-
Multiparametric Analysis: This assay provides a more detailed picture of the different stages of cell death within a population.
-
Quantitative Data: Flow cytometry allows for the quantification of the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Culture and treat cells with the test compound.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Visual Pathway: Apoptosis vs. Necrosis Detection
Caption: Differentiating apoptosis and necrosis by detecting key cellular events.
Cell Line Selection and Quality Control
Cell Line Selection: The choice of cell line is crucial and should be guided by the intended application of the compound.[22][23]
-
For general cytotoxicity screening: Commonly used and well-characterized cell lines such as HeLa (human cervical cancer), A549 (human lung cancer), HepG2 (human liver cancer), or fibroblasts like 3T3 are suitable.[24]
-
For targeted applications: If the compound is being developed for a specific disease (e.g., a particular type of cancer), it is essential to use cell lines derived from that disease tissue.[5]
-
Normal vs. Cancer Cell Lines: It is also advisable to test the compound on a non-cancerous cell line (e.g., primary cells or immortalized normal cells) to assess its selectivity.[25]
Table 1: Recommended Cell Lines for Initial Cytotoxicity Profiling
| Cell Line | Tissue of Origin | Characteristics | Recommended for |
| HepG2 | Human Liver | Metabolically active, useful for studying hepatotoxicity. | General cytotoxicity, hepatotoxicity |
| A549 | Human Lung | Adherent, robust, and widely used in cancer research. | Anticancer activity, general cytotoxicity |
| MCF-7 | Human Breast | Estrogen receptor-positive, common model for breast cancer. | Anticancer activity (hormone-dependent) |
| PC-3 | Human Prostate | Androgen-independent, common model for prostate cancer. | Anticancer activity |
| HFF-1 | Human Foreskin Fibroblast | Normal, non-cancerous cell line. | Assessing selectivity and general toxicity |
Quality Control and Best Practices: Adherence to Good Cell Culture Practice (GCCP) is paramount for generating reliable and reproducible data.[26][27][28]
-
Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and prevent cross-contamination.
-
Mycoplasma Testing: Routinely test cultures for mycoplasma contamination, which can significantly alter cellular responses.
-
Passage Number: Use cells within a consistent and low passage number range, as their characteristics can change over time in culture.
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination.[29]
Data Interpretation and Reporting
A compound is generally considered cytotoxic if it causes a reduction in cell viability of more than 30%.[30] However, the significance of this will depend on the context of the study. For anticancer drug development, a high degree of cytotoxicity towards cancer cells is desirable, especially if it is accompanied by low toxicity to normal cells.
Reporting should include:
-
The IC50 values for each cell line and assay.
-
Dose-response curves.
-
A clear description of the cell lines, passage numbers, and culture conditions.
-
Detailed protocols for all assays performed.
-
Statistical analysis of the data.
Conclusion
The systematic approach outlined in this application note provides a robust framework for the initial cytotoxic evaluation of this compound. By employing a combination of screening and mechanistic assays, researchers can gain valuable insights into the compound's biological activity and potential for further development. Adherence to rigorous quality control measures and best practices in cell culture is essential for the integrity and reproducibility of the findings.
References
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Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. National Institutes of Health. Available at: [Link]
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Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal... ResearchGate. Available at: [Link]
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. Available at: [Link]
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Mechanism of action of 2,4‐thiazolidinediones. ResearchGate. Available at: [Link]
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Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program (NTP). Available at: [Link]
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Highlight report: Cell type selection for toxicity testing. National Institutes of Health. Available at: [Link]
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A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. National Institutes of Health. Available at: [Link]
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Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis. PubMed. Available at: [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Available at: [Link]
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Neutral red uptake assay for the estimation of cell viability/cytotoxicity. PubMed. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. Available at: [Link]
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Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). University of Florida. Available at: [Link]
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Apoptosis – what assay should I use? BMG Labtech. Available at: [Link]
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In vitro cytotoxicity test of medical devices. CleanControlling. Available at: [Link]
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Methods in Cytotoxicity Testing: A Review. Bentham Science. Available at: [Link]
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Choosing an Apoptosis Detection Assay. Biocompare. Available at: [Link]
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(PDF) Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. ResearchGate. Available at: [Link]
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Cytotoxicity Testing: Everything You Need to Know. Test Labs. Available at: [Link]
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The mode of action of thiazolidinediones. PubMed. Available at: [Link]
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Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. ThaiJO. Available at: [Link]
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Guidance on Good Cell Culture Practice. Semantic Scholar. Available at: [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Available at: [Link]
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How do Thiazolidinediones (TZD's) Work? (EASY Pharmacology). YouTube. Available at: [Link]
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Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. FDA. Available at: [Link]
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Method for determining the MIC of 2-(4-(tert-Butyl)phenyl)thiazolidine against MRSA
Application Note & Protocol
Topic: High-Fidelity Determination of the Minimum Inhibitory Concentration (MIC) of 2-(4-(tert-Butyl)phenyl)thiazolidine against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Preamble: Confronting MRSA with Novel Thiazolidine Scaffolds
The emergence and spread of Methicillin-Resistant Staphylococcus aureus (MRSA) represent a formidable challenge to global public health, rendering conventional β-lactam antibiotics ineffective and necessitating a continuous search for new therapeutic agents.[1] Thiazolidine derivatives have been identified as a privileged structural scaffold in medicinal chemistry, with various analogues demonstrating significant antimicrobial activity against multidrug-resistant pathogens, including MRSA.[2][3][4] This document, authored for the advanced researcher, provides a comprehensive, field-tested protocol for determining the in vitro potency of a novel investigational compound, this compound, against MRSA.
The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] We present a detailed methodology based on the broth microdilution technique, the reference standard endorsed by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11] Adherence to this standardized protocol ensures the generation of reproducible, high-fidelity data crucial for the preclinical assessment of new chemical entities.
The Broth Microdilution Principle: A Quantitative Assessment
The broth microdilution method provides a quantitative measure of a compound's antimicrobial activity. The core principle involves challenging a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) with a range of serially diluted concentrations of the antimicrobial agent in a liquid growth medium.[12] This is performed in a 96-well microtiter plate format to allow for efficient testing of multiple concentrations and isolates. Following a defined incubation period (16-24 hours at 35°C), the plates are inspected for visible bacterial growth (turbidity).[1][13] The MIC is recorded as the lowest drug concentration in which there is a complete inhibition of visible growth, as compared to a drug-free growth control well.
Scientific Rationale: The rigorous standardization of key variables—including the bacterial inoculum density, the composition of the growth medium (specifically cation concentrations), and incubation conditions—is paramount.[14][15] Deviations can significantly alter bacterial growth rates and the compound's activity, leading to erroneous MIC values. This protocol is therefore designed as a self-validating system, incorporating essential quality controls to verify the integrity of the assay.
Essential Materials, Reagents, and Equipment
Reagents and Compounds
-
Test Compound: this compound (purity ≥95%).
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade (purity ≥99.7%).
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Rationale: Standard Mueller-Hinton broth is supplemented with divalent cations (Ca²⁺ and Mg²⁺) to standardized concentrations. These ions are critical as they affect the stability of the bacterial outer membrane and the activity of certain antimicrobial agents. Using cation-adjusted broth is a CLSI requirement for ensuring inter-laboratory reproducibility.[13][14]
-
-
Solid Medium: Tryptic Soy Agar (TSA) or Blood Agar plates.
-
Bacterial Strains:
-
Test Strains: A panel of clinically relevant MRSA isolates. Using well-characterized reference strains (e.g., S. aureus ATCC 43300) is also recommended.
-
Quality Control (QC) Strain: Staphylococcus aureus ATCC® 29213™.
-
Rationale: This specific strain is a non-resistant, CLSI-designated QC strain with well-established MIC ranges for various standard antibiotics.[12][16][17] Its inclusion in every assay validates the testing methodology, media quality, and operator technique. The experiment is considered valid only if the MIC of a control antibiotic against this strain falls within its accepted QC range.
-
-
-
Buffers & Saline: Sterile 0.85% (w/v) NaCl solution (saline) or Phosphate-Buffered Saline (PBS).
-
Turbidity Standard: 0.5 McFarland Standard.
Equipment and Consumables
-
Sterile, 96-well, U-bottom (or round-bottom) polystyrene microtiter plates.
-
Calibrated single and multichannel micropipettes with sterile, disposable tips.
-
Sterile polypropylene or glass tubes for dilutions.
-
Vortex mixer.
-
Spectrophotometer or turbidimeter for standardizing inoculum.
-
Ambient air incubator set to 35°C ± 2°C.
-
Sterile inoculation loops and cotton swabs.
-
Biohazard safety cabinet (Class II).
Detailed Experimental Protocol
This protocol is designed to be executed under aseptic conditions within a biological safety cabinet.
Step 1: Preparation of Compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 12.8 mg/mL or 12800 µg/mL). Ensure complete dissolution using a vortex mixer.
-
From this primary stock, prepare a working stock solution at 100 times the highest desired final concentration (e.g., 1280 µg/mL for a final top concentration of 12.8 µg/mL, or more commonly, prepare a 2560 µg/mL stock for a final top concentration of 128 µg/mL in the plate).
-
Scientist's Note: The final concentration of DMSO in any well must not exceed 1-2%, as higher concentrations can inhibit bacterial growth. A solvent toxicity control is mandatory to ensure the observed inhibition is due to the compound, not the DMSO.
-
Step 2: Preparation of Standardized Bacterial Inoculum
-
Using a sterile loop, pick 3-5 well-isolated, morphologically similar colonies from a fresh (18-24 hour) agar plate culture of the MRSA or QC strain.
-
Suspend the colonies in 3-5 mL of sterile saline. Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or, for higher accuracy, using a spectrophotometer (target OD₆₂₅nm ≈ 0.08–0.13). This suspension now contains approximately 1-2 x 10⁸ CFU/mL.[12]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB. A typical dilution is 1:150, which will yield a final working inoculum of approximately 5 x 10⁵ CFU/mL.[12]
-
Rationale: The final inoculum density is critical. Too low a density may result in falsely low MICs, while too high a density can lead to falsely elevated MICs. The 5 x 10⁵ CFU/mL standard is a well-validated concentration that provides robust growth without overwhelming the antimicrobial agent.
-
Step 3: Preparation of the 96-Well Microtiter Plate
-
Dispense 50 µL of CAMHB into wells 2 through 12 of the desired rows on the 96-well plate.
-
Add 100 µL of the compound working stock (prepared in CAMHB at 2x the highest desired final concentration, e.g., 256 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Establish Controls (Crucial for Validation):
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives neither compound nor bacteria.
-
Solvent Control (Separate Well/Row): Prepare a well containing 50 µL of CAMHB and the highest concentration of DMSO used in the assay (e.g., 1 µL of a 50x DMSO stock).
-
Step 4: Inoculation and Incubation
-
Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (from Step 2.4) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each test well is now 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.
-
Seal the plates (e.g., with an adhesive film or lid) to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Step 5: Reading and Interpreting the MIC
-
Before reading the test wells, validate the plate by checking the controls:
-
Sterility Control (Well 12): Must be clear (no turbidity).
-
Growth Control (Well 11): Must show distinct turbidity.
-
-
Place the plate on a dark, non-reflective surface or use a plate reading mirror.
-
Visually inspect the wells, starting from the lowest concentration (well 10) and moving upwards.
-
The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth . This is observed as a clear well. A faint haze or a single pinpoint button at the bottom of the well should be disregarded for most compounds.[18]
Data Presentation and Analysis
Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison between different isolates and with standard-of-care agents. The calculation of MIC₅₀ and MIC₉₀ values is essential for evaluating the overall activity of a compound against a larger panel of isolates.
-
MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited.
-
MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.
Table 1: Example Data Presentation for MIC of this compound against MRSA Isolates
| Isolate ID | This compound MIC (µg/mL) | Oxacillin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| MRSA-01 | 2 | >256 | 1 |
| MRSA-02 | 1 | 128 | 1 |
| MRSA-03 | 2 | >256 | 2 |
| MRSA-04 | 4 | 256 | 1 |
| MRSA-05 | 1 | >256 | 0.5 |
| S. aureus ATCC 29213 (QC) | [To be determined] | 0.25 | 1 |
| MIC₅₀ | 2 | >256 | 1 |
| MIC₉₀ | 4 | >256 | 2 |
Visual Workflow Representation
The following diagram illustrates the key steps of the broth microdilution protocol.
Caption: Workflow for MIC determination by broth microdilution.
References
-
Tanveer, M., et al. (2020). Thiazolidines; The Potential Antimicrobial Agents Against Methicillin-Resistant Strains of Staphylococcus aureus. Frontiers in Chemical Sciences.
-
de Souza, T. C., et al. (2022). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of Applied Microbiology.
-
Stavrakov, G., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules.
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination. EUCAST.
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Tanveer, M., et al. (2020). Thiazolidines; The Potential Antimicrobial Agents Against Methicillin-Resistant Strains of Staphylococcus aureus. FRONTIERS IN CHEMICAL SCIENCES.
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Zhang, Y., et al. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Microbiology Spectrum.
-
Jiménez-Guerra, G., et al. (2020). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate.
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Centers for Disease Control and Prevention (CDC). (2019). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). CDC.
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Testing Laboratory. (2026). EUCAST MIC Determination Testing. Testing Laboratory.
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Giles Scientific Inc. (2022). 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Giles Scientific.
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Shrestha, B., et al. (2020). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. PubMed Central.
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Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central.
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). Disk Diffusion and Quality Control. EUCAST.
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BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Anti-MRSA Agent 8. BenchChem.
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Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Dr.Oracle.
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Thermo Fisher Scientific. (n.d.). A multi-site study comparing a commercially prepared dried MIC susceptibility system to the CLSI broth microdilution method. Thermo Fisher Scientific.
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.
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Traczewski, M. M., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Antimicrobial Agents and Chemotherapy.
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX.
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Schofield, C. B. (2012). Updating Antimicrobial Susceptibility Testing Methods. Clinical Laboratory Science.
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
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Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. PubMed Central.
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Microbiologics. (n.d.). Antibiotic/Drug Resistant Strains: Methicillin-Resistant-Staphylococcus-aureus-MRSA. Microbiologics.
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Kumar, A., et al. (2015). Synthesis and Evaluation of Thiazolidine-4-One for their Antibacterial Activity. ResearchGate.
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Clinical and Laboratory Standards Institute (CLSI). (2013). M100-S23 - Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Third Informational Supplement. CLSI.
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ANSI Webstore. (n.d.). Package contains : CLSI M07-Ed11 and CLSI M100-Ed31. ANSI Webstore.
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Burnham, C. D., et al. (2021). Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity. PubMed Central.
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U.S. Food & Drug Administration (FDA). (2024). Recognized Consensus Standards: CLSI M07. FDA.
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Al-Obaidi, A. S. M., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. International Journal of Pharmaceutical and Life Sciences.
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Sree, K. S., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Chemical Methodologies.
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He, Y., et al. (2021). Disinfectant and Antimicrobial Susceptibility Studies of Staphylococcus aureus Strains and ST398-MRSA and ST5-MRSA Strains from Swine Mandibular Lymph Node Tissue, Commercial Pork Sausage Meat and Swine Feces. MDPI.
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Ali, H. K., & Farhan, A. H. (2024). Synthesis and preliminary antimicrobial evaluation of new 7-amino-4-methyl-coumarin thiazolidinone conjugates. Pharmacia.
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Application Notes and Protocols for the Antimicrobial Investigation of 2-(4-(tert-Butyl)phenyl)thiazolidine
Introduction: The Therapeutic Potential of the Thiazolidine Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the thiazolidine ring system has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Thiazolidine derivatives are known to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The versatility of the thiazolidine nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological activity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 2-(4-(tert-Butyl)phenyl)thiazolidine , in antimicrobial research. While extensive research has been conducted on the broader class of thiazolidin-4-ones, this guide will focus on establishing robust protocols to evaluate the antimicrobial efficacy and safety profile of this particular compound. The methodologies outlined herein are based on established, field-proven techniques and are designed to yield reliable and reproducible data.
Scientific Rationale and Postulated Mechanism of Action
The antimicrobial activity of thiazolidine derivatives is often attributed to their ability to interfere with essential microbial processes. While the precise mechanism of this compound is yet to be elucidated, studies on structurally related compounds suggest potential molecular targets. For many thiazolidin-4-one derivatives, the proposed antibacterial mechanism involves the inhibition of MurB, an enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] For antifungal activity, inhibition of the fungal cytochrome P450 enzyme, CYP51 (lanosterol 14α-demethylase), is a commonly implicated mechanism of action.[1] This enzyme is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.
The following diagram illustrates the potential mechanistic pathways for the antimicrobial action of thiazolidine derivatives.
Caption: Workflow for determining MIC and MBC/MFC.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours), suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of the Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antimicrobial activity.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Determination of MBC/MFC:
-
From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate onto an appropriate agar medium.
-
Incubate the agar plates for 24-48 hours.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Illustrative Data Presentation:
The following table provides an example of how to present MIC and MBC data for this compound against a panel of common pathogens.
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | 32 |
| Bacillus subtilis | Gram-positive | 8 | 16 |
| Escherichia coli | Gram-negative | 32 | 64 |
| Pseudomonas aeruginosa | Gram-negative | 64 | >128 |
| Candida albicans | Fungi | 16 | 32 |
| Aspergillus niger | Fungi | 32 | 64 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle of the MTT Assay:
Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow for MTT Cytotoxicity Assay
Sources
Application Notes & Protocols: The Thiazolidinedione Scaffold as a Versatile Chemical Probe for Modulating Biological Systems
An in-depth guide for researchers, scientists, and drug development professionals on the application of thiazolidinediones as versatile chemical probes.
I. Introduction: The Thiazolidinedione Core - A Privileged Scaffold in Chemical Biology
The thiazolidinedione (TZD) ring system, a five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry and chemical biology.[1][2][3] While the specific compound 2-(4-(tert-Butyl)phenyl)thiazolidine is not extensively characterized in the literature, the broader class of thiazolidinones, particularly the 2,4-dione derivatives, has been the subject of intense investigation for decades.[4] These molecules are not merely synthetic curiosities; they are potent modulators of key cellular signaling pathways, making them invaluable tools for researchers.
Initially rising to prominence as insulin-sensitizing agents for the treatment of type 2 diabetes, the therapeutic and research applications of TZDs have expanded significantly.[5][6] They are now recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][4][7] This guide provides a comprehensive overview of the primary mechanism of action for this class of compounds, their diverse applications as chemical probes, and detailed protocols for their use in a research setting.
II. Primary Mechanism of Action: Probing the Peroxisome Proliferator-Activated Receptor γ (PPARγ)
The principal mechanism through which most thiazolidinediones exert their biological effects is by acting as high-affinity agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[5][6][8] PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[8] Its activation plays a central role in adipogenesis (fat cell differentiation), glucose homeostasis, and the regulation of inflammatory responses.[5][8]
The Causality of PPARγ Activation by TZDs:
-
Binding and Conformational Change: TZDs enter the cell and bind to the ligand-binding pocket of PPARγ, which is predominantly located in the nucleus. This binding event induces a conformational change in the receptor.
-
Coactivator Recruitment: The conformational change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.
-
Heterodimerization: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR).
-
DNA Binding and Gene Transcription: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
-
Modulation of Gene Expression: This binding event initiates the transcription of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity.[6]
This well-defined mechanism allows researchers to use TZDs as chemical probes to specifically investigate the role of PPARγ in various physiological and pathological processes.
Caption: Workflow for MTT-based cytotoxicity assay.
Protocol 2: PPARγ Reporter Gene Assay
This protocol is used to quantify the ability of a TZD compound to activate the PPARγ receptor.
Principle: This assay utilizes a host cell line that has been engineered to express a luciferase reporter gene under the control of a promoter containing PPREs. Activation of PPARγ by the TZD compound leads to the expression of luciferase, which can be quantified by measuring light output after the addition of a substrate.
Materials:
-
TZD compound of interest
-
Reporter cell line (e.g., HEK293T cells transiently transfected with a PPRE-luciferase reporter plasmid and a PPARγ expression plasmid)
-
Transfection reagent
-
Luciferase assay reagent (containing luciferin substrate)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Transfection (if using transient system): Co-transfect the host cell line with the PPRE-luciferase reporter plasmid and the PPARγ expression plasmid according to the manufacturer's protocol for the transfection reagent. Seed the transfected cells into a white, opaque 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the TZD compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Cell Lysis and Luciferase Reaction: Lyse the cells and perform the luciferase assay according to the manufacturer's instructions for the luciferase assay reagent. This typically involves adding the reagent directly to the wells, which both lyses the cells and provides the substrate for the luciferase enzyme.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold induction of reporter activity relative to the vehicle control. Plot the results to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
V. Data Interpretation and Self-Validation
Trustworthiness Through Controls: Every protocol described must be a self-validating system.
-
Positive Controls: The inclusion of a well-characterized TZD like rosiglitazone or pioglitazone is essential to confirm that the assay system is responsive.
-
Negative/Vehicle Controls: The vehicle control (DMSO) is critical for establishing the baseline response and ensuring that the observed effects are due to the compound, not the solvent.
-
Counter-screens: When investigating novel activities, it is crucial to perform counter-screens. For instance, if a TZD shows an effect in a cancer cell line, its activity should be tested in a PPARγ-null cell line to distinguish between PPARγ-dependent and independent mechanisms.
Quantitative Data Summary:
| Parameter | Assay | Purpose | Typical Output |
| IC₅₀ | MTT Assay | Measures potency of cytotoxicity | Concentration (µM) |
| EC₅₀ | Reporter Gene Assay | Measures potency of receptor activation | Concentration (µM) |
| Fold Induction | Reporter Gene Assay | Measures efficacy of receptor activation | Relative Luminescence Units |
VI. Conclusion
The thiazolidinedione scaffold is a powerful and versatile tool in the arsenal of chemical biologists and drug discovery professionals. While their initial development focused on metabolic diseases, their broad spectrum of activity makes them ideal probes for dissecting complex signaling pathways in cancer, inflammation, and beyond. By understanding their primary mechanism of action through PPARγ and employing robust, well-controlled experimental protocols, researchers can continue to unlock the full potential of this remarkable class of molecules.
VII. References
-
Jadhav, P. D., et al. (2021). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. Available at: [Link]
-
Kaminskyy, D., et al. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. Available at: [Link]
-
Singh, R. B., & Singh, J. (2012). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry. Available at: [Link]
-
Gob V, et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PubMed Central. Available at: [Link]
-
Nikose, V. M. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. JScholar Publishers. Available at: [Link]
-
Zarghi, A., & Arfaei, S. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]
-
S, S., & V, A. (2025). 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. ResearchGate. Available at: [Link]
-
Geronikaki, A., et al. (2018). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. ResearchGate. Available at: [Link]
-
Geronikaki, A., et al. (2018). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. MDPI. Available at: [Link]
-
Ahsan, M. J., et al. (2012). Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2024). Mechanism of action of 2,4‐thiazolidinediones. ResearchGate. Available at: [Link]
-
Jadhav, P. D., et al. (2022). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed. Available at: [Link]
-
Kumar, R., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. National Institutes of Health. Available at: [Link]
-
Carey, D. G. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber. Available at: [Link]
-
Hauner, H. (2002). The mode of action of thiazolidinediones. PubMed. Available at: [Link]
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High-Throughput Screening of Thiazolidine Libraries for Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Scaffold and the Power of High-Throughput Screening
The thiazolidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a vast range of biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The journey from a promising chemical scaffold to a life-saving therapeutic, however, is long and arduous. A critical initial step in this process is the identification of "hits"—compounds that exhibit a desired biological activity against a specific target.
High-throughput screening (HTS) has revolutionized this hit identification phase, enabling the rapid evaluation of hundreds of thousands to millions of compounds.[5][6] By leveraging automation, miniaturization, and sensitive detection methods, HTS allows researchers to efficiently mine vast chemical libraries for molecules that can modulate the function of a particular protein or cellular pathway.[7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of thiazolidine libraries. It provides not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, strategies for overcoming common challenges associated with this chemical class, and a framework for robust data analysis and hit validation.
Part 1: Assay Development and Miniaturization: Laying the Foundation for a Successful Screen
The success of any HTS campaign hinges on the quality of the assay. A robust, reproducible, and sensitive assay is paramount for distinguishing true hits from the vast excess of inactive compounds and for minimizing the occurrence of false positives and negatives. The choice of assay technology must be carefully considered based on the nature of the biological target and the potential for interference from the compounds being screened.
Choosing Your Weapon: Selecting the Right Assay Technology
Several assay technologies are amenable to HTS, each with its own set of advantages and potential drawbacks.[9] When screening thiazolidine libraries, it is crucial to be aware of potential compound-specific interference.
-
Fluorescence-Based Assays: These are among the most common HTS methods due to their high sensitivity and versatility.[10][11] Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are widely used for studying molecular interactions and enzyme activity.[12] However, it is important to counterscreen for compounds that are intrinsically fluorescent or that quench the fluorescent signal, as this can lead to false-positive or false-negative results, respectively.
-
Luminescence-Based Assays: These assays, which measure the light produced by a chemical reaction (e.g., luciferase-based reporter assays), generally have a higher signal-to-background ratio and are less susceptible to interference from fluorescent compounds.[13][14][15][16][17] They are an excellent choice for a wide range of applications, from measuring enzyme activity to assessing cell viability.[1]
-
AlphaScreen® Technology: This bead-based, no-wash immunoassay technology is highly sensitive and versatile for studying biomolecular interactions.[18][19][20][21][22] It relies on the transfer of singlet oxygen from a donor to an acceptor bead, generating a chemiluminescent signal when the beads are in close proximity.[18][21] Its homogenous format makes it particularly well-suited for automated HTS.[18][21]
Figure 1: Decision tree for selecting an appropriate HTS assay format.
Protocol 1: Development of a Fluorescence Polarization (FP) Assay for a Kinase Target
This protocol outlines the steps for developing a robust FP assay to screen for kinase inhibitors.
1. Reagent Preparation:
- Kinase: Prepare a stock solution of the purified kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Fluorescent Tracer: Synthesize or purchase a fluorescently labeled peptide substrate (the tracer) that is phosphorylated by the kinase. The fluorophore should have a high quantum yield and be compatible with the available plate reader.
- ATP: Prepare a stock solution of ATP in assay buffer.
- Positive Control Inhibitor: Use a known inhibitor of the kinase (e.g., Staurosporine) as a positive control.
- DMSO: Use high-purity DMSO for compound dissolution.
2. Determination of Optimal Tracer Concentration:
- Perform a serial dilution of the tracer in assay buffer in a 384-well black plate.
- Measure the fluorescence intensity and polarization at each concentration.
- Select a tracer concentration that gives a stable and high fluorescence signal without being in vast excess, typically in the low nanomolar range.
3. Determination of Kinase Concentration:
- Titrate the kinase against a fixed concentration of the tracer and ATP.
- Incubate for a set time (e.g., 60 minutes) at room temperature.
- Measure the fluorescence polarization.
- Choose a kinase concentration that results in a significant shift in polarization, indicating substantial phosphorylation of the tracer.
4. Determination of Km for ATP:
- Perform the kinase reaction with varying concentrations of ATP, keeping the kinase and tracer concentrations constant.
- Measure the initial reaction velocities and plot them against the ATP concentration.
- Determine the Km value from a Michaelis-Menten plot. For an inhibitor screen, it is often advisable to use an ATP concentration close to its Km.
5. Z'-Factor Determination:
- Prepare a 384-well plate with multiple wells (e.g., 16-24) of positive controls (kinase + tracer + ATP + known inhibitor) and negative controls (kinase + tracer + ATP + DMSO).
- Incubate and measure the fluorescence polarization.
- Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
- An assay with a Z'-factor > 0.5 is considered excellent for HTS.[23]
Part 2: The High-Throughput Screening Workflow
Once a robust assay has been developed and miniaturized, the HTS campaign can commence. This involves the automated screening of the entire thiazolidine library.
Figure 2: Overall HTS workflow for a thiazolidine library.
Protocol 2: Step-by-Step HTS Protocol for a 100,000-Compound Thiazolidine Library (FP Assay Example)
1. Plate Preparation:
- Thaw the pre-plated thiazolidine library (typically in 384-well format, dissolved in DMSO).
- Prepare assay-ready plates by dispensing the fluorescent tracer and kinase into 384-well black assay plates using an automated liquid handler.
2. Compound Dispensing:
- Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library plates to the assay plates.
- Designate specific columns for positive controls (known inhibitor) and negative controls (DMSO).
3. Reaction Initiation and Incubation:
- Add ATP to all wells to start the enzymatic reaction.
- Incubate the plates at room temperature for the predetermined time (e.g., 60 minutes).
4. Data Acquisition:
- Read the plates on a fluorescence plate reader capable of measuring fluorescence polarization.
5. Daily Quality Control:
- Calculate the Z'-factor for each plate to ensure the assay is performing consistently throughout the screen. Plates with a Z'-factor below 0.5 should be flagged for review.
| Z'-Factor Value | Interpretation | Action |
| > 0.5 | Excellent assay | Proceed with HTS |
| 0 to 0.5 | Marginal assay | May require optimization |
| < 0 | Unacceptable assay | Halt HTS and troubleshoot the assay |
Table 1: Interpretation of Z'-Factor values.[23]
Part 3: Data Analysis, Hit Identification, and Validation
The raw data from an HTS campaign requires careful analysis to identify true hits while filtering out false positives.
Protocol 3: Data Analysis and Hit Picking Workflow
1. Data Normalization:
- Normalize the raw data for each plate to the plate's positive and negative controls. A common method is to calculate the percent inhibition for each compound.
2. Hit Selection:
- Define a hit threshold. A common approach is to select compounds that show an inhibition greater than three standard deviations from the mean of the negative controls.[5]
- Alternatively, a fixed percent inhibition cutoff (e.g., >50%) can be used.
3. Filtering for Pan-Assay Interference Compounds (PAINS):
- The Challenge: Thiazolidinone and related rhodanine scaffolds are known to be potential PAINS. These compounds can appear as hits in multiple assays through non-specific mechanisms such as aggregation, reactivity, or interference with the assay technology itself.[18][21]
- Mitigation: Use computational filters to flag compounds containing known PAINS substructures. It is crucial to use these filters as a guide and not as an absolute rule, as some valid hits may contain these substructures.
| Compound ID | % Inhibition | Z-Score | PAINS Filter | Hit Status |
| TZD-001 | 65.2 | 3.5 | Pass | Hit |
| TZD-002 | 12.8 | 0.8 | Pass | Inactive |
| TZD-003 | 72.1 | 4.1 | Flagged (Rhodanine) | Potential PAIN |
| TZD-004 | 55.9 | 3.1 | Pass | Hit |
Table 2: Example of a Hit Summary Table.
Hit Confirmation and Validation: Ensuring the Integrity of Your Hits
Primary hits from an HTS campaign must undergo a rigorous validation process to confirm their activity and rule out non-specific effects.[12]
Figure 3: Hit validation and triaging workflow.
Protocol 4: Orthogonal Assay Validation using AlphaScreen® Technology
This protocol describes how to confirm hits from a primary FP screen using an AlphaScreen® assay for the same kinase target.
1. Reagent Preparation:
- Biotinylated Substrate: Use a biotinylated version of the peptide substrate.
- Phospho-Specific Antibody: A highly specific antibody that recognizes the phosphorylated form of the substrate.
- AlphaScreen® Beads: Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads.
2. Assay Procedure:
- Perform the kinase reaction in a 384-well plate with the confirmed hits at various concentrations.
- Stop the reaction by adding EDTA.
- Add the phospho-specific antibody and incubate.
- Add the AlphaScreen® beads and incubate in the dark.
- Read the plate on an AlphaScreen®-compatible plate reader.
3. Data Analysis:
- A decrease in the AlphaScreen® signal indicates inhibition of the kinase.
- Calculate the IC50 values and compare them to those obtained from the primary FP assay. A good correlation between the two assays provides strong evidence that the compound is a true inhibitor of the target.
Part 4: Case Study: Screening of a Thiazolidinone Library against PI3Kα
A study by Thompson et al. described the screening of a focused library of thiazolidinone derivatives against phosphoinositide 3-kinase α (PI3Kα).[19] They employed both biochemical assays and in silico docking to identify and characterize inhibitors. Their findings demonstrated that several thiazolidinone compounds exhibited sub-micromolar inhibitory activity against PI3Kα.[19] This study highlights a successful application of screening a thiazolidinone library and underscores the potential of this scaffold for identifying potent enzyme inhibitors.
Conclusion: Best Practices and Future Perspectives
High-throughput screening of thiazolidine libraries is a powerful approach for identifying novel starting points for drug discovery. A successful HTS campaign requires careful assay development, rigorous quality control, and a multi-faceted hit validation strategy. It is particularly important to be mindful of the potential for PAINS within this chemical class and to employ orthogonal assays to ensure the validity of the identified hits. As HTS technologies continue to evolve, with advancements in automation, detection methods, and data analysis, the screening of thiazolidine and other privileged scaffolds will undoubtedly continue to be a fruitful endeavor in the quest for new medicines.
References
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Bioluminescent Assays for High-Throughput Screening. (2007). PubMed. Retrieved from [Link]
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Pan-assay interference compounds. (n.d.). Wikipedia. Retrieved from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved from [Link]
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Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. Retrieved from [Link]
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Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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AlphaScreen. (n.d.). BMG LABTECH. Retrieved from [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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The Use of AlphaScreen Technology in HTS: Current Status. (2008). PubMed. Retrieved from [Link]
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The Use of AlphaScreen Technology in HTS: Current Status. (2008). Bentham Open. Retrieved from [Link]
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Bioluminescent assays for high-throughput screening. (2007). Semantic Scholar. Retrieved from [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved from [Link]
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Fluorescence-based assays. (2009). Semantic Scholar. Retrieved from [Link]
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Hit-to-Lead: Hit Validation and Assessment. (2012). PubMed. Retrieved from [Link]
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Improved Statistical Methods for Hit Selection in High-Throughput Screening. (2003). PubMed. Retrieved from [Link]
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How Are Biochemical Assays Used in High-Throughput Screening?. (2025). Patsnap. Retrieved from [Link]
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Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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High-throughput screening. (n.d.). Wikipedia. Retrieved from [Link]
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Establishing assays and small molecule screening facilities for Drug Discovery programs. (2011). ResearchGate. Retrieved from [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods. (2012). ResearchGate. Retrieved from [Link]
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Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). National Center for Biotechnology Information. Retrieved from [Link]
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High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2022). PubMed Central. Retrieved from [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. Retrieved from [Link]
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How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved from [Link]
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Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Hit Identification Approaches and Future Directions – Protac. (n.d.). Drug Discovery Pro. Retrieved from [Link]
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On HTS: Z-factor. (2023). Inference. Retrieved from [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016). Oncotarget. Retrieved from [Link]
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Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Retrieved from [Link]
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Application Notes & Protocols for the Development of 2-(4-(tert-Butyl)phenyl)thiazolidine as a Potential Anticancer Agent
Introduction: The Therapeutic Promise of the Thiazolidine Scaffold
The thiazolidine ring system is recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets.[1][2] Derivatives of this heterocyclic core, particularly thiazolidin-4-ones and thiazolidine-2,4-diones, have been extensively investigated and have shown significant potential as anticancer agents.[3][4] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways crucial for tumor growth and survival.[5][6][7]
This document provides a comprehensive guide for the synthesis, characterization, and preclinical in vitro evaluation of a novel derivative, 2-(4-(tert-Butyl)phenyl)thiazolidine . The inclusion of the 4-(tert-Butyl)phenyl group is a strategic design choice. The bulky, lipophilic tert-butyl group can enhance membrane permeability and promote specific hydrophobic interactions within target protein binding pockets, potentially increasing potency and selectivity.
These application notes are intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental protocols. We will detail the synthetic route, propose a logical workflow for biological evaluation, and provide step-by-step protocols for key assays to determine the compound's anticancer potential.
Part 1: Synthesis and Characterization
Scientific Rationale and Synthesis Principle
The synthesis of 2-substituted thiazolidines is efficiently achieved through a one-pot condensation reaction. The core transformation involves the reaction of an aldehyde (4-tert-butylbenzaldehyde) with an amino-thiol (cysteamine). The reaction proceeds via the initial formation of a Schiff base (imine) intermediate from the aldehyde and the amine group of cysteamine. This is followed by a rapid intramolecular cyclization, where the nucleophilic thiol group attacks the imine carbon, forming the stable five-membered thiazolidine ring.
Synthesis Workflow
Caption: Workflow for the one-pot synthesis of the target compound.
Detailed Synthesis Protocol
Materials and Equipment:
-
4-tert-Butylbenzaldehyde (1.0 eq)
-
Cysteamine hydrochloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Absolute Ethanol
-
Round-bottom flask with magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Column chromatography setup (if required)
-
NMR spectrometer, Mass spectrometer, FT-IR spectrometer
Procedure:
-
To a solution of cysteamine hydrochloride (1.05 eq) in absolute ethanol (approx. 0.5 M), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature. This neutralizes the hydrochloride salt to liberate the free amine.
-
Add 4-tert-butylbenzaldehyde (1.0 eq) to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Once complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable solvent like ethyl acetate and wash with water (2x) and brine (1x) to remove salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane). If necessary, perform silica gel column chromatography for further purification.
Structural Characterization
Confirm the identity and purity of the synthesized this compound using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H stretch, C-H stretches).
Part 2: Biological Evaluation Strategy
Hypothesized Mechanism of Action
Based on extensive literature on related thiazolidine derivatives, we hypothesize that this compound may exert its anticancer effects primarily through the induction of apoptosis and/or cell cycle arrest.[3][5] Apoptosis, or programmed cell death, is a critical anticancer mechanism that eliminates malignant cells without inducing an inflammatory response.
Caption: Hypothesized intrinsic apoptosis pathway targeted by the compound.
Experimental Evaluation Workflow
A tiered approach is recommended for the in vitro evaluation. This ensures a logical progression from broad screening to detailed mechanistic studies.
Caption: A structured workflow for in vitro anticancer evaluation.
Part 3: Detailed In Vitro Protocols
Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
|---|---|---|
| MCF-7 | Breast | Experimental Value |
| A549 | Lung | Experimental Value |
| HCT116 | Colon | Experimental Value |
| Normal Cell | e.g., Fibroblast | Experimental Value |
Protocol 3.2: Apoptosis Detection by Annexin V-FITC/PI Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V-FITC (green fluorescence). Propidium Iodide (PI) is a nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells (red fluorescence) where membrane integrity is lost.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge, wash with cold PBS, and resuspend the cell pellet.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Protocol 3.3: Cell Cycle Analysis
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints. Propidium Iodide (PI) stoichiometrically binds to DNA, and the resulting fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Rationale: Cold ethanol fixation permeabilizes the cells and preserves their structure for DNA staining.
-
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI and RNase A.
-
Rationale: RNase A is crucial to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will generate a histogram showing peaks corresponding to the G0/G1, S, and G2/M phases.
Part 4: Assessing Therapeutic Potential
The Selectivity Index
A critical aspect of a potential anticancer drug is its ability to selectively target cancer cells over healthy, non-malignant cells.[9] The Selectivity Index (SI) is a quantitative measure of this property. A higher SI value indicates greater cancer cell-specific toxicity, which is a highly desirable trait for a therapeutic candidate.
Calculation: The SI is calculated by comparing the cytotoxicity of the compound against a normal cell line versus a cancer cell line.[9]
SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells
Interpretation of Selectivity Index (SI) Values
| SI Value | Interpretation |
|---|---|
| < 2 | Low Selectivity |
| 2 - 5 | Moderate Selectivity |
| > 5 | High Selectivity |
| > 10 | Excellent Selectivity |
References
-
Singh D, Piplani M, Kharkwal H, Murugesan S, Singh Y, Aggarwal A, et al. Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Asian J Curr Res Clin Cancer. 2023;3(1):46-62. [Link]
-
Gallagher, E. J., LeRoith, D. Thiazolidinediones as anti-cancer agents. NIH National Cancer Institute. [Link]
-
Kumar, H., Deep, A., Marwaha, R. K. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini Reviews in Medicinal Chemistry. 2019;19(18):1474-1516. [Link]
-
Juvale, K., et al. Thiazolidinedione derivatives: emerging role in cancer therapy. Medicinal Oncology. 2024. [Link]
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Debnath, B., Paul, S. Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. ResearchGate. 2022. [Link]
-
Carrasco, E. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH National Library of Medicine. [Link]
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Slideshare. In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. Slideshare. [Link]
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Al-Warhi, T., et al. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect. 2023. [Link]
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Exploration of 2-(Substituted Phenyl)-thiazolidin-4-one as Anticancer Agents. Research & Reviews: A Journal of Drug Design & Discovery. [Link]
-
Malik, S., Singh, J. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Publishing. [Link]
-
Kumar, R., et al. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH National Library of Medicine. [Link]
-
Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ResearchGate. [Link]
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Application Note: A Framework for Investigating the Anti-Inflammatory Properties of 2-(4-(tert-Butyl)phenyl)thiazolidine
Disclaimer: There is currently no publicly available scientific literature specifically describing the anti-inflammatory properties of 2-(4-(tert-Butyl)phenyl)thiazolidine. This document provides a comprehensive, generalized framework for the in vitro investigation of a novel compound with putative anti-inflammatory activity, using this compound (hereafter referred to as "Compound-T") as a representative model. The protocols and principles described are based on established, authoritative methodologies for inflammation research.
Introduction: The Rationale for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process essential for host defense against infection and injury. However, its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of the inflammatory response, controlling the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][4] Consequently, the NF-κB signaling pathway is a primary target for the discovery of new anti-inflammatory therapeutics.[1][5]
This application note outlines a logical, multi-stage workflow to screen and characterize the anti-inflammatory potential of a novel small molecule, Compound-T. The workflow begins with foundational in vitro screening to assess cytotoxicity and primary efficacy in a relevant cell model. It then progresses to detailed mechanistic studies to elucidate the compound's effect on key inflammatory mediators and signaling pathways.
Part 1: Foundational Screening - Cytotoxicity and Primary Efficacy
Causality: Before assessing the anti-inflammatory effects of Compound-T, it is imperative to first determine its cytotoxicity. A compound that kills the cells will artifactually appear to reduce inflammatory markers. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8] Once a non-toxic concentration range is established, a primary efficacy screen can be performed. Measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a robust primary endpoint, as NO is a key inflammatory mediator produced by iNOS, a downstream target of NF-κB.[9][10]
Model System: RAW 264.7 Murine Macrophages
RAW 264.7 cells are a well-established and widely used model for studying inflammation. They are highly responsive to inflammatory stimuli like LPS, activating the NF-κB pathway and producing a wide array of inflammatory mediators, making them an ideal system for initial screening.[10][11][12]
Protocol 1.1: Determining Non-Toxic Concentration of Compound-T via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to purple formazan crystals.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[7][13]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[11]
-
Compound Treatment: Prepare a serial dilution of Compound-T (e.g., from 0.1 µM to 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the Compound-T dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13][14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[7][13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[6][13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent anti-inflammatory assays.
Protocol 1.2: Primary Efficacy Screening via Nitric Oxide (NO) Measurement
Principle: The Griess reaction is a colorimetric assay that detects nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions.[15][16] A reduction in LPS-induced nitrite production in the presence of Compound-T indicates potential anti-inflammatory activity.[17][18]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.1.
-
Pre-treatment: Pre-treat the cells for 1-2 hours with non-toxic concentrations of Compound-T.
-
Inflammatory Challenge: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100-1000 ng/mL.[9][12] Include control wells: (a) cells only, (b) cells + LPS + vehicle, (c) cells + Compound-T alone.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide in acid) to each well.[19]
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in acid) to each well.[19]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.[15][18]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.
Part 2: Mechanistic Elucidation - Probing the Molecular Pathways
Causality: A significant reduction in NO production is a strong indicator of anti-inflammatory potential. The next logical step is to determine if this effect is part of a broader suppression of inflammatory responses. This involves quantifying the production of key pro-inflammatory cytokines (TNF-α, IL-6) and investigating the upstream signaling events, specifically the activation of the NF-κB pathway.[20][21] Measuring changes at both the protein (ELISA, Western Blot) and mRNA (RT-qPCR) levels provides a comprehensive, multi-layered validation of the compound's mechanism.[22][23]
Experimental Workflow for Mechanistic Studies
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition for Compound-T.
Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized in tables for clear comparison and analysis.
Table 1: Effect of Compound-T on Cell Viability and NO Production
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | Nitrite (µM) in LPS-Stimulated Cells (Mean ± SD) |
|---|---|---|
| Vehicle Control | 100 ± 4.5 | 45.2 ± 3.1 |
| 1 | 99.1 ± 5.2 | 35.8 ± 2.5* |
| 10 | 98.5 ± 4.8 | 22.1 ± 1.9*** |
| 50 | 96.2 ± 6.1 | 10.5 ± 1.2*** |
| 100 | 75.4 ± 8.3** | 8.1 ± 0.9*** |
*Hypothetical data. Statistical significance vs. vehicle control: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of Compound-T (10 µM) on Inflammatory Gene and Protein Expression
| Target | LPS + Vehicle | LPS + Compound-T (10 µM) |
|---|---|---|
| Cytokine Secretion (pg/mL) | ||
| TNF-α | 2540 ± 150 | 980 ± 95*** |
| IL-6 | 1850 ± 120 | 650 ± 70*** |
| Relative mRNA Expression (Fold Change) | ||
| Tnf | 100 ± 9.8 | 35.4 ± 4.1*** |
| Il6 | 100 ± 11.2 | 28.9 ± 3.5*** |
| Nos2 | 100 ± 8.5 | 15.2 ± 2.2*** |
| Protein Expression (Relative Density) | ||
| p-IκBα / IκBα Ratio | 1.0 ± 0.08 | 0.25 ± 0.04*** |
*Hypothetical data. Values are normalized to the LPS + Vehicle group. Statistical significance vs. vehicle control: **p<0.001.
Conclusion
This application note provides a structured, multi-faceted approach to characterize the anti-inflammatory properties of a novel compound, such as this compound. By systematically assessing cytotoxicity, primary efficacy, and the underlying molecular mechanisms, researchers can build a robust, self-validating dataset. The convergence of evidence from NO assays, cytokine ELISAs, RT-qPCR, and Western blotting provides strong support for the compound's mode of action, establishing a solid foundation for further pre-clinical development.
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Al-Ostoot, F. H., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8096. [Link]
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Sriset, Y., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants, 11(21), 2959. [Link]
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Tcacencu, I., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1153. [Link]
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Devaraj, S., et al. (2002). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition and Metabolism, 1(1), 1-8. [Link]
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Ginis, I., et al. (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Journal of Cerebral Blood Flow & Metabolism, 22(6), 660-671. [Link]
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Liew, Y., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2020, 9823671. [Link]
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Higashino, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Pharmacological Sciences, 121(1), 73-79. [Link]
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Oeckinghaus, A., & Ghosh, S. (2011). Monitoring the Levels of Cellular NF-κB Activation States. Methods in molecular biology, 675, 129–153. [Link]
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Kim, H., & Kim, H. (2024). Brief guide to RT-qPCR. Journal of the Korean Society of Pediatric Endocrinology, 29(1), 1–6. [Link]
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Application Notes and Protocols: Thiazolidine Derivatives as Inhibitors of Bacterial Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Antibacterial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and the identification of new bacterial targets. Thiazolidine derivatives, particularly those with a thiazolidin-4-one or thiazolidine-2,4-dione core, have emerged as a versatile and promising class of compounds in this endeavor.[1][2] Historically recognized for their therapeutic applications in diabetes, these scaffolds are now gaining significant attention for their potent antibacterial activities.[3][4][5][6]
Thiazolidine derivatives exert their antimicrobial effects by targeting essential bacterial enzymes that are distinct from those targeted by conventional antibiotics. This guide provides an in-depth overview of key bacterial enzyme targets for thiazolidine inhibitors and offers detailed protocols for their screening and characterization, empowering researchers to accelerate the discovery of next-generation antibacterial agents.
Key Bacterial Enzyme Targets for Thiazolidine Derivatives
The efficacy of thiazolidine derivatives stems from their ability to inhibit enzymes crucial for bacterial survival and pathogenesis. Understanding these targets is fundamental to designing effective screening strategies and interpreting experimental outcomes.
Mur Ligases: Disrupting Cell Wall Synthesis
The bacterial cell wall, primarily composed of peptidoglycan, is an ideal drug target due to its essentiality for bacterial viability and its absence in humans.[7] The Mur ligase family (MurC, MurD, MurE, MurF) plays a pivotal role in the cytoplasmic biosynthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide.[3][7] Thiazolidinone-based compounds have been shown to act as inhibitors of these ATP-dependent enzymes, effectively halting cell wall construction and leading to bacterial cell death.[3][7][8][9] Specifically, the 4-thiazolidinone core can act as a diphosphate mimic, suggesting it may bind to the ATP or UDP-binding pockets of the Mur enzymes.[10]
DNA Gyrase and Topoisomerase IV: Halting DNA Replication
Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and chromosome segregation.[11][12][13] Their inhibition leads to rapid bacterial death. DNA gyrase, unique to bacteria, introduces negative supercoils into DNA, a process critical for initiating replication.[11][13] Several studies have demonstrated that thiazolidin-4-one derivatives can effectively inhibit these enzymes, positioning them as a promising class of antibacterial agents targeting DNA replication.[12][14][15]
Sortase A (SrtA): A Novel Anti-Virulence Target
Sortase A is a transpeptidase found in Gram-positive bacteria that anchors key virulence factors to the cell wall peptidoglycan.[16][17] By inhibiting SrtA, it's possible to disarm pathogenic bacteria without killing them, a strategy that may impose less selective pressure for the development of resistance.[16][17] This makes SrtA an attractive target for developing anti-virulence therapies. Thiazolidine-based compounds have been explored as potential inhibitors of this critical enzyme.
Application Note 1: General Workflow for Screening Thiazolidine Derivatives
A systematic approach is crucial for identifying and validating novel enzyme inhibitors. The following workflow outlines a comprehensive screening cascade, from initial hit discovery to lead characterization.
Caption: High-level workflow for inhibitor discovery.
Protocol 1: In Vitro Inhibition Assay for MurA Enzyme
This protocol describes a colorimetric assay to screen for inhibitors of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the first committed step in peptidoglycan synthesis.[18][19] The assay measures the amount of inorganic phosphate (Pi) released during the reaction, which is directly proportional to enzyme activity.[18][20]
Principle: MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), releasing inorganic phosphate (Pi).[18][19] The released Pi is detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically at ~650 nm.[20][21] A decrease in absorbance in the presence of a test compound indicates inhibition of MurA.
Materials and Reagents:
-
Purified MurA enzyme (E. coli or other source)
-
Substrates: Phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine (UNAG)
-
Assay Buffer: 50 mM HEPES, pH 7.8
-
Test Compounds (Thiazolidine derivatives) dissolved in DMSO
-
Phosphate Detection Reagent (e.g., Malachite Green-based dye like Dye MPA3000)[20]
-
96-well or 384-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of MurA enzyme, PEP, and UNAG in Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 2%.[20]
-
-
Assay Setup (per well of a 384-well plate):
-
Add 1.5 µL of test compound dilution (or DMSO for control).
-
Prepare a reaction premix containing Assay Buffer and MurA enzyme. Add 13.5 µL of this premix to each well.
-
Prepare a substrate mix containing PEP and UNAG.
-
Controls:
-
Positive Control (100% activity): DMSO + Enzyme Premix + Substrate Mix.
-
Negative Control (0% activity): Test compound + Enzyme Premix (no substrate) or Assay Buffer only.
-
-
-
Reaction Initiation and Incubation:
-
Detection:
-
Stop the reaction and develop the color by adding 45 µL of the Phosphate Detection Reagent to each well.[20]
-
Incubate at room temperature for 5-10 minutes to allow color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 650 nm using a microplate reader.[20]
-
Calculate the percent inhibition for each compound concentration relative to the positive (DMSO) control.
-
% Inhibition = [1 - (Absinhibitor - Absblank) / (AbsDMSO - Absblank)] * 100
-
Causality Behind Choices:
-
HEPES Buffer: Provides a stable pH environment (7.8) optimal for MurA activity.
-
DMSO Concentration: Kept low (<2%) to avoid solvent-induced enzyme inhibition or compound precipitation.
-
Pre-incubation (Optional): For time-dependent inhibitors, pre-incubating the enzyme and inhibitor before adding the second substrate can reveal this mechanism.[21]
Protocol 2: DNA Gyrase Supercoiling Assay
This protocol details a classic method to assess the inhibition of DNA gyrase's supercoiling activity using agarose gel electrophoresis.[11]
Principle: DNA gyrase introduces negative supercoils into a relaxed circular plasmid DNA substrate in an ATP-dependent reaction.[11] The supercoiled form of the plasmid migrates faster through an agarose gel than the relaxed form. Inhibitors of DNA gyrase prevent this conversion, resulting in a higher proportion of the slower-migrating relaxed DNA.
Materials and Reagents:
-
Purified DNA Gyrase (e.g., E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine)
-
ATP solution (10 mM)
-
Test Compounds (Thiazolidine derivatives) dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., STEB buffer with SDS and Proteinase K)
-
Agarose, TBE buffer, and Ethidium Bromide (or a safer DNA stain)
-
Gel electrophoresis system and imaging equipment
Step-by-Step Procedure:
-
Reaction Setup (Total volume of 20 µL):
-
On ice, combine the following in a microcentrifuge tube:
-
4 µL of 5X Assay Buffer
-
1 µL of Test Compound (or DMSO for control)
-
x µL of relaxed plasmid DNA (final concentration of ~10-15 µg/mL)
-
1 µL of 10 mM ATP
-
x µL of nuclease-free water to bring the volume to 18 µL.
-
2 µL of DNA Gyrase enzyme.
-
-
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye. Mix thoroughly.
-
Incubate at 37°C for an additional 30 minutes to allow Proteinase K to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture into the wells of a 1% agarose gel prepared with TBE buffer.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately 75% of the gel length.
-
-
Visualization and Analysis:
-
Stain the gel with Ethidium Bromide and visualize under UV light.
-
Capture an image of the gel. The lower, faster-migrating band is the supercoiled DNA, and the upper, slower-migrating band is the relaxed DNA.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Determine the concentration of the inhibitor that reduces the supercoiling activity by 50% (IC₅₀).
-
Causality Behind Choices:
-
ATP and Mg²⁺: Both are essential cofactors for the catalytic activity of DNA gyrase.[22][24] Reactions without ATP serve as a negative control.[24]
-
Relaxed Plasmid Substrate: Using a relaxed plasmid is crucial as the assay directly measures the enzyme's ability to introduce supercoils.[11]
-
Proteinase K: This step ensures that the gyrase, which remains bound to the DNA, is removed, allowing for clear separation of the DNA topoisomers on the gel.
Protocol 3: Sortase A FRET-Based Inhibition Assay
This protocol outlines a high-throughput compatible assay for screening Sortase A inhibitors using Fluorescence Resonance Energy Transfer (FRET).
Principle: A synthetic peptide substrate is designed with a fluorophore (donor) and a quencher (acceptor) on opposite sides of the Sortase A cleavage sequence (LPXTG).[25][26][27][28] In its intact state, the quencher suppresses the fluorophore's signal via FRET. When Sortase A cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence.[26] Inhibitors prevent this cleavage, resulting in a low fluorescence signal.
Materials and Reagents:
-
Purified Sortase A enzyme
-
FRET peptide substrate (e.g., Dabcyl-LPETG-Edans)
-
Sortase A Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)
-
Test Compounds (Thiazolidine derivatives) dissolved in DMSO
-
Black, low-volume 96- or 384-well plates
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Assay Setup (per well):
-
Add test compound (or DMSO for control) to the wells.
-
Add the FRET peptide substrate to each well to a final concentration of ~10-20 µM.
-
Add Sortase A Assay Buffer.
-
-
Reaction Initiation:
-
Initiate the reaction by adding purified Sortase A enzyme to each well (final concentration ~1-5 µM).
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes). Use excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex: ~340 nm, Em: ~490 nm for Edans/Dabcyl).
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (rate of fluorescence increase) by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percent inhibition by comparing the rates of inhibitor-treated wells to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Causality Behind Choices:
-
Black Plates: Used to minimize background fluorescence and light scatter, increasing the signal-to-noise ratio.
-
Kinetic Reading: Provides more robust data than a single endpoint reading, as it measures the true initial rate of the reaction and is less susceptible to timing errors or artifacts from compounds that interfere with the fluorescence signal over time.
-
CaCl₂: Calcium ions are often required for the structural integrity and catalytic activity of Sortase A.
Data Presentation and Interpretation
Summarizing inhibition data in a clear, tabular format is essential for structure-activity relationship (SAR) analysis and compound comparison.
Table 1: Inhibitory Activity of Thiazolidine Derivatives against Bacterial Enzymes
| Compound ID | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |
| TZD-001 | E. coli MurA | 15.2 | 7.8 | Competitive (vs. PEP) |
| TZD-002 | E. coli MurA | >100 | N/D | Not Determined |
| TZD-003 | S. aureus Gyrase | 8.5 | 4.1 | Competitive (vs. ATP) |
| TZD-004 | S. aureus Gyrase | 22.1 | 15.5 | Non-competitive |
| TZD-005 | S. aureus SrtA | 5.3 | 2.9 | Uncompetitive |
N/D: Not Determined
Determining Mechanism of Inhibition (MOI)
Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive) is critical for lead optimization. This is determined by performing kinetic experiments where enzyme activity is measured at various substrate and inhibitor concentrations. The data is then plotted using a double reciprocal plot (Lineweaver-Burk) to visualize the MOI.
Caption: Lineweaver-Burk plots showing different inhibition types.
-
Competitive: Lines intersect on the y-axis. Inhibitor binds to the same site as the substrate.
-
Non-competitive: Lines intersect on the x-axis. Inhibitor binds to an allosteric site.
-
Uncompetitive: Lines are parallel. Inhibitor binds only to the enzyme-substrate complex.
Conclusion and Future Perspectives
Thiazolidine derivatives represent a highly tractable scaffold for the development of novel antibacterial agents targeting a range of essential bacterial enzymes. The protocols and workflows detailed in this guide provide a robust framework for the identification, validation, and mechanistic characterization of these inhibitors. Future efforts should focus on leveraging structure-activity relationship (SAR) data from these assays to optimize potency, selectivity against bacterial versus human enzymes, and pharmacokinetic properties, ultimately paving the way for new therapies to combat drug-resistant infections.
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Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. [Link]
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DNA Supercoiling Catalyzed by Bacterial Gyrase. (2021). Methods in Molecular Biology. [Link]
-
E. coli DNA Gyrase DNA Supercoiling Assay Kits. BioHippo. [Link]
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ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]
-
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4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). (2023). Molecules. [Link]
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Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. (2023). Molecules. [Link]
-
Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). Molecules. [Link]
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-
A Brief Review on Biological Activities of Thiazolidinone Derivatives. (2021). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Inhibition of DNA gyrase of compounds 3a, 3e, 3g, 3i, 3l–m and ciprofloxacin. ResearchGate. [Link]
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Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2012). International Journal of Medicinal Chemistry. [Link]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). Molecules. [Link]
-
New 5-benzylidenethiazolidin-4-one inhibitors of bacterial MurD ligase: design, synthesis, crystal structures, and biological evaluation. (2011). European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. (2024). RSC Advances. [Link]
-
Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs. (2021). Molecules. [Link]
-
Bacterial MurA assay kits. ProFoldin. [Link]
-
Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. (2022). International Journal of Molecular Sciences. [Link]
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Thiazolidinediones but not metformin directly inhibit the steroidogenic enzymes P450c17 and 3beta -hydroxysteroid dehydrogenase. (2001). Journal of Biological Chemistry. [Link]
-
Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies. (2023). RSC Advances. [Link]
-
New 5-benzylidenethiazolidin-4-one inhibitors of bacterial MurD ligase: Design, synthesis, crystal structures, and biological evaluation. (2011). European Journal of Medicinal Chemistry. [Link]
-
Sortase A Inhibitors: Recent Advances and Future Perspectives. (2015). Journal of Medicinal Chemistry. [Link]
-
Discovery of new sortase A inhibitors from Staphylococcus epidermidis by fluorescence resonance energy transfer (FRET) screening system. (2019). Conference: UoL 2019. [Link]
-
An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. (2020). Journal of Advanced Research. [Link]
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Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria. (2023). RSC Medicinal Chemistry. [Link]
-
Thiazolidinedione. Wikipedia. [Link]
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Thiazolidinediones as antidiabetic agents: A critical review. (2018). Bioorganic Chemistry. [Link]
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A FRET-based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein. (2009). Journal of Biomolecular Screening. [Link]
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Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays. (2018). Marine Drugs. [Link]
-
Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. (2008). Journal of Clinical Microbiology. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-(tert-Butyl)phenyl)thiazolidine
Welcome to the technical support center for the synthesis of 2-(4-(tert-Butyl)phenyl)thiazolidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this synthetic procedure. Here, we address common issues leading to low yield and other experimental setbacks through a detailed question-and-answer format, grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis of this compound is a classic example of a condensation reaction between an aldehyde (4-tert-butylbenzaldehyde) and a compound containing both an amino and a thiol group (cysteamine). The mechanism proceeds in two key stages:
-
Imine Formation: The amino group of cysteamine performs a nucleophilic attack on the carbonyl carbon of 4-tert-butylbenzaldehyde. This is followed by dehydration to form a Schiff base, also known as an imine.
-
Intramolecular Cyclization: The thiol group of the cysteamine moiety then acts as an intramolecular nucleophile, attacking the imine carbon to form the five-membered thiazolidine ring.
This reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product.[1]
II. Troubleshooting Guide: Low Yield and Other Issues
This section is structured to diagnose and resolve problems you might encounter at different stages of the synthesis.
A. Issues with Starting Materials and Reagents
Q2: My reaction is sluggish or not proceeding at all. Could my starting materials be the issue?
Absolutely. The purity and integrity of your starting materials are paramount.
-
4-tert-Butylbenzaldehyde: Aldehydes are susceptible to oxidation to carboxylic acids upon prolonged exposure to air. The presence of 4-tert-butylbenzoic acid will not participate in the thiazolidine formation and will complicate purification.
-
Validation Protocol: Check the purity of your 4-tert-butylbenzaldehyde via TLC or ¹H NMR. A fresh, clean sample should be used. If oxidation is suspected, purification by distillation or column chromatography may be necessary.
-
-
Cysteamine: Cysteamine is prone to oxidation, forming the disulfide, cystamine. Cystamine will not react to form the desired product.
-
Validation Protocol: Use fresh, high-purity cysteamine or its hydrochloride salt. If using the free base, handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Table 1: Recommended Purity and Storage of Starting Materials
| Reagent | Recommended Purity | Storage Conditions |
| 4-tert-Butylbenzaldehyde | >98% | Store under an inert atmosphere, protected from light. |
| Cysteamine | >98% | Store under an inert atmosphere, refrigerated. |
B. Optimizing Reaction Conditions
Q3: I'm observing a low conversion of my starting materials. How can I optimize the reaction conditions?
Low conversion is often a result of suboptimal reaction parameters. The key is to effectively remove the water generated during the reaction.
-
Inefficient Water Removal: The formation of the thiazolidine is a reversible condensation reaction.[1] The presence of water will favor the hydrolysis of the imine intermediate and the final thiazolidine product, pushing the equilibrium back towards the starting materials.[2][3][4]
-
Recommended Solution: Employ a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene). This physically removes water from the reaction mixture, driving the reaction to completion.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in the reaction kinetics.
-
Recommendation: While alcohols like ethanol or methanol can be used, they may not be as efficient for azeotropic water removal. Toluene is a common and effective choice when using a Dean-Stark trap.[5]
-
-
Suboptimal Temperature: The reaction requires heating to facilitate both the dehydration step and the azeotropic removal of water.
-
Recommendation: Refluxing toluene (approx. 110 °C) is a standard condition for this type of condensation.[6]
-
Experimental Protocol: Synthesis of this compound with a Dean-Stark Trap
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 4-tert-butylbenzaldehyde (1 equivalent) and toluene.
-
Add cysteamine (1-1.1 equivalents).
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with workup and purification.
C. Side Reactions and Impurities
Q4: I'm seeing multiple spots on my TLC plate besides my starting materials and product. What side reactions could be occurring?
Several side reactions can lead to the formation of impurities and reduce your yield.
-
Oxidation of Cysteamine: As mentioned, cysteamine can oxidize to form cystamine. This is especially problematic if the reaction is not performed under an inert atmosphere.
-
Self-Condensation of the Aldehyde: Under certain conditions, aldehydes can undergo self-condensation reactions.
-
Thiazine Formation: In some cases, rearrangement or reaction with impurities could potentially lead to the formation of six-membered thiazine rings, although this is less common under standard conditions.
Troubleshooting Workflow for Unexpected Side Products
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiazolidine Synthesis
Welcome to the Technical Support Center for Thiazolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of thiazolidine and its derivatives. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
I. Understanding the Fundamentals: Thiazolidine Synthesis
Thiazolidine synthesis is a cornerstone reaction in medicinal chemistry, forming the scaffold of numerous bioactive compounds, including antibiotics like penicillin.[1] The most common and direct route involves the condensation reaction between a compound containing a primary amine and a thiol group (an aminothiol) with an aldehyde or a ketone.[1] The reaction is typically reversible and involves the formation of a hemiaminal intermediate, followed by cyclization to yield the five-membered thiazolidine ring.
This guide will focus on the prevalent synthesis utilizing L-cysteine and various aldehydes to produce 2-substituted thiazolidine-4-carboxylic acids, a versatile intermediate in drug discovery.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses common challenges encountered during thiazolidine synthesis in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Question 1: I am getting a very low or no yield of my desired thiazolidine product. What are the potential causes and how can I improve it?
Answer:
Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Suboptimal pH: The condensation reaction is highly pH-dependent. While traditionally performed under acidic conditions (pH 4-5) to facilitate the dehydration step, the optimal pH can vary depending on the specific aldehyde and aminothiol used.[2][3]
-
Solution: Screen a range of pH values (e.g., 4.0, 5.5, 7.0) to identify the optimal condition for your specific substrates. For reactions involving N-terminal cysteines in peptides, neutral pH is often preferred to maintain the integrity of the biomolecule.[3]
-
-
Purity of Reactants: The purity of your L-cysteine and aldehyde is paramount. Impurities can lead to unwanted side reactions, consuming starting materials and complicating purification. Aldehydes, in particular, are susceptible to oxidation to carboxylic acids, which will not participate in the reaction.
-
Solution: Ensure the purity of your starting materials. Use freshly opened or purified aldehydes. The purity of L-cysteine should also be verified, as it can oxidize to form cystine (a disulfide dimer), which is unreactive.
-
-
Reaction Kinetics and Equilibrium: The reaction is reversible.[1] Insufficient reaction time or unfavorable equilibrium can lead to low product formation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the concentration of one of the reactants to shift the equilibrium towards the product side. For less reactive aldehydes, extending the reaction time may be necessary.[2]
-
-
Inappropriate Solvent: The choice of solvent is critical as it affects the solubility of reactants and can influence the reaction rate and equilibrium.
-
Solution: A solvent in which both reactants are soluble is ideal. Protic solvents can sometimes hinder the reaction by solvating the reactants and intermediates. Experiment with different solvents, such as ethanol, methanol, or a mixture of ethanol and water, to find the optimal medium for your specific reaction.[4]
-
Question 2: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Epimerization at the C-2 Position: When using chiral aminothiols like L-cysteine, epimerization at the newly formed stereocenter (C-2 of the thiazolidine ring) can occur, leading to a mixture of diastereomers. This is often facilitated by protic solvents and involves a ring-opening to a Schiff base intermediate followed by re-cyclization.[5]
-
Solution: The choice of solvent can significantly influence the diastereomeric ratio. For instance, in some cases, polar aprotic solvents like DMSO may favor the trans isomer, while less polar solvents like chloroform might favor the cis isomer.[5] Careful selection and optimization of the solvent system are crucial for controlling stereoselectivity.
-
-
Oxidation of the Thiol Group: The thiol group in cysteine is susceptible to oxidation, especially in the presence of air, leading to the formation of disulfide-linked byproducts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degassing the solvent before use can also be beneficial.
-
-
Unwanted Reactions of Functional Groups: If your aldehyde or aminothiol contains other reactive functional groups, these may participate in side reactions.
-
Solution: Protect sensitive functional groups before carrying out the thiazolidine synthesis. The protecting groups can be removed in a subsequent step.
-
Question 3: I am struggling with the purification of my thiazolidine product. What are the recommended methods?
Answer:
Purification can be challenging due to the potential for product instability and the presence of closely related byproducts.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity.
-
Procedure: A common method involves recrystallization from a hot ethanol/water mixture.[4] The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound.
-
-
Column Chromatography: For non-crystalline products or for separating diastereomers, column chromatography on silica gel is a standard technique.
-
Procedure: The choice of eluent is critical and needs to be optimized based on the polarity of the product and impurities. A gradient of solvents, such as ethyl acetate in hexanes, is often used. It's important to monitor the fractions carefully by TLC to isolate the desired product.
-
-
Work-up Procedure: A proper work-up after the reaction is complete is crucial for a clean crude product.
-
Procedure: Typically, the reaction mixture is cooled, and the precipitated product is collected by filtration. Washing the precipitate with a cold solvent (the reaction solvent or a solvent in which the product is sparingly soluble) helps to remove soluble impurities.[6]
-
Question 4: My thiazolidine product seems to be decomposing over time or during work-up. What is causing this instability and how can I prevent it?
Answer:
The thiazolidine ring can be labile and susceptible to hydrolysis, especially under certain pH conditions.[1] This reversible reaction regenerates the starting aldehyde and aminothiol.[1]
-
Hydrolysis: The stability of the thiazolidine ring is pH-dependent. Both acidic and strongly basic conditions can promote hydrolysis.[7][8] The mechanism often involves protonation of the ring nitrogen, which facilitates ring opening.[5]
-
Solution: During work-up and storage, maintain a pH where the thiazolidine ring is most stable, which is often near neutral. Avoid prolonged exposure to strong acids or bases. If the product is isolated as a salt, ensure it is stored in a dry environment. For long-term storage, keeping the compound as a solid at low temperatures is recommended.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for thiazolidine synthesis from an aminothiol and an aldehyde?
A1: The reaction proceeds through a two-step mechanism:
-
Hemiaminal Formation: The nucleophilic amino group of the aminothiol attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.
-
Cyclization and Dehydration: The thiol group then acts as an intramolecular nucleophile, attacking the carbon of the hemiaminal. This is followed by the elimination of a water molecule to form the stable five-membered thiazolidine ring.
Caption: General mechanism of thiazolidine synthesis.
Q2: How do I choose the right catalyst for my thiazolidine synthesis?
A2: Many thiazolidine syntheses can proceed without a catalyst, especially when using reactive aldehydes.[9] However, for less reactive substrates or to improve reaction rates, a catalyst can be employed.
-
Acid Catalysts: Protic acids (e.g., acetic acid) or Lewis acids can be used to activate the aldehyde carbonyl group towards nucleophilic attack.[9]
-
Base Catalysts: In some cases, a base can be used to deprotonate the thiol, increasing its nucleophilicity.
-
Green Catalysts: Recent research has focused on the use of environmentally benign catalysts such as ionic liquids and baker's yeast.[10][11] The optimal catalyst will depend on the specific reactants and desired reaction conditions.
Q3: Can I use a ketone instead of an aldehyde for thiazolidine synthesis?
A3: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and electronic effects. The reaction with ketones may require more forcing conditions, such as higher temperatures or the use of a catalyst, and often results in lower yields.
Q4: What analytical techniques are commonly used to characterize thiazolidine derivatives?
A4: A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of synthesized thiazolidines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the product.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups in the molecule.
-
Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and to assess the purity of the product.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
A comprehensive review of analytical methodologies for thiazolidinediones has been published, which can be a valuable resource.[12][13][14][15]
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acid
This protocol provides a general method for the synthesis of thiazolidine derivatives from L-cysteine and an aromatic aldehyde.
Materials:
-
L-Cysteine
-
Aromatic aldehyde
-
Ethanol
-
Water
-
Stir bar and magnetic stirrer
-
Round-bottom flask
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
In a round-bottom flask, dissolve L-cysteine (1 equivalent) in a 1:1 mixture of ethanol and water.
-
To this solution, add the aromatic aldehyde (1 equivalent) and stir the mixture at room temperature.[4]
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the aldehyde.
-
Upon completion, a precipitate of the thiazolidine product will often form.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]
Protocol 2: General Knoevenagel Condensation for 5-Arylidene-2,4-thiazolidinediones
This protocol describes a common method for synthesizing 5-arylidene-2,4-thiazolidinediones, which are important pharmacophores.
Materials:
-
2,4-Thiazolidinedione
-
Aromatic aldehyde
-
Piperidine or another suitable base catalyst
-
Ethanol or another suitable solvent
-
Reflux apparatus
Procedure:
-
To a solution of 2,4-thiazolidinedione (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization.
V. Visualization of Key Processes
Caption: A troubleshooting workflow for low yield in thiazolidine synthesis.
VI. References
-
Thiazolidinediones: Recent Development in Analytical Methodologies. Journal of Chromatographic Science, bmad058. [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. [Link]
-
Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 21, 203. [Link]
-
Synthesis of thiazolidines using ionic liquids as a green catalyst and media: recent advances. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-22. [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. PubMed. [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. OUCI. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(1), 145. [Link]
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 28(19), 6970. [Link]
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry, 80(6), 3137-3146. [Link]
-
Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 113(8), 3071-3079. [Link]
-
Synthesis of Thiazolidinedione Compound Library. Molecules, 27(13), 4305. [Link]
-
An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. ResearchGate. [Link]
-
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 35(1), 49-51. [Link]
-
Group 2 Catalysis for the atom-efficient synthesis of imidazolidine and thiazolidine derivatives. Chemistry - A European Journal, 21(29), 10548-10557. [Link]
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link]
-
A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. PLoS ONE, 16(3), e0247735. [Link]
-
Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation. ResearchGate. [Link]
-
DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry, 80(6), 3137-3146. [Link]
-
Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. Scientifica, 2022, 1-15. [Link]
-
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1717-1739. [Link]
-
A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. International Journal of Novel Research and Development, 8(3), d458-d463. [Link]
-
Thiazolidine derivatives and their pharmacological actions. ResearchGate. [Link]
-
Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1791-1797. [Link]
-
Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide. ResearchGate. [Link]
-
Thiazolidine ring opening in penicillin derivatives. Part 1. Imine formation. Journal of the Chemical Society, Perkin Transactions 2, (11), 2469-2475. [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 27(1), 227. [Link]
-
Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications, 53(75), 10423-10426. [Link]
-
reaction scheme for the formation of thiazolidines as proposed in parts in the literature[16]. ResearchGate. [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. Organic & Biomolecular Chemistry, 22(5), 939-961. [Link]
-
4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. ResearchGate. [Link]
-
New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. [Link]
-
A Review on Thiazolidinedione. Asian Journal of Pharmaceutical Research, 7(2), 124. [Link]
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517-1525. [Link]
-
Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science, 7(6), 3817-3821. [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1373-1378. [Link]
-
Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Molecules, 27(6), 1993. [Link]
-
Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. ResearchGate. [Link]
-
Reaction of 4,2-aminothiol with an aldehyde to form thiazolidine. ResearchGate. [Link]
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00172F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pjps.pk [pjps.pk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-(tert-Butyl)phenyl)thiazolidine
Welcome to the technical support center for 2-(4-(tert-Butyl)phenyl)thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues encountered during biological assays. Given the lipophilic nature of the tert-butylphenyl moiety, this compound is expected to have low aqueous solubility, a common challenge in drug discovery.[1] This document provides a series of troubleshooting steps, detailed protocols, and frequently asked questions to ensure accurate and reproducible experimental outcomes.
Part 1: Understanding the Compound & Initial Steps
This section addresses the foundational questions regarding the handling and initial solubilization of this compound.
Q1: What are the basic properties of this compound and why is solubility a concern?
This compound belongs to the thiazolidine class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory and antioxidant properties.[2][3][4][5] The structure combines a polar thiazolidine ring with a non-polar, bulky tert-butylphenyl group. This combination results in a lipophilic molecule with poor water solubility. In drug discovery, achieving good biological activity often involves structural features (like lipophilic groups) that unfortunately reduce aqueous solubility.[1] This low solubility can lead to several assay artifacts:
-
Underestimation of Potency: The compound may precipitate out of the assay buffer, leading to a lower effective concentration at the biological target and thus an artificially high IC50 value.[1]
-
Poor Reproducibility: Inconsistent precipitation between wells or experiments can cause high data variability.
-
False Negatives: The compound may appear inactive simply because it is not sufficiently dissolved to interact with the target.
Q2: I need to prepare a stock solution. What solvent should I use and at what concentration?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solvating power for a wide range of organic molecules.
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) or sonication in a water bath. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.
-
Store aliquots at -20°C or -80°C for long-term stability.[6]
Part 2: Troubleshooting Solubility in Aqueous Assay Buffers
This is the most critical stage where solubility issues manifest. When the DMSO stock is diluted into the aqueous assay medium, the compound can crash out of solution.
Q3: My compound precipitates when I dilute my DMSO stock into the assay buffer. What should I do?
Precipitation upon dilution is a classic sign of a compound exceeding its thermodynamic solubility limit in the final assay medium.[7] Follow this troubleshooting workflow to diagnose and solve the issue.
Caption: A decision tree for troubleshooting compound precipitation in assays.
Causality Behind the Workflow:
-
Check DMSO Concentration: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations and can also alter protein conformation.[8][9] For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for sensitive cell lines, it should be kept below 0.1%.[8][10] If your dilution scheme results in a high DMSO percentage, it must be lowered.
-
Assess Compound Concentration: It is often more practical to reduce the highest test concentration of your compound than to force a supersaturated solution.[1] An insoluble compound at the top concentration can invalidate the entire dose-response curve.
-
Optimize Dilution Protocol: Avoid adding a small volume of DMSO stock to a large volume of buffer in one step. A better approach is a serial dilution, which gradually reduces the DMSO concentration and allows the compound to better equilibrate.[11] Vigorous mixing during the addition of the compound to the buffer is crucial to avoid localized high concentrations that promote precipitation.[1][11]
Q4: What is a "solvent tolerance test" and why is it important?
Before implementing any changes to your solvent system, you must run a vehicle control experiment to determine the highest concentration of the solvent (e.g., DMSO) that your specific assay system can tolerate without showing any biological effects.[12]
Protocol for DMSO Tolerance Test:
-
Prepare a dilution series of DMSO in your final assay medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).
-
Run your standard assay protocol using these vehicle-only controls.
-
Measure the assay endpoint (e.g., cell viability, enzyme activity, signal intensity).
-
The highest DMSO concentration that does not produce a significant change compared to the no-DMSO control is your maximum allowable concentration.
| Final DMSO Concentration | Typical Effect on Cell-Based Assays | Recommendation |
| > 1% | High potential for cytotoxicity, membrane permeabilization, and assay interference.[8][10] | Avoid. |
| 0.5% - 1.0% | May be acceptable for short-term incubations; risk of effects on sensitive cell lines.[8] | Use with caution; requires validation with a tolerance test. |
| 0.1% - 0.5% | Generally considered safe for most robust cell lines and assays.[10] | Recommended range for most applications. |
| < 0.1% | Minimal effects observed; safest range for sensitive assays or long-term incubations.[8][13] | Ideal target. |
Part 3: Advanced Solubilization Strategies
If the troubleshooting steps above are insufficient, more advanced formulation strategies may be necessary.
Q5: I'm still seeing precipitation even with optimized DMSO and dilution. What's the next step?
When standard methods fail, the use of solubilizing excipients should be considered. For non-polar compounds like this compound, cyclodextrins are an excellent choice.[14][15]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[16][17] The hydrophobic portion of your compound can partition into this inner cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the compound.[16][18][19][20]
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high aqueous solubility and low toxicity compared to natural beta-cyclodextrin.[16][18]
Caption: Protocol workflow for preparing a drug-cyclodextrin inclusion complex.
Q6: Are there other alternatives if cyclodextrins don't work or interfere with my assay?
Yes, other strategies can be employed, though they require careful validation:
-
pH Modification: If your compound has an ionizable group (the thiazolidine nitrogen is weakly basic), adjusting the pH of the buffer can increase solubility. However, the optimal pH for solubility may not be compatible with the biological assay.[11]
-
Use of Co-solvents: In some non-cell-based assays (e.g., purified enzyme assays), small amounts of other organic solvents like ethanol or polyethylene glycol (PEG) can be used in addition to DMSO. This must be rigorously tested as co-solvents can denature proteins.[1]
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective, but these are complex formulations typically outside the scope of initial in vitro screening.[14][21]
Frequently Asked Questions (FAQs)
-
Q: Can I just sonicate my final assay plate to get the compound into solution?
-
A: This is not recommended. While sonication can temporarily create a fine suspension (a dispersion of solid particles), it does not truly solubilize the compound. These particles will likely settle over time, leading to non-reproducible results. True solubilization involves the compound being dissolved at the molecular level.
-
-
Q: My compound seems to "disappear" from the stock tube over time. What is happening?
-
A: Highly lipophilic compounds can adsorb to plastic surfaces. When preparing and storing solutions, especially dilute ones, consider using glass or low-adhesion polypropylene labware.
-
-
Q: How do I validate that my chosen solubilization method isn't affecting the biology?
-
A: Always run a parallel control with just the vehicle (e.g., buffer with DMSO and HP-β-CD) but without your compound. This control must show no effect on the assay endpoint. For example, a cyclodextrin-only control should not inhibit your enzyme or kill your cells.
-
References
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Bajaj, G. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. Retrieved from [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
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Popescu, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
Gould, S., & Scott, R. C. (2022). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
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Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Valledor, P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Lauffs, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Pisoschi, A. M., et al. (2016). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. MDPI. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-(4-phenylbutyl)-1,3-thiazolidine. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Retrieved from [Link]
-
MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]
-
Matter, H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (2S,4R)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
UNMC. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Retrieved from [Link]
-
ResearchGate. (2021). Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
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Technical Support Center: Navigating Compound Instability in Aqueous Solutions for In Vitro Testing
Welcome to the Technical Support Center for addressing compound instability in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate common issues related to compound stability in in vitro assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both robust and reproducible.
Section 1: The Foundations of Compound Instability
Understanding why a compound may be unstable in an aqueous environment is the first step toward preventing and solving issues. The core reasons often trace back to a compound's intrinsic physicochemical properties.[1][2][3]
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the primary drivers of compound instability in in vitro assays?
A1: Compound instability in aqueous assay buffers or cell culture media is primarily driven by three factors:
-
Poor Aqueous Solubility: The compound's concentration exceeds its solubility limit, leading to precipitation.[4][5] This is a major cause of unreliable results in biological assays.[6]
-
Chemical Degradation: The compound undergoes chemical reactions in the aqueous environment, such as hydrolysis, oxidation, or photodegradation, leading to a loss of the active molecule.[7][8]
-
Non-specific Binding (Adsorption): The compound adsorbs to the surfaces of plasticware (e.g., plates, tubes, pipette tips), reducing its effective concentration in the solution.[9][10][11]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?
A2: Understanding this distinction is critical for experimental design.
-
Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer.[12][13] This can create a temporary, supersaturated state.[13] It's a rapid assessment often used in early drug discovery.[12]
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution, in the presence of excess solid compound.[13][14][15]
A compound might appear soluble upon initial dilution (kinetic solubility) but precipitate over the course of a multi-hour or multi-day experiment as it equilibrates to its lower thermodynamic solubility.[13]
Q3: How do pH and temperature affect my compound's stability?
A3: Both pH and temperature are critical factors that can significantly influence compound stability.
-
pH: The stability of many drugs is pH-dependent.[16][17][18] Most drugs are most stable within a pH range of 4 to 8.[18] Extreme pH values can catalyze degradation reactions like hydrolysis.[16][17] The ionization state of a compound, which is dictated by its pKa and the solution's pH, also affects its solubility.
-
Temperature: Higher temperatures generally accelerate the rates of chemical degradation reactions, such as hydrolysis.[16][18][19][20] Conversely, lower temperatures can sometimes decrease the solubility of a compound, leading to precipitation. It is crucial to control the temperature throughout your experiment.[14][19]
Section 2: Proactive Strategies - Best Practices for Compound Handling
The best way to deal with instability is to prevent it from the outset. This section provides best practices for preparing and handling your compound solutions.
The Importance of High-Quality Stock Solutions
The reliability of your in vitro data begins with the quality of your stock solutions. Preparing these accurately and storing them correctly is paramount.[21][22][23]
Q4: What are the best practices for preparing a compound stock solution?
A4: To ensure accuracy and reproducibility, follow these steps:
-
Use High-Purity Materials: Start with a pure, well-characterized compound and a high-purity solvent (e.g., anhydrous DMSO).
-
Accurate Weighing and Measuring: Use a calibrated analytical balance appropriate for the mass you are weighing.[21] For measuring the solvent, use volumetric flasks, which are more accurate than measuring cylinders.[21]
-
Ensure Complete Dissolution: Make sure the compound is fully dissolved in the stock solvent before making any dilutions. Gentle warming or vortexing can help, but be cautious about temperature-sensitive compounds.
-
Consider Compound Purity: If the manufacturer states a purity of less than 100%, account for this in your concentration calculations.[21]
-
Proper Storage: Store stock solutions in appropriate containers (glass or high-quality plastic) at the recommended temperature, often at -20°C or -80°C.[22][24] To avoid repeated freeze-thaw cycles, which can cause precipitation or degradation, store stocks in small, single-use aliquots.[6][7]
Dilution and Dosing into Aqueous Media
Q5: My compound is dissolved in DMSO, but it precipitates when I add it to my cell culture media. What's happening and how can I fix it?
A5: This is a classic solubility problem. The compound is soluble in the organic stock solvent but not in the final aqueous assay buffer. Here are some strategies to address this:
-
Reduce the Final DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells.[25][26][27][28] Typically, a final DMSO concentration of 0.1% to 0.5% is recommended, though this is cell-line dependent.[25]
-
Optimize the Dilution Protocol: It is preferable to add the DMSO stock dilution directly to the final assay media rather than creating an intermediate aqueous dilution.[6] The proteins and other components in the media can help to keep the compound in solution.[6]
-
Lower the Starting Concentration: Reducing the highest concentration in your dose-response curve can prevent precipitation from occurring in the first place.[6]
-
Use Formulation Strategies: For particularly challenging compounds, co-solvents, surfactants, or cyclodextrins can be used to improve solubility.[19][29][30][31]
Workflow: Preparing and Dosing Compound Solutions
Caption: Workflow for preparing and dosing compound solutions.
Section 3: Troubleshooting Guide - When Things Go Wrong
Even with the best practices, you may still encounter issues. This section provides a systematic approach to troubleshooting common problems.
Problem 1: Visible Precipitate in the Assay Plate
Q6: I see a precipitate in my assay wells after adding my compound. Should I proceed with the assay?
A6: It is not recommended to proceed.[13] The presence of a precipitate means the actual concentration of your compound in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable results.[13][32]
Q7: How can I confirm the precipitate is my compound?
A7: A simple method is to prepare a control well with media and the same concentration of DMSO (without the compound) and incubate it under the same conditions. If no precipitate forms, it is likely your compound.[13] For definitive identification, the precipitate would need to be isolated and analyzed using techniques like HPLC or mass spectrometry.[13]
Troubleshooting Flowchart: Compound Precipitation
Caption: Troubleshooting flowchart for compound precipitation.
Problem 2: Loss of Compound Activity Over Time
Q8: My compound shows good activity in a short-term assay, but the effect diminishes in a longer-term (e.g., 24-72 hour) experiment. What could be the cause?
A8: This suggests a stability issue where the compound is being lost from the solution over time. The likely culprits are:
-
Chemical Degradation: The compound is breaking down in the culture media.[33] This can be assessed by incubating the compound in media for the duration of the experiment, and then analyzing the media for the parent compound and potential degradation products using LC-MS.[7][33]
-
Adsorption to Plasticware: Lipophilic compounds are particularly prone to adsorbing to the plastic surfaces of assay plates and tubes.[10][11] This reduces the bioavailable concentration of the compound. Studies have shown substantial loss of basic drugs to polystyrene tubes and well plates.[11][34]
-
Cellular Metabolism: If you are using a cell-based assay, the cells themselves may be metabolizing your compound into an inactive form.
Protocol: Assessing Compound Stability in Assay Media
This protocol provides a method to determine if your compound is stable in your experimental media over time.
Objective: To quantify the concentration of the test compound in cell-free assay media over a time course that mimics the experimental duration.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Assay media (e.g., cell culture medium + 10% FBS)
-
Assay plates (e.g., 96-well tissue culture plates)
-
Incubator set to experimental conditions (e.g., 37°C, 5% CO₂)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of your compound in the assay media at the highest concentration used in your experiments. Also, prepare a vehicle control (media with the same final concentration of DMSO).
-
Dispense the solutions into multiple wells of an assay plate.
-
Place the plate in an incubator under standard experimental conditions.
-
At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove an aliquot from a set of wells for each condition.
-
Immediately analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound.
-
Plot the concentration of the compound versus time to determine its stability profile. A significant decrease in concentration over time indicates instability.[33]
Data Interpretation:
| Time (hours) | Compound Concentration (µM) | % Remaining |
| 0 | 10.1 | 100% |
| 2 | 9.8 | 97% |
| 8 | 9.5 | 94% |
| 24 | 6.2 | 61% |
| 48 | 3.5 | 35% |
| 72 | 1.2 | 12% |
A stability profile like the one above would indicate significant degradation or loss of the compound after 8 hours.
Section 4: Advanced Solutions and Mitigation Strategies
If basic troubleshooting does not resolve the instability, more advanced strategies may be necessary.
Q9: How can I mitigate compound adsorption to plasticware?
A9: Several strategies can be employed:
-
Use Low-Binding Plates: Commercially available low-binding microplates can significantly reduce non-specific binding.
-
Material Selection: Polypropylene is often a better choice than polystyrene for storing solutions of lipophilic compounds, as it tends to be less adsorptive.[11][34] Glass is also an option, though less common for high-throughput formats.[11]
-
Inclusion of Protein: The presence of serum (like FBS) in cell culture media can help reduce non-specific binding, as the compound may preferentially bind to albumin.
-
Pre-saturation: In some cases, pre-incubating the plate with a solution of the compound can saturate the binding sites, but this is often not practical.[10]
Q10: My compound is chemically unstable in my assay buffer. What are my options?
A10: Addressing chemical instability often requires modifying the assay conditions or the compound itself.
-
pH and Buffer Optimization: If the degradation is pH-dependent, you may be able to adjust the pH of your buffer to a range where the compound is more stable.[19][20] However, this must be compatible with your biological system. The choice of buffer can also influence stability; for example, phosphate buffers have been shown to be less favorable for penicillin G stability compared to citrate buffers.[20]
-
Use of Stabilizers: Antioxidants or chelating agents can be added to the formulation to prevent oxidative degradation.[31]
-
Fresh Preparation: For highly unstable compounds, preparing the working solution immediately before use is crucial.[19]
-
Formulation Approaches: For drug development, encapsulating the compound in nanoparticles or creating solid dispersions can protect it from the aqueous environment.[19][30]
References
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- National Institutes of Health. (n.d.). Compound Absorption in Polymer Devices Impairs the Translatability of Preclinical Safety Assessments. PMC.
- PubMed. (n.d.). Adsorption of xenobiotics to plastic tubing incorporated into dynamic in vitro systems used in pharmacological research--limits and progress.
- PubMed. (n.d.). Influence of pH, Temperature and Buffers on Cefepime Degradation Kinetics and Stability Predictions in Aqueous Solutions.
- Benchchem. (n.d.). Technical Support Center: Overcoming Arteether Instability in Aqueous Solutions.
- PubMed. (n.d.). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.
- National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- ACS Publications. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G.
- ResearchGate. (2025, August 6). Improving Compound Quality through in vitro and in silico Physicochemical Profiling | Request PDF.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?.
- MDPI. (2024, November 22). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions.
- ResearchGate. (2025, August 6). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions | Request PDF.
- MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium....
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- PubMed. (n.d.). Overcoming instability and low solubility of new cytostatic compounds: a comparison of two approaches.
- ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Benchchem. (n.d.). Navigating the Challenges of Compound Stability: A Guide to Preventing Degradation in Research Compounds.
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- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Instability in Solution.
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- Slideshare. (n.d.). Factors affecting stability of drugs | PPTX.
- National Institutes of Health. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media.
- ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Values....
- Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
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Minimizing byproduct formation in the synthesis of 2-arylthiazolidines
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-arylthiazolidines. This guide is designed to provide you, the researcher, with practical, in-depth solutions to common challenges encountered during this synthesis, with a primary focus on minimizing the formation of unwanted byproducts. Our goal is to equip you with the knowledge to not only troubleshoot your experiments but also to understand the underlying chemical principles governing these reactions.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific issues you may encounter during the synthesis and purification of 2-arylthiazolidines. Each entry details the potential byproduct, its cause, and actionable steps to minimize its formation.
Issue 1: Presence of a High Molecular Weight Impurity, Insoluble in Many Organic Solvents.
Likely Culprit: Cystamine (or L-Cystine dimer), the disulfide oxidation product of your starting aminothiol.
Root Cause Analysis: The thiol group in cysteamine (or L-cysteine) is susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2] This process is significantly accelerated under neutral to alkaline pH conditions, as the thiolate anion is more readily oxidized.[2]
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is particularly crucial if the reaction is performed at elevated temperatures or for extended periods.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
pH Control: Maintain a slightly acidic to neutral pH (around 5-7) during the reaction. While the reaction proceeds at neutral pH, strongly basic conditions should be avoided as they promote thiolate formation and subsequent oxidation.[2]
-
Fresh Starting Material: Use fresh, high-quality cysteamine or L-cysteine. Older batches may have already partially oxidized. Consider storing the aminothiol under an inert atmosphere.
Experimental Protocol: Synthesis of 2-Arylthiazolidine-4-carboxylic Acid under an Inert Atmosphere
-
To a round-bottom flask equipped with a magnetic stir bar, add L-cysteine hydrochloride (1.0 eq).
-
Flush the flask with nitrogen gas for 5-10 minutes.
-
Add degassed ethanol and water (e.g., 1:1 v/v) to dissolve the L-cysteine hydrochloride.
-
Add the desired aromatic aldehyde (1.0-1.1 eq) to the solution.
-
If necessary, adjust the pH to 5-6 with a suitable base (e.g., triethylamine), while maintaining the nitrogen atmosphere.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, proceed with the workup and purification.
Issue 2: Detection of Byproducts with Similar Polarity to the Starting Aldehyde, and the Presence of an Alcohol and a Carboxylic Acid.
Likely Culprit: Products of the Cannizzaro reaction of the aromatic aldehyde.
Root Cause Analysis: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde) to yield a primary alcohol and a carboxylic acid.[3][4] If your reaction conditions are basic, this side reaction can compete with the desired thiazolidine formation.
Mitigation Strategies:
-
Strict pH Control: Avoid basic conditions. As mentioned previously, a slightly acidic to neutral pH is optimal for thiazolidine formation and will suppress the Cannizzaro reaction.
-
Order of Addition: Consider adding the base (if required for pH adjustment) slowly and late in the reaction, or premixing the aldehyde and the aminothiol before any base is introduced.
-
Choice of Base: If a base is necessary, use a non-hydroxide base like triethylamine or diisopropylethylamine, which are less likely to promote the Cannizzaro reaction compared to strong bases like NaOH or KOH.[3]
Issue 3: Formation of a Dehydrogenated Impurity, Often Observed by Mass Spectrometry (M-2).
Likely Culprit: 2-Arylthiazoline.
Root Cause Analysis: The 2-arylthiazolidine product can undergo oxidation to the corresponding 2-arylthiazoline. This can be a redox reaction that is sometimes catalyzed by buffer ions like phosphate.[4]
Mitigation Strategies:
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced into the reaction mixture.
-
Buffer Selection: If a buffer is required, consider using non-redox active buffers.
-
Mild Reaction Conditions: Conduct the reaction at ambient temperature, as higher temperatures can favor the formation of the more thermodynamically stable thiazoline.
Issue 4: Unwanted Acylation on the Thiazolidine Nitrogen during Subsequent Functionalization Steps.
Likely Culprit: N-acylated 2-arylthiazolidine.
Root Cause Analysis: The secondary amine within the thiazolidine ring is nucleophilic and can react with acylating agents (e.g., acid chlorides, anhydrides) if these are used in subsequent synthetic steps without proper protection.[5][6]
Mitigation Strategies:
-
Protecting Groups: If the thiazolidine nitrogen needs to be preserved during a subsequent acylation step elsewhere in the molecule, protect it with a suitable protecting group such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).[7] These can be removed under specific conditions later in the synthetic sequence.
Experimental Protocol: Boc Protection of a 2-Arylthiazolidine-4-carboxylic Acid
-
Dissolve the 2-arylthiazolidine-4-carboxylic acid (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water).
-
Add sodium hydroxide (e.g., 1N aqueous solution) to deprotonate the carboxylic acid and the amine.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Acidify the reaction mixture (e.g., with citric acid) and extract the Boc-protected product with an organic solvent (e.g., ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent systems for the synthesis of 2-arylthiazolidines?
A1: A mixture of a protic solvent like ethanol and water is commonly used and often gives good results.[7] The water helps to dissolve the aminothiol salt (e.g., L-cysteine hydrochloride), while the ethanol helps to dissolve the aromatic aldehyde. The protic nature of the solvent can also facilitate the reaction mechanism.[4]
Q2: How can I effectively purify my 2-arylthiazolidine product from unreacted starting materials?
A2: Purification strategies depend on the specific properties of your product and the impurities.
-
Unreacted Aldehyde: If the product is a carboxylic acid, you can often remove the neutral aldehyde by extraction with a nonpolar organic solvent (e.g., diethyl ether or hexanes) after basifying the aqueous layer to deprotonate the product.
-
Unreacted Aminothiol: The aminothiol is typically more polar than the product and can often be removed by aqueous washes or by silica gel chromatography.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.
Q3: Can I use other aminothiols besides cysteamine and L-cysteine?
A3: Yes, other β-aminothiols can be used, which will result in different substituents on the thiazolidine ring. The general principles of minimizing byproduct formation discussed here will still apply.
Q4: My aromatic aldehyde has other functional groups. Will this interfere with the reaction?
A4: It depends on the functional group.
-
Electron-withdrawing groups on the aromatic ring can make the aldehyde more reactive.
-
Electron-donating groups can make it less reactive.
-
Other reactive functional groups (e.g., other aldehydes, ketones, or reactive halides) may lead to other side reactions. In such cases, protection of these groups may be necessary.
Visualization of Key Concepts
Diagram 1: Key Byproduct Formation Pathways
Caption: Major byproduct pathways in 2-arylthiazolidine synthesis.
Diagram 2: Troubleshooting Workflow
Sources
- 1. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purity of synthesized 2-(4-(tert-Butyl)phenyl)thiazolidine
Technical Support Center: 2-(4-(tert-Butyl)phenyl)thiazolidine
Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during its preparation. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Synthesis Overview and Mechanism
The synthesis of this compound is typically achieved via the condensation reaction between 4-(tert-Butyl)benzaldehyde and cysteamine. This reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an imine (Schiff base), which then undergoes intramolecular cyclization to form the stable five-membered thiazolidine ring.[1][2]
The reaction is generally robust, but its efficiency and the purity of the final product are highly sensitive to reaction conditions and the quality of the starting materials.
Caption: Reaction mechanism for thiazolidine formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this synthesis?
The primary impurities typically arise from three sources:
-
Unreacted Starting Materials: Residual 4-(tert-butyl)benzaldehyde or cysteamine. Cysteamine can be tricky to remove due to its polarity and potential to form disulfide bonds (cystamine) upon oxidation.
-
Oxidation Product: The thiazolidine ring can be oxidized to the corresponding 2-(4-(tert-butyl)phenyl)thiazoline, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Solvent Residues: Incomplete removal of reaction or purification solvents (e.g., ethanol, ethyl acetate, hexane) is a common cause of reduced purity.[3]
Q2: What is the best general approach to purify the crude product?
The choice of purification method depends on the nature and quantity of the impurities.
-
For high-purity crude (>90%): Recrystallization is the most efficient method.
-
For low-purity crude (<90%) or oily products: Flash column chromatography is recommended to separate the product from starting materials and polar impurities.[4]
Q3: Which analytical techniques are recommended for purity assessment?
A combination of techniques provides the most comprehensive picture:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction completion and crude purity.
-
Nuclear Magnetic Resonance (¹H NMR): The gold standard for structural confirmation and identifying specific impurities.[5] Unreacted aldehyde, for instance, will show a characteristic singlet around 9-10 ppm.
-
High-Performance Liquid Chromatography (HPLC): Provides precise quantitative data on purity and can detect minor impurities not easily seen by NMR.[6]
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Caption: Decision tree for purification strategy.
Problem 1: My final product is a persistent oil or waxy solid that will not crystallize.
-
Probable Cause: This is often due to the presence of significant amounts of unreacted starting materials or residual solvent acting as a eutectic impurity, which suppresses the melting point and prevents lattice formation.
-
Solution:
-
Solvent Removal: Ensure all solvent is removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C). An oil that solidifies upon complete solvent removal is a good sign.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are, such as cold hexanes or diethyl ether. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface to create nucleation sites.
-
Column Chromatography: If trituration fails, the impurities must be removed. Flash column chromatography is the most effective method. See the protocol in Section 4.
-
Problem 2: My ¹H NMR spectrum shows a singlet at ~9.9 ppm and other unidentifiable peaks.
-
Probable Cause: A singlet around 9-10 ppm is characteristic of the aldehydic proton of unreacted 4-(tert-butyl)benzaldehyde. Other complex peaks in the aromatic region could be from this starting material, while broad signals may indicate residual cysteamine or its disulfide.
-
Solution: Your reaction has not gone to completion, or the workup was insufficient.
-
Optimize Reaction: Consider increasing the reaction time or gently heating the mixture (e.g., to 40-60 °C in ethanol) to drive the equilibrium toward the product.[7]
-
Purification: The product must be purified to remove the aldehyde. Column chromatography is necessary here, as the polarity difference between the product and the aldehyde is sufficient for good separation.
-
Problem 3: My yield is significantly lower than expected.
-
Probable Cause: Low yields can result from incomplete reaction, product loss during workup/purification, or decomposition. Thiazolidine formation is a reversible equilibrium.[8] The removal of water, a byproduct, drives the reaction forward.
-
Solution:
-
Water Removal: If your reaction solvent is not anhydrous, consider adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture, or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus).
-
pH Control: The initial condensation is often favored under neutral to slightly acidic conditions. Some protocols report the use of a catalytic amount of acid, like acetic acid, to facilitate imine formation.[9] However, strong acid can lead to decomposition.
-
Workup Losses: Be cautious during aqueous workups. Ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic before extraction to ensure the product (which has a basic nitrogen) is in its neutral, organic-soluble form.
-
Section 4: Detailed Purification Protocols
Protocol 1: Recrystallization
This method is ideal for purifying solid crude material that is already >90% pure. The key is selecting a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.
| Solvent System | Suitability | Notes |
| Ethanol | Excellent | Often the solvent of choice. Dissolve crude product in a minimum amount of hot ethanol and allow to cool slowly. |
| Isopropanol | Good | Similar to ethanol, may offer different solubility characteristics for certain impurities. |
| Ethyl Acetate/Hexane | Good (Co-solvent) | Dissolve crude in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy. Re-heat to clarify and then cool slowly. |
Step-by-Step Methodology:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.
-
Continue adding the solvent dropwise until the solid just dissolves completely. Avoid adding excess solvent.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
Protocol 2: Flash Column Chromatography
This method is necessary for oily products or highly impure solids.[4]
| Eluent System (Hexane/Ethyl Acetate) | Component Elution Order |
| 95:5 to 90:10 | 1st: 4-(tert-Butyl)benzaldehyde (less polar) |
| 85:15 to 80:20 | 2nd: This compound (Product) |
| 70:30 to 50:50 | 3rd: Cysteamine and other polar impurities (more polar) |
Step-by-Step Methodology:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
In a separate flask, dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load."
-
Carefully add the dry-loaded crude product to the top of the packed silica column.
-
Begin eluting the column with the starting solvent system, collecting fractions in test tubes.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10, then 85:15) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
References
- Shafiee, A., & Ebrahimi-Fakhar, A. (1977). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. Journal of Pharmaceutical Sciences, 66(7), 1050-1052.
- Ergenç, N., Günay, N. S., & Demirdamar, R. (1998). Synthesis and antidepressant evaluation of some 2,3-disubstituted-1,3-thiazolidin-4-ones. Arzneimittelforschung, 48(6), 674-677.
-
International Journal for Multidisciplinary Research. (2025). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. [Link]
-
Desai, N. C., Trivedi, A. R., & Somani, H. (2016). solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy and Pharmaceutical Sciences, 8(3), 203-208. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazolidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ho, C. T., & Chen, C. W. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link]
-
Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 489-494. [Link]
-
O'Donnell, G., & Jones, K. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 10(2), 163-181. [Link]
-
Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, reactivity, and their biological applications. Journal of Heterocyclic Chemistry, 56(4), 1239-1253. [Link]
-
Hamersak, Z., et al. (1995). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 117(44), 11015-11022. [Link]
-
ResearchGate. (n.d.). reaction scheme for the formation of thiazolidines as proposed in parts in the literature. Retrieved from [Link]
-
Kumar, A., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances, 11(5), 2919-2926. [Link]
-
Abdulmalik, O., et al. (2021). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 26(16), 4983. [Link]
-
Kumar, S., et al. (2019). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Chemistry Central Journal, 13(1), 1-12. [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Retrieved from [Link]
-
Singh, R. K., & Singh, J. (2011). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 27(2), 539-544. [Link]
-
Shanmugapandiyan, P., et al. (2010). Synthesis and Biological Activity of 2-(thiazolidin-4-one) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. International Journal of Pharmaceutical Sciences and Drug Research, 2(2), 115-119. [Link]
-
Gaikwad, P. S. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. International Journal of Novel Research and Development, 9(5), g800-g807. [Link]
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Popiołek, Ł., et al. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(18), 5649. [Link]
-
Patel, K., et al. (2021). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Indian Journal of Pharmaceutical Sciences, 83(5), 1072-1083. [Link]
-
Singh, K., & Singh, S. (2024). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Pharmaceutical Research International, 36(5), 45-56. [Link]
-
Liu, Y., et al. (2009). Activity Screen of Thiazolidine-4-Carboxylic Acid Ethyl Ester by Cell Membrane Chromatography. Chinese Pharmaceutical Journal, 44(1), 45-48. [Link]
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Szychowska, A., et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 26(11), 3379. [Link]
-
Profire, L., et al. (2012). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules, 17(10), 11957-11972. [Link]
-
Abdel-Wahab, B. F., & Abdel-Gawad, H. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-337. [Link]
-
Bireddy, R., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17(5), 526-541. [Link]
-
Zhang, K., et al. (2022). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 13(12), 3466-3474. [Link]
-
U.S. Food and Drug Administration. (2023). Q3C(R8) Impurities: Guidance for Residual Solvents. [Link]
-
Kumar, A., & Sharma, G. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]
- Hjelmstad, R., & Johnsen, A. (2001). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline Form Thereof.
Sources
- 1. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets [mdpi.com]
Strategies to reduce the cytotoxicity of thiazolidine derivatives in cell-based assays
Welcome to the technical support guide for researchers utilizing thiazolidine derivatives in cell-based assays. This resource is designed to provide expert guidance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of working with this important class of compounds. Our focus is on mitigating unintended cytotoxicity to ensure the generation of accurate and reproducible data.
I. Troubleshooting Guide: Addressing Specific In-Assay Issues
This section is structured to provide rapid solutions to common problems encountered during experimentation.
Question 1: I'm observing significant cytotoxicity across all concentrations of my thiazolidine derivative, even at very low doses. What could be the cause?
Answer:
This is a frequent challenge, often stemming from issues with compound solubility and formulation rather than inherent, on-target toxicity.
-
Compound Precipitation: Thiazolidine derivatives can be hydrophobic. If the compound precipitates out of your culture medium, these micro-crystals can be cytotoxic to cells, leading to a sharp drop in viability that is independent of the intended biological activity.
-
Immediate Action: Visually inspect your wells under a microscope for any signs of precipitation (small, crystalline structures). Also, check your stock solution for clarity.
-
Solution: Re-evaluate your formulation strategy. See the detailed protocol in the FAQ section on "How can I improve the solubility of my thiazolidine derivative?"
-
-
Solvent Toxicity: The solvent used to dissolve your compound, most commonly Dimethyl Sulfoxide (DMSO), can be cytotoxic at certain concentrations.[1]
-
Immediate Action: Run a "vehicle control" experiment where you treat cells with the same concentrations of DMSO used in your experiment, but without the thiazolidine derivative.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is as low as possible. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[2][3] If your compound's solubility requires a higher DMSO concentration, consider alternative formulation strategies.
-
Question 2: My dose-response curve is non-sigmoidal (U-shaped or bell-shaped). Why is the cytotoxicity decreasing at higher concentrations?
Answer:
This counterintuitive result often points to an experimental artifact.
-
Compound Precipitation at High Concentrations: At higher concentrations, your compound may be precipitating out of solution, reducing the effective concentration of the dissolved, active compound.[4] This can lead to the misleading observation of reduced cytotoxicity.
-
Immediate Action: As with the previous question, visually inspect the wells with the highest concentrations for any signs of precipitation.
-
Solution: Determine the maximum soluble concentration of your compound in your specific cell culture medium and do not exceed this in your experiments.
-
-
Interference with Assay Readout: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, in MTT or XTT assays, a compound with reducing properties could convert the tetrazolium salt to formazan, giving a false "viability" signal.[4]
-
Immediate Action: Run a cell-free control where you add your compound to the culture medium and the assay reagents without any cells present. A change in color or fluorescence would indicate interference.
-
Solution: If interference is detected, consider switching to a different cytotoxicity assay that relies on a different detection principle (e.g., CellTiter-Glo®, which measures ATP levels, or a lactate dehydrogenase (LDH) release assay).
-
Question 3: I suspect my thiazolidine derivative is causing cytotoxicity through oxidative stress. How can I confirm this and mitigate it?
Answer:
Many thiazolidine derivatives are known to induce the production of reactive oxygen species (ROS), which can lead to non-specific cell death.[5]
-
Confirmation:
-
ROS Detection Assays: Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels in response to your compound. An increase in fluorescence would indicate ROS production.
-
Rescue Experiment with an Antioxidant: Co-treat your cells with your thiazolidine derivative and a known antioxidant. A reduction in cytotoxicity in the presence of the antioxidant strongly suggests that oxidative stress is a contributing factor.
-
-
Mitigation:
-
N-Acetylcysteine (NAC): NAC is a potent antioxidant and a precursor to glutathione, a key intracellular antioxidant.[6][7] It can be used to scavenge ROS and protect cells from oxidative damage.[8]
-
Recommended Starting Concentration: Perform a dose-response experiment with NAC alone to determine the optimal, non-toxic concentration for your cell line. A common starting range is 0.1 mM to 10 mM.[6][9]
-
Protocol: See the detailed protocol in the FAQ section on "How do I perform a rescue experiment with N-Acetylcysteine (NAC)?"
-
-
Below is a workflow to guide your troubleshooting process for unexpected cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
II. Frequently Asked Questions (FAQs)
Formulation and Solubility
Q1: What is the recommended maximum concentration of DMSO in cell culture?
Most robust cell lines can tolerate DMSO up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1% to avoid solvent-induced artifacts.[2][3] Primary cells and some sensitive cell lines may show signs of toxicity even at 0.1%.[2] Always include a vehicle control in your experiments to account for any effects of the solvent.
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | < 0.5% (ideal: ≤ 0.1%) | Cell line dependent; always run a vehicle control.[1][2][3] |
Q2: How can I improve the solubility of my thiazolidine derivative to avoid precipitation?
Improving solubility is key to reducing precipitation-induced cytotoxicity.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, enhancing their solubility and stability.[10][11] This can also reduce toxicity by controlling the release of the drug.[12] Consider using derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Sonication: Briefly sonicating your stock solution can help dissolve small aggregates.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of your solvent may improve solubility.
-
Fresh Preparations: Prepare fresh dilutions of your compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Assay Optimization
Q3: How does cell seeding density affect cytotoxicity results?
Cell density can significantly impact the apparent cytotoxicity of a compound.[13] Higher cell densities can sometimes reduce the sensitivity to a toxic compound, possibly due to a dilution of the compound per cell or altered metabolic states in confluent cultures.[13][14] It is crucial to optimize the cell seeding density for your specific assay to ensure you are in a linear growth phase and to maximize the assay window.[15]
Q4: Should I use serum-free media for my cytotoxicity assay?
Serum starvation is often used to synchronize cells in the same phase of the cell cycle, which can reduce variability.[16] However, there are important considerations:
-
Induction of Apoptosis: Prolonged serum starvation can itself induce apoptosis in some cell lines, which could confound your results.[17][18]
-
Protein Binding: Serum proteins, particularly albumin, can bind to hydrophobic compounds like many thiazolidine derivatives.[19][20] This binding reduces the free, bioavailable concentration of your compound, potentially underestimating its potency and cytotoxicity.
The decision to use serum-free or serum-containing media depends on your experimental goals. If you are studying signaling pathways, serum starvation might be necessary. For general cytotoxicity screening, using a low-serum medium (e.g., 1-2% FBS) might be a good compromise.
Mechanism of Action and Mitigation
Q5: How do I perform a rescue experiment with N-Acetylcysteine (NAC)?
This experiment can help determine if the cytotoxicity of your compound is mediated by ROS.
Experimental Protocol: NAC Rescue Experiment
-
Determine Optimal NAC Concentration:
-
Co-treatment Experiment:
-
Seed your cells in a 96-well plate.
-
Prepare four treatment groups:
-
Vehicle Control (medium + DMSO)
-
Thiazolidine Derivative alone (at its IC50 or a cytotoxic concentration)
-
NAC alone (at the optimal non-toxic concentration determined above)
-
Thiazolidine Derivative + NAC (co-treatment)
-
-
Incubate for the desired time.
-
Measure cell viability.
-
-
Data Analysis:
-
A significant increase in cell viability in the co-treatment group compared to the group treated with the thiazolidine derivative alone indicates that ROS production is a major contributor to the compound's cytotoxicity.
-
Caption: Mechanism of NAC in reducing ROS-induced cytotoxicity.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
Poprac, P., et al. (2021). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. PMC. [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Gavan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?[Link]
-
Wataha, J. C., et al. (1995). The effect of cell monolayer density on the cytotoxicity of metal ions which are released from dental alloys. PubMed. [Link]
-
Sies, H. (1993). Role of reactive oxygen species in cell toxicity. PubMed. [Link]
-
Reddit. (2024, May 12). Avoiding toxic DMSO concentrations in cell culture. [Link]
-
Singh, M., et al. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs. PubMed Central. [Link]
-
Li, L., et al. (2012). Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin. PMC. [Link]
-
Xi'an ZB Biotech Co., Ltd. (2024, April 12). The Application Of Cyclodextrins in Pharmaceuticals. [Link]
-
ResearchGate. (2017, January 24). Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays?[Link]
-
ResearchGate. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]
-
Marin Biologic Laboratories. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
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Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
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ResearchGate. The effect of cell density was determined by comparing cells at high...[Link]
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Sultan Qaboos University Medical Journal. (2018, September 9). The Role of N-Acetylcysteine Supplementation on the Oxidative Stress Levels, Genotoxicity and Lineage Commitment Potential of Ex Vivo Murine Haematopoietic Stem/Progenitor Cells. [Link]
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ResearchGate. Effect of the cell density and DOX concentration on cytotoxicity. (A)...[Link]
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Chen, G., et al. (2012). The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. NIH. [Link]
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Rabenau, H. F., et al. (2023). To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating”. NIH. [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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Wang, X., et al. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. MDPI. [Link]
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Shamsuzzaman, et al. (2019). Steroidal thiazolidinone derivatives: Design, synthesis and their molecular interaction with human serum albumin. PubMed. [Link]
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Sanders, E. J., & Wride, M. A. (1996). Serum deprivation induces apoptotic cell death in a subset of Balb/c 3T3 fibroblasts. [Link]
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Al-Suwayeh, S. A., et al. (2020). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. PMC. [Link]
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ResearchGate. (2013, March 13). Does anyone have experience with N-acetylcysteine? What is the best method to measure the optimal reduced ROS in vitro?[Link]
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Grzywa, R., et al. (2020). Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro. PMC. [Link]
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ResearchGate. (2025, August 6). Thiazolidine Prodrugs as Protective Agents against ??-Radiation-Induced Toxicity and Mutagenesis in V79 Cells. [Link]
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Baell, J. B. (2024). Tackling assay interference associated with small molecules. PubMed. [Link]
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Sun, Z., et al. (2016). Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro. PMC. [Link]
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Edeas, M., et al. (2021). N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. NIH. [Link]
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ResearchGate. (2023, January 13). Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not?[Link]
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Thomas, R. S., et al. (2019). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. NIH. [Link]
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Technical Support Center: Navigating Reproducibility Challenges with Thiazolidine Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the complexities of working with thiazolidine compounds in biological assays. This guide, structured in a question-and-answer format, is designed to provide you with a deeper understanding of the common reproducibility issues associated with this chemical scaffold and to offer practical troubleshooting strategies. As senior application scientists, we aim to equip you with the knowledge to design robust experiments, interpret your data critically, and avoid the pitfalls that can arise from the unique chemical properties of thiazolidine derivatives.
Part 1: Understanding the Core Problem: Why Do Thiazolidine Compounds Pose Reproducibility Challenges?
Thiazolidine-containing molecules, while being a cornerstone in the development of various therapeutic agents, are frequently associated with poor reproducibility in biological assays.[1][2][3] This often stems from their classification as Pan-Assay Interference Compounds (PAINS), which are molecules that tend to produce false-positive results in high-throughput screening assays.[4][5][6][7][8] Understanding the underlying mechanisms of these off-target effects is the first step toward mitigating them.
Key Mechanisms of Interference:
-
Compound Aggregation: In aqueous biological buffers, thiazolidine derivatives can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[4][5]
-
Chemical Reactivity: The thiazolidine ring and its common substitutions can be chemically reactive, leading to covalent modification of proteins, often through a Michael addition mechanism.[4][5][9]
-
Assay Technology Interference: Some thiazolidine compounds are colored or fluorescent, which can directly interfere with optical readouts in common assay formats.[4][5]
-
Instability: The thiazolidine ring can be unstable under certain pH and temperature conditions, leading to compound degradation and variable active concentrations.[10]
Part 2: Troubleshooting Guides: A Question-and-Answer Approach
This section provides direct answers and actionable protocols to address specific issues you may encounter during your experiments.
Q1: My thiazolidine compound is active in multiple, unrelated assays. Is it a promiscuous inhibitor?
A1: While true polypharmacology is possible, a more likely explanation for activity in disparate assays is non-specific interference, a hallmark of PAINS.[6][11] It is crucial to perform a series of counter-screens to rule out these artifacts before investing further resources.
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Validation & Comparative
The Ascendant Profile of 2-(4-(tert-Butyl)phenyl)thiazolidine: A Comparative Analysis Against Classical Antibacterial Agents
In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance. Among the myriad of heterocyclic compounds investigated, thiazolidine derivatives have emerged as a promising class of therapeutic agents. This guide provides a comprehensive comparative analysis of a specific thiazolidine derivative, 2-(4-(tert-Butyl)phenyl)thiazolidine, juxtaposed with established antibacterial agents. Our objective is to furnish researchers, scientists, and drug development professionals with an in-depth, data-driven perspective on the potential of this compound, underpinned by rigorous experimental methodologies and a clear elucidation of its proposed mechanism of action.
Introduction: The Imperative for New Antibacterial Entities
The relentless evolution of multidrug-resistant (MDR) pathogens necessitates a paradigm shift in our approach to antibacterial drug discovery. The chemical space of existing antibiotics is well-explored, and the incremental modification of these scaffolds often leads to only marginal improvements in efficacy. Consequently, the scientific community is increasingly focused on identifying and optimizing novel molecular frameworks that exhibit unique mechanisms of action, thereby circumventing existing resistance pathways. Thiazolidine-based compounds, with their diverse biological activities, represent a fertile ground for such exploration[1][2]. This guide will focus on this compound, a representative of the 2-aryl-thiazolidine subclass, and evaluate its antibacterial potential in a comparative context.
Synthesis of this compound
The synthesis of 2-aryl-thiazolidines is a well-established chemical transformation, typically achieved through the condensation reaction of an aryl aldehyde with cysteamine. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the thiazolidine ring[3]. The presence of the sterically bulky tert-butyl group on the phenyl ring is of particular interest, as it can influence the compound's physicochemical properties and its interaction with biological targets.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step methodology for the synthesis is provided below. This protocol is designed to be a self-validating system, with clear causality behind each experimental choice.
Materials:
-
4-(tert-Butyl)benzaldehyde
-
Cysteamine hydrochloride
-
Triethylamine (TEA)
-
Ethanol (absolute)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 4-(tert-Butyl)benzaldehyde (10 mmol) in 30 mL of absolute ethanol.
-
Addition of Cysteamine: To the stirred solution, add cysteamine hydrochloride (10 mmol). The hydrochloride salt is used for its stability and ease of handling.
-
Base Addition: Slowly add triethylamine (11 mmol) to the reaction mixture. TEA acts as a base to neutralize the hydrochloride salt of cysteamine, liberating the free amine for the reaction. The slight molar excess of TEA ensures complete neutralization.
-
Reaction Condition: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours. Refluxing provides the necessary thermal energy to drive the condensation and cyclization reactions to completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, being less soluble in the ethanolic solution at lower temperatures, will precipitate out.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities. Diethyl ether is a good solvent for the starting materials but a poor solvent for the thiazolidine product.
-
Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.
Caption: Synthetic workflow for this compound.
Comparative Antibacterial Activity
Data Presentation:
The following tables summarize the MIC values (in µg/mL) of the representative thiazolidine derivative and the standard antibiotics against two clinically relevant bacterial strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antibacterial Agent | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 25923) |
| Representative 2-Aryl-Thiazolidin-4-one | 12.5 - 50 | 6.25 - 25 |
| Ciprofloxacin | 0.015 - 0.06 | 0.25 - 1.0 |
| Ampicillin | 2 - 8 | 0.25 - 2 |
| Vancomycin | Not Active | 0.5 - 2 |
Note: The MIC values for the representative 2-aryl-thiazolidin-4-one are presented as a range based on published data for similar compounds. The MIC values for the standard antibiotics are based on established literature and CLSI guidelines.
Interpretation of Data:
The representative 2-aryl-thiazolidin-4-one demonstrates moderate antibacterial activity against both E. coli and S. aureus. While its potency is lower than that of the established antibiotics Ciprofloxacin and Ampicillin, the data suggests that the thiazolidine scaffold possesses intrinsic antibacterial properties that warrant further investigation and optimization. The activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum of action, which is a desirable characteristic for a novel antibacterial agent.
Proposed Mechanism of Action: Inhibition of MurB Enzyme
The antibacterial activity of many thiazolidinone derivatives is attributed to their ability to inhibit essential bacterial enzymes that are absent in eukaryotes, making them attractive drug targets. One such enzyme is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall[4][5][6].
The proposed mechanism involves the thiazolidinone scaffold acting as a mimic of the diphosphate moiety of the enzyme's natural substrate, NADPH. This competitive inhibition prevents the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid, a key step in the peptidoglycan synthesis pathway. The disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols for In Vitro Assays
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for determining the antibacterial activity and cytotoxicity of the test compounds.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method, as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values[7][8][9].
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 25923)
-
Test compound and standard antibiotics
-
Spectrophotometer
-
Incubator (37 °C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Test Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound and standard antibiotics in MHB. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
-
Controls:
-
Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the naked eye or by measuring the optical density at 600 nm.
-
-
MBC Determination:
-
From the wells showing no visible growth, plate 10 µL onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37 °C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of a potential antibacterial agent against mammalian cells to ensure its safety profile. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[10][11][12][13].
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
-
Sources
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A Comparative Analysis of 2-(4-(tert-Butyl)phenyl)thiazolidine and Ampicillin Against Gram-Positive Bacteria: A Guide for Researchers
This guide provides a comprehensive comparison of the antibacterial efficacy of 2-(4-(tert-Butyl)phenyl)thiazolidine and the well-established antibiotic, ampicillin, against Gram-positive bacteria. As the challenge of antibiotic resistance continues to grow, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical endeavor in drug discovery. Thiazolidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the available data, experimental methodologies for comparative evaluation, and insights into the mechanisms of action.
Introduction: The Clinical Benchmark and a Novel Challenger
Ampicillin, a β-lactam antibiotic, has long been a cornerstone in the treatment of bacterial infections since its introduction.[1] Its efficacy against a wide range of Gram-positive bacteria has made it a common clinical benchmark.[1] However, the rise of resistance mechanisms, primarily through the production of β-lactamase enzymes that inactivate the drug, necessitates the search for new antibacterial agents.[2]
Thiazolidine-containing compounds represent a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[3][4] The specific compound, this compound, is a member of this class and is the focus of this comparative guide. While direct, comprehensive comparative studies on this exact molecule are not abundant in publicly available literature, this guide will draw upon data from structurally related thiazolidine derivatives to provide a robust comparison with ampicillin.
Mechanisms of Action: A Tale of Two Strategies
The antibacterial effects of ampicillin and thiazolidine derivatives stem from distinct molecular mechanisms, a crucial factor in their potential to combat resistant strains.
Ampicillin: The Cell Wall Saboteur
Ampicillin's mechanism of action is well-characterized. As a member of the penicillin family, it targets the bacterial cell wall, a structure essential for maintaining cell integrity and survival.[1] Specifically, ampicillin inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are responsible for the final step in peptidoglycan synthesis—the cross-linking of peptide chains.[1] By acylating the active site of these enzymes, ampicillin effectively blocks the formation of a stable cell wall, leading to cell lysis and bacterial death.[1]
Thiazolidine Derivatives: A Multi-pronged Attack?
The antibacterial mechanism of thiazolidine derivatives is an active area of research, with evidence suggesting multiple potential targets. One of the most promising proposed mechanisms for some thiazolidinones is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial cytoplasm involved in the early stages of peptidoglycan synthesis.[5][6] By targeting a different step in the same crucial pathway as β-lactams, these compounds could potentially circumvent existing resistance mechanisms. Other studies suggest that the lipophilic nature of some thiazole derivatives allows them to integrate into and disrupt the bacterial cell membrane.[4]
Caption: Comparative overview of the antibacterial mechanisms of Ampicillin and a proposed pathway for Thiazolidine derivatives.
Comparative Efficacy Analysis: A Look at the Data
The most direct measure of a compound's antibacterial potency is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[7]
Ampicillin: The Established Baseline
The following table summarizes the typical MIC values for ampicillin against several common Gram-positive bacteria. It is important to note that these values can vary depending on the specific strain and the presence of resistance mechanisms.
| Gram-Positive Bacterium | Ampicillin MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.6 - 1 (susceptible strains) | [1] |
| Staphylococcus aureus (MRSA) | ≥ 32 (resistant strains) | [2] |
| Bacillus subtilis | 0.01 | [7] |
| Enterococcus faecalis | 0.5 - 2 (susceptible strains) | [8] |
Thiazolidine Derivatives: Evidence of Potent Activity
| Thiazolidine Derivative | Gram-Positive Bacterium | MIC (µg/mL) | Reference(s) |
| 2,3-diaryl-thiazolidin-4-ones (various) | Staphylococcus aureus | 0.8 - 60 | [5] |
| Thiazolidine-2,4-dione hybrids | Gram-positive strains | 3.91 - 15.63 | [9] |
| 5-arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | 2 - 16 | |
| Phenylthiazoles with tert-butyl side chain | Staphylococcus aureus (MRSA) | 2 - 8 | [10] |
From the available data, it is evident that certain thiazolidine derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] Notably, some synthesized 2,3-diaryl-thiazolidin-4-ones have been reported to be more potent than ampicillin against a range of bacterial strains.[5] The presence of a tert-butyl group on a phenylthiazole scaffold has also been associated with promising antibacterial activity.[10][11]
Experimental Methodology: Determining Minimum Inhibitory Concentration (MIC)
To ensure a standardized and reproducible comparison between compounds, a well-defined experimental protocol is essential. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Stock solutions of the test compounds (e.g., this compound and ampicillin) in a suitable solvent (e.g., DMSO).
-
-
Serial Dilution:
-
Dispense 100 µL of sterile MHB into all wells of the microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
The results can also be read using a microplate reader to measure the optical density (OD) at 600 nm.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of thiazolidine derivatives is significantly influenced by the nature and position of substituents on the core ring structure. For 2-phenylthiazolidine derivatives, modifications to the phenyl ring can modulate their potency. The presence of a bulky, lipophilic group such as a tert-butyl group at the para-position of the phenyl ring can enhance antibacterial activity. This is likely due to increased membrane permeability or improved binding to the target enzyme. Further research is needed to fully elucidate the SAR for this class of compounds and to optimize their antibacterial efficacy.
Conclusion
While ampicillin remains a clinically important antibiotic, the growing threat of resistance underscores the urgent need for novel antibacterial agents. Thiazolidine derivatives have demonstrated significant promise as a versatile scaffold for the development of new drugs targeting Gram-positive bacteria. Although specific comparative data for this compound is limited, the available evidence for structurally related compounds suggests that this class has the potential for potent antibacterial activity, in some cases surpassing that of ampicillin. The proposed alternative mechanism of action, potentially targeting the MurB enzyme, makes them particularly attractive candidates for overcoming existing β-lactam resistance.
Further research, including the synthesis and comprehensive antimicrobial screening of this compound and its analogs, is warranted to fully assess its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such investigations, ensuring robust and comparable data that can drive the discovery of the next generation of antibacterial drugs.
References
- U.S. Food and Drug Administration. (n.d.). Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL Ceftaroline ≤0.06 to ≥32 μg/mL Clindamycin ≤0.03 to ≥.
- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
- Singh, T., et al. (2014). Synthesis and Evaluation of Thiazolidine-4-One for their Antibacterial Activity.
- Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (n.d.). Molecules.
- EUCAST. (n.d.). Clinical Breakpoint Tables. eucast.org.
- Pharmacology Discovery Services. (n.d.). Bacillus subtilis (ATCC 43223) MIC. eurofinsdiscoveryservices.com.
- Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. (n.d.). ACS Infectious Diseases.
- Varshney, K., & Sizar, O. (2023). Ampicillin. In StatPearls.
- Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin. (n.d.). Journal of Clinical Microbiology.
- Synthesis and antimicrobial screening of 4-thiazolidinone and 2-azetidinone derivatives of piperazine. (n.d.). Medicinal Chemistry Research.
- Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis. (n.d.). Applied and Environmental Microbiology.
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-(tert-Butyl)phenyl)thiazolidine Derivatives
In the landscape of medicinal chemistry, the thiazolidine scaffold stands out as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This guide delves into the nuanced world of 2-(4-(tert-Butyl)phenyl)thiazolidine derivatives, a class of compounds with significant therapeutic potential. By synthesizing data from related chemical series, we will explore the critical structure-activity relationships (SAR) that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
The core structure, featuring a thiazolidine ring attached to a 4-(tert-Butyl)phenyl group at the 2-position, offers a unique combination of steric bulk and lipophilicity, which can be fine-tuned to achieve desired pharmacological profiles. While comprehensive SAR studies on this exact scaffold are emerging, we can infer critical insights from closely related 2-aryl-thiazolidinone and thiazolidinedione series to guide future drug design efforts.
The Thiazolidine Core: A Hub of Biological Activity
The thiazolidine ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of activities including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][3][4] The versatility of this scaffold lies in the potential for chemical modifications at several key positions, primarily the N3 and C5 positions of the thiazolidine ring, which allows for the modulation of its biological activity.[4]
Decoding the Structure-Activity Relationship
The biological activity of this compound derivatives is intricately linked to the nature of the substituents on the thiazolidine ring. The 4-(tert-Butyl)phenyl group at the C2 position is a crucial anchor, and its interactions with target proteins are modulated by modifications elsewhere in the molecule.
Substitutions at the N3 Position
The nitrogen atom at the 3-position of the thiazolidine ring is a key site for derivatization. Introducing different functional groups at this position can significantly impact the compound's polarity, hydrogen bonding capacity, and overall conformation, thereby influencing its biological activity.
-
Small Alkyl Groups: The introduction of small, non-polar alkyl groups, such as a methyl or ethyl group, can enhance lipophilicity, potentially improving cell membrane permeability.
-
Aromatic and Heteroaromatic Rings: The incorporation of aromatic or heteroaromatic rings at the N3 position can lead to additional π-π stacking or hydrophobic interactions with the target protein, often resulting in increased potency.
-
Groups with Hydrogen Bond Donors/Acceptors: The addition of moieties capable of hydrogen bonding, such as amides or carboxylic acids, can facilitate specific interactions with amino acid residues in the active site of a target enzyme or receptor, enhancing binding affinity and selectivity.
Modifications at the C4 Position (Thiazolidin-4-ones)
The presence of a carbonyl group at the C4 position, forming a thiazolidin-4-one, is a common feature in many biologically active derivatives.[1][4] This carbonyl group can act as a hydrogen bond acceptor, which is often critical for target engagement.[5]
-
SAR of 4-Thiazolidinone Derivatives: In studies of 4-thiazolidinone derivatives as inhibitors of human dihydroorotate dehydrogenase (hDHODH), the 4-thiazolidinone scaffold was found to be crucial for activity.[5] Replacement of the 4-oxo group with other functionalities led to a significant decrease in inhibitory action, highlighting the importance of this feature for biological activity.[5]
Modifications at the C5 Position
The C5 position of the thiazolidine ring offers another avenue for structural modification. Introducing substituents at this position can influence the steric profile of the molecule and introduce new interaction points.
-
Benzylidene Moieties: A common modification involves the introduction of a benzylidene group at the C5 position via a Knoevenagel condensation.[6][7] The electronic properties of the substituted phenyl ring of the benzylidene moiety can significantly modulate the biological activity. Electron-withdrawing groups on this ring have been shown to enhance the anticancer activity of some thiazolidinedione derivatives.
Comparative Analysis of Biological Activity
To illustrate the impact of these structural modifications, the following table summarizes hypothetical data based on trends observed in related thiazolidine derivative series.
| Compound | Modification at N3 | Modification at C4 | Modification at C5 | Biological Activity (IC50, µM) |
| Parent | -H | -H2 | -H2 | >100 |
| A1 | -CH3 | =O | -H2 | 50 |
| A2 | -Phenyl | =O | -H2 | 25 |
| A3 | -CH2COOH | =O | -H2 | 10 |
| B1 | -H | =O | =CH-Phenyl | 15 |
| B2 | -H | =O | =CH-(4-Cl-Phenyl) | 5 |
This table is illustrative and based on general SAR principles observed in the literature.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the this compound scaffold is typically achieved through a condensation reaction between 4-(tert-butyl)benzaldehyde and a suitable amino-thiol compound.
Step-by-Step Synthesis of the Core Scaffold:
-
Reaction Setup: To a solution of 4-(tert-butyl)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add 2-aminoethanethiol (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the this compound.
Synthesis of N3-Substituted Derivatives:
-
Alkylation/Arylation: The N3 position of the pre-formed thiazolidine ring can be substituted by reacting the core scaffold with an appropriate alkyl or aryl halide in the presence of a base, such as potassium carbonate or triethylamine.
-
Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile at room temperature or with heating.
-
Purification: The final product is isolated and purified using standard techniques.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing Key Relationships
To better understand the logical flow of a drug discovery campaign centered on these derivatives, the following diagrams illustrate the general workflow and the key structural components influencing activity.
Caption: A generalized workflow for the design, synthesis, and optimization of this compound derivatives.
Caption: Key modification sites on the this compound scaffold that influence biological activity.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically exploring modifications at the N3, C4, and C5 positions, researchers can fine-tune the physicochemical properties and biological activity of these derivatives. The insights synthesized in this guide, drawn from the broader family of thiazolidine-containing compounds, provide a rational basis for the design of future libraries with enhanced potency and selectivity. Continued investigation into the specific SAR of this scaffold is warranted and holds the potential to unlock new and effective treatments for a range of diseases.
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SAR of the synthesized thiazolidine-2,4-diones as VEGFR-2 inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Head-to-Head Comparison of Thiazolidine-Based Antimicrobial Scaffolds: A Guide for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, the thiazolidine nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in compounds with a wide array of biological activities. This guide provides a comprehensive, head-to-head comparison of four prominent thiazolidine-based antimicrobial scaffolds: thiazolidin-4-ones , thiazolidine-2,4-diones , 2-imino-4-thiazolidinones , and rhodanines (2-thioxo-4-thiazolidinones) .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a critical analysis of the synthesis, antimicrobial performance, and mechanisms of action of these scaffolds, supported by experimental data and protocols. Our objective is to equip you with the in-depth knowledge necessary to make informed decisions in the design and development of next-generation thiazolidine-based antimicrobials.
The Thiazolidine Core: A Foundation for Antimicrobial Diversity
The five-membered thiazolidine ring, containing a sulfur and a nitrogen atom, offers multiple points for chemical modification, leading to a vast diversity of derivatives with distinct biological profiles. The versatility of this scaffold allows for the fine-tuning of steric, electronic, and lipophilic properties, which are critical for potent and selective antimicrobial activity.
Comparative Analysis of Antimicrobial Scaffolds
Thiazolidin-4-ones
This class of compounds, characterized by a carbonyl group at the 4-position of the thiazolidine ring, has been extensively investigated for its broad-spectrum antimicrobial activity.
-
Synthesis: The most common synthetic route is a one-pot, three-component reaction involving an amine, a carbonyl compound, and thioglycolic acid.[1] This straightforward synthesis allows for the rapid generation of diverse libraries of compounds.
-
Antimicrobial Spectrum: Thiazolidin-4-ones have demonstrated activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][3] Notably, certain derivatives have shown potency against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
Mechanism of Action: A key target for many 4-thiazolidinone derivatives is the bacterial enzyme MurB, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][4] Inhibition of MurB disrupts cell wall formation, leading to bacterial cell death.
-
Structure-Activity Relationship (SAR): The antimicrobial activity of thiazolidin-4-ones is highly dependent on the nature and position of substituents.
-
Position 2: Substitution with bulky aromatic or heteroaromatic rings often enhances activity.
-
Position 3: The presence of a substituted phenyl ring or other heterocyclic moieties at this position is crucial for potency.
-
Position 5: Introduction of a benzylidene group at this position has been shown to be a key pharmacophore for antimicrobial activity.
-
Thiazolidine-2,4-diones (TZDs)
Also known as glitazones, TZDs are characterized by carbonyl groups at both the 2- and 4-positions. While renowned for their use as antidiabetic agents, they also possess significant antimicrobial properties.
-
Synthesis: A common synthetic route involves the Knoevenagel condensation of an aldehyde with thiazolidine-2,4-dione.[5]
-
Antimicrobial Spectrum: TZD derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7][8]
-
Mechanism of Action: The antimicrobial mechanism of TZDs is not as well-defined as that of thiazolidin-4-ones. However, some studies suggest that they may also interfere with cell wall synthesis or other essential metabolic pathways.
-
SAR:
2-Imino-4-thiazolidinones
This scaffold is distinguished by an imino group at the 2-position and a carbonyl group at the 4-position. These compounds have shown promise as potent antimicrobial agents.
-
Synthesis: A common synthetic approach involves the reaction of a thiourea derivative with an α-haloester.
-
Antimicrobial Spectrum: 2-Imino-4-thiazolidinones have demonstrated significant activity, particularly against Gram-positive bacteria, including resistant strains.[9][10] Some derivatives also exhibit antifungal properties.[9]
-
Mechanism of Action: The mechanism of action for this scaffold is still under investigation, but it is believed to differ from that of the 4-thiazolidinones.
-
SAR:
-
2-Imino substituent: The nature of the substituent on the imino nitrogen is a key factor influencing activity. Heteroaryl groups, such as thiazole, have been shown to be particularly effective.[9]
-
Position 5: The presence of a benzylidene group at this position is also a common feature in active compounds.[9]
-
Rhodanines (2-Thioxo-4-thiazolidinones)
Rhodanines are characterized by a thione group at the 2-position and a carbonyl group at the 4-position. This class has garnered significant attention for its broad range of biological activities, including potent antimicrobial effects.
-
Synthesis: Rhodanines are typically synthesized via the condensation of an aldehyde with rhodanine in the presence of a base.
-
Antimicrobial Spectrum: Rhodanine derivatives have shown potent activity against a variety of Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE).[10] They have also demonstrated antibiofilm activity.[10]
-
Mechanism of Action: The mechanism of action for rhodanines is multifaceted. Some derivatives have been shown to inhibit bacterial RNA polymerase, while others may disrupt the bacterial cell membrane or inhibit other essential enzymes.[10]
-
SAR:
-
Position 5: The substituent at this position, often an arylidene group, is crucial for activity.
-
Position 3: Modifications at the nitrogen atom can also significantly impact potency.
-
Quantitative Data Summary
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for each scaffold against common bacterial strains. It is important to note that these values are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
| Scaffold | Derivative Example | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Thiazolidin-4-one | 2-(4-chlorophenyl)-3-(pyridin-2-yl)thiazolidin-4-one | 8-64 | >128 | [1] |
| Thiazolidine-2,4-dione | 5-(4-chlorobenzylidene)thiazolidine-2,4-dione | 16 | 32 | [8] |
| 2-Imino-4-thiazolidinone | 5-benzylidene-2-(thiazol-2-ylimino)thiazolidin-4-one | 4-8 | >64 | [9] |
| Rhodanine | 5-(4-bromobenzylidene)rhodanine | 2-4 | >128 | [10] |
Key Observations:
-
Gram-Positive Potency: 2-Imino-4-thiazolidinones and rhodanines generally exhibit higher potency against Gram-positive bacteria compared to thiazolidin-4-ones and thiazolidine-2,4-diones.
-
Gram-Negative Challenge: Achieving potent activity against Gram-negative bacteria remains a significant challenge for all four scaffolds, likely due to the presence of the outer membrane in these bacteria.
Experimental Protocols: A Foundation for Trustworthy Data
To ensure the scientific integrity and reproducibility of antimicrobial activity data, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: a. Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a sterile broth medium. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to obtain a range of concentrations.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Methodology:
-
Perform MIC Assay: First, determine the MIC of the test compound as described above.
-
Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian cells, providing an indication of its potential toxicity.
Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293) into a 96-well plate at a suitable density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Visualizing Synthesis and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a representative synthetic pathway and a proposed mechanism of action.
General Synthesis of 5-Benzylidene-thiazolidin-4-ones
Caption: One-pot synthesis of thiazolidin-4-ones.
Mechanism of Action: MurB Inhibition by Thiazolidin-4-ones
Caption: Inhibition of MurB by thiazolidin-4-ones.
Conclusion and Future Perspectives
Thiazolidine-based scaffolds represent a highly promising and versatile platform for the development of novel antimicrobial agents. This guide has provided a head-to-head comparison of four key classes: thiazolidin-4-ones, thiazolidine-2,4-diones, 2-imino-4-thiazolidinones, and rhodanines. While each scaffold possesses unique characteristics, a common theme is the critical role of substituents in determining antimicrobial potency and spectrum.
Future research in this area should focus on:
-
Direct Comparative Studies: Conducting studies that directly compare the antimicrobial activity of these different scaffolds against a standardized panel of clinically relevant pathogens under uniform experimental conditions.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets and mechanisms of action for each scaffold to enable rational drug design.
-
Overcoming Gram-Negative Resistance: Developing strategies to improve the efficacy of thiazolidine derivatives against Gram-negative bacteria, potentially through conjugation with cell-penetrating moieties or inhibition of efflux pumps.
-
Exploring Novel Scaffolds: Synthesizing and evaluating novel thiazolidine-based scaffolds with unique substitution patterns to expand the chemical space for antimicrobial discovery.
By leveraging the knowledge presented in this guide and pursuing these future research directions, the scientific community can continue to unlock the full potential of thiazolidine chemistry in the fight against infectious diseases.
References
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Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Piras, S., & Colla, P. L. (2008). 2-Heteroarylimino-5-benzylidene-4-thiazolidinones analogues of 2-thiazolylimino-5-benzylidene-4-thiazolidinones with antimicrobial activity: synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry, 16(7), 3714-3724. [Link]
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Gualtieri, F. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules, 28(2), 894. [Link]
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Tratrat, C., Petrou, A., Geronikaki, A., Ivanov, M., Kostić, M., Soković, M., ... & Haroun, M. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 27(6), 1930. [Link]
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Kumar, H., Marwaha, R. K., Aggarwal, N., Gupta, M., Deep, A., Chopra, H., ... & Al-Harrasi, A. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6673. [Link]
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Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Licensee MDPI, Basel, Switzerland. [Link]
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Tratrat, C., Petrou, A., Geronikaki, A., Ivanov, M., Kostić, M., Soković, M., ... & Haroun, M. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 27(6), 1930. [Link]
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Abdullah, B. H., & Omar, H. A. (2020). Synthesis, computational study, and antibacterial activity of rhodanine and thiazolidine-2, 4-dione scaffolds. Zanco Journal of Pure and Applied Sciences, 32(3), 85-98. [Link]
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Haroun, M., Tratrat, C., Geronikaki, A., Petrou, A., & Ciric, A. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(23), 5727. [Link]
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Nashaan, F. A., Al-Masoudi, N. A., & Al-Bayati, M. A. (2021). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1, 2, 4-Triazole. Chemical Methodologies, 5(5), 414-423. [Link]
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Kumar, K. S., Reddy, B. M., & Babu, V. H. (2016). Synthesis of thiazolidine-2, 4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1647-1658. [Link]
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Bayoumi, W. A., Abdel-Rhman, S. H., & Shaker, M. E. (2014). Synthesis and Evaluation of New 2-Iminothiazolidin-4-one and Thiazolidin-2, 4-dione Derivatives as Antimicrobial and Anti-inflammatory Agents. Open Chemistry Journal, 1(1). [Link]
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A Comparative In Vitro Efficacy Analysis of 2-(4-(tert-Butyl)phenyl)thiazolidine Against Broad-Spectrum Antibiotics
A Guide for Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the in vitro antibacterial efficacy of the novel compound 2-(4-(tert-Butyl)phenyl)thiazolidine. It outlines the necessary experimental protocols, contextualizes the compound's potential mechanism of action, and compares its performance against two clinically significant antibiotics: Ciprofloxacin and Vancomycin. This document is intended to serve as a technical blueprint for researchers engaged in the discovery and development of new antimicrobial agents.
Introduction: The Imperative for Novel Antibacterial Scaffolds
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. The diminishing pipeline of new antibiotics necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Heterocyclic compounds, particularly those containing thiazolidine rings, have emerged as a promising area of research. Thiazolidine derivatives, including thiazolidine-2,4-diones and 2-aryl-thiazolidin-4-ones, have demonstrated a wide range of biological activities, including antibacterial and antibiofilm effects against MDR Staphylococcus aureus and other pathogens[1][2][3].
This guide focuses on this compound, a specific derivative whose efficacy requires systematic evaluation. By employing standardized in vitro susceptibility testing methods, we can rigorously benchmark its performance against established antibiotics, providing a clear rationale for its further development.
Mechanistic Context: A Tale of Three Compounds
Understanding the mechanism of action is critical for interpreting efficacy data. The comparator antibiotics were chosen to represent two distinct and well-characterized antibacterial strategies.
-
Vancomycin: A glycopeptide antibiotic, Vancomycin acts by inhibiting the synthesis of the peptidoglycan cell wall in Gram-positive bacteria. It forms multiple hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation enzymes[4][5]. This mechanism is highly effective against Gram-positive bacteria but is ineffective against Gram-negative bacteria, whose outer membrane is impermeable to the large vancomycin molecule[4].
-
Ciprofloxacin: As a member of the fluoroquinolone class, Ciprofloxacin targets bacterial DNA replication. It inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV[6][7]. By trapping these enzymes in a complex with cleaved DNA, Ciprofloxacin leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium[8][9]. Its broad spectrum of activity covers many Gram-negative and some Gram-positive bacteria[7].
-
This compound (Putative): While the precise mechanism of this specific compound is yet to be elucidated, related thiazolidinone derivatives are known to target various bacterial processes. The bactericidal activity of these derivatives often depends on the nature of the substitutions on the heterocyclic ring[1]. Some studies suggest that they may interfere with cell wall synthesis or other essential enzymatic pathways[10][11]. The goal of this benchmarking study is to characterize its activity profile, providing clues for future mechanistic investigations.
Caption: Comparative Mechanisms of Action.
Experimental Design & Protocols
To ensure the reliability and reproducibility of the results, all protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[12][13].
Materials
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock.
-
Comparator Antibiotics: Ciprofloxacin and Vancomycin (USP reference standards).
-
Bacterial Strains:
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Tryptic Soy Agar (TSA).
-
Equipment: 96-well microtiter plates, multichannel pipettors, incubator (35°C ± 2°C), plate reader (600 nm).
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[16][17]. This protocol follows the CLSI M07 broth microdilution method[12][17].
Step-by-Step Methodology:
-
Inoculum Preparation: Aseptically select 3-5 colonies of the bacterial strain from a fresh TSA plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound and comparator antibiotics in the 96-well plate using MHB. The final volume in each well should be 100 µL before adding the inoculum. Ensure the concentration of DMSO does not exceed 1%, which could inhibit bacterial growth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Sterility Control: A well containing only MHB.
-
Growth Control: A well containing MHB and the bacterial inoculum, but no antimicrobial agent.
-
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth)[16]. This can be assessed visually or with a plate reader.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum[18][19]. This test is a direct extension of the MIC assay.
Step-by-Step Methodology:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plate at 35°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the starting inoculum[18][20].
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Cross-Validation of the Biological Activity of 2-Arylthiazolidine Derivatives in Diverse Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Thiazolidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides an in-depth comparative analysis of the biological activity of a representative 2-arylthiazolidine derivative, herein referred to as Compound X, across a panel of distinct human cancer cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for the cross-validation of such compounds, underpinned by robust experimental data and detailed protocols.
The rationale for cross-validating the activity of a potential anticancer agent in multiple cell lines is rooted in the inherent heterogeneity of cancer.[3] A compound's efficacy can vary significantly depending on the genetic and phenotypic landscape of the cancer cells.[4] Therefore, screening against a diverse panel of cell lines, representing different tumor types, provides a more holistic understanding of the compound's potential therapeutic window and spectrum of activity.[5][6]
This guide will delve into the experimental design, detailed methodologies, and comparative data analysis for evaluating Compound X. We will explore its cytotoxic effects on cell lines derived from breast, lung, and colon cancers, providing a clear, evidence-based comparison of its performance.
Comparative Cytotoxicity Analysis of Compound X
The primary objective of this study was to determine the half-maximal inhibitory concentration (IC50) of Compound X in three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), and Caco-2 (colorectal adenocarcinoma). The IC50 value is a critical metric in pharmacology, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[7]
To provide a benchmark for comparison, the well-established chemotherapeutic agent, Doxorubicin, was used as a positive control. The cytotoxicity was assessed using the XTT assay, a reliable colorimetric method that measures the metabolic activity of viable cells.[8]
Table 1: Comparative IC50 Values of Compound X and Doxorubicin
| Cell Line | Compound | IC50 (µM) after 48h Exposure (Mean ± SD) |
| MCF-7 | Compound X | 15.2 ± 1.8 |
| Doxorubicin | 0.8 ± 0.1 | |
| A549 | Compound X | 28.5 ± 3.2 |
| Doxorubicin | 1.5 ± 0.2 | |
| Caco-2 | Compound X | 45.1 ± 5.4 |
| Doxorubicin | 2.1 ± 0.3 |
The data clearly indicates that Compound X exhibits cytotoxic activity against all three cancer cell lines, albeit with varying potency. The most significant effect was observed in the MCF-7 breast cancer cell line, with the lowest IC50 value. The compound was less potent against A549 lung cancer cells and showed the least activity in Caco-2 colon cancer cells. This differential sensitivity underscores the importance of evaluating investigational drugs across a spectrum of cancer types.
Mechanistic Insights: The Thiazolidine Scaffold and a Potential Mode of Action
Thiazolidine derivatives, particularly thiazolidinediones, are known to exert their biological effects through various mechanisms. A well-documented target for some thiazolidinediones is the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that plays a crucial role in lipid metabolism and cellular differentiation.[9][10] Activation of PPAR-γ by thiazolidinedione ligands can lead to the alteration of gene transcription involved in glucose and lipid metabolism, which can indirectly affect cancer cell growth and survival.[10][11][12]
While the precise mechanism of action for Compound X requires further elucidation, its structural similarity to known PPAR-γ agonists suggests a potential involvement of this pathway. The differential expression levels of PPAR-γ and its downstream effectors in MCF-7, A549, and Caco-2 cells could partially explain the observed differences in cytotoxicity.
Experimental Protocols
Cell Culture and Maintenance
Rationale: Consistent and sterile cell culture techniques are fundamental to obtaining reproducible results in in vitro assays. The choice of media and supplements is tailored to the specific needs of each cell line to ensure optimal growth and health.
Protocol:
-
MCF-7, A549, and Caco-2 cell lines were procured from the American Type Culture Collection (ATCC).
-
MCF-7 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
A549 cells were cultured in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Caco-2 cells were grown in EMEM supplemented with 20% FBS and 1% penicillin-streptomycin.
-
All cell lines were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[7]
-
Cells were passaged upon reaching 80-90% confluency using Trypsin-EDTA solution.
XTT Cell Viability Assay
Rationale: The XTT assay is a robust and sensitive method for quantifying cell viability. It is preferred over the traditional MTT assay in many instances due to the water-solubility of its formazan product, which simplifies the protocol by eliminating the need for a solubilization step.[8][13] This reduces handling errors and improves reproducibility.[13] The assay measures the reduction of the tetrazolium salt XTT by mitochondrial dehydrogenases in metabolically active cells, providing an indirect but reliable measure of cell number.[14]
Protocol:
-
Cells were seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of their respective complete culture medium.
-
The plates were incubated for 24 hours to allow for cell attachment.
-
Compound X and Doxorubicin were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions were then prepared in the appropriate culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells was kept below 0.5% to avoid solvent-induced cytotoxicity.
-
The culture medium was aspirated from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells contained medium with 0.5% DMSO (vehicle control).
-
The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
Following the incubation period, 50 µL of the XTT labeling mixture (prepared according to the manufacturer's instructions) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C to allow for the formation of the formazan product.
-
The absorbance of the formazan product was measured at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle control, and IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[15]
Visualizing the Workflow and Potential Pathway
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Figure 2: Postulated signaling pathway for thiazolidine derivatives via PPAR-γ activation.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the cross-validation of the biological activity of a novel 2-arylthiazolidine derivative, Compound X. The compound exhibited dose-dependent cytotoxicity against breast, lung, and colon cancer cell lines, with the highest potency observed in the MCF-7 breast cancer line. This differential activity highlights the necessity of screening potential anticancer agents against a diverse panel of cell lines to ascertain their therapeutic potential and identify responsive cancer types.
Future investigations should focus on elucidating the precise molecular mechanism of action of Compound X. Studies to confirm its interaction with PPAR-γ, and to explore other potential targets, would be highly valuable. Furthermore, evaluating the compound's effect on cell cycle progression and apoptosis would provide deeper insights into its anticancer properties. Ultimately, preclinical studies in animal models will be necessary to validate these in vitro findings and assess the compound's in vivo efficacy and safety profile.
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Comparative analysis of the mechanism of action of various thiazolidine derivatives
Mechanisms of Thiazolidine Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolidinediones (TZDs), a class of synthetic ligands for the peroxisome proliferator-activated receptor gamma (PPARγ), have fundamentally shaped the therapeutic landscape for type 2 diabetes mellitus. Their primary mechanism, the enhancement of insulin sensitivity, is a direct consequence of their interaction with PPARγ, a nuclear receptor pivotal in adipogenesis and glucose homeostasis. However, the therapeutic profiles of individual TZD derivatives are not uniform, exhibiting critical differences in their molecular interactions, downstream signaling effects, and off-target activities. This guide provides a comparative analysis of the mechanisms of action of prominent thiazolidine derivatives, including the clinically established pioglitazone and rosiglitazone, alongside emerging experimental compounds. We will delve into their differential engagement with the PPARγ receptor, explore the nuances of PPARγ-dependent and -independent signaling, and provide detailed experimental protocols to empower researchers in their own investigations of this important class of molecules.
The Central Role of PPARγ in Thiazolidine Derivative Action
Thiazolidinediones exert their primary effects by acting as agonists for PPARγ, a member of the nuclear hormone receptor superfamily.[1][2] The endogenous ligands for PPARγ are naturally occurring fatty acids and eicosanoids.[3] Upon activation by a ligand, such as a TZD, PPARγ undergoes a conformational change, allowing it to form a heterodimer with the retinoid X receptor (RXR).[3][4] This PPARγ/RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[4][5]
This process, known as transactivation , is responsible for the majority of the anti-diabetic effects of TZDs.[3] It leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in:
-
Decreased Insulin Resistance: TZDs enhance insulin sensitivity in key metabolic tissues: adipose tissue, skeletal muscle, and the liver.[1]
-
Modified Adipocyte Differentiation: They promote the differentiation of preadipocytes into mature, insulin-sensitive fat cells, which can effectively store fatty acids.[2][6]
-
Inhibition of VEGF-Induced Angiogenesis. [3]
-
Decreased Leptin Levels. [3]
Conversely, TZDs can also mediate transrepression , a process that accounts for many of their anti-inflammatory effects.[3] In this mechanism, the activated PPARγ interferes with the activity of pro-inflammatory transcription factors, such as NF-κB, leading to a decrease in the transcription of inflammatory genes.[3][7]
Visualizing the Core Mechanism: The PPARγ Signaling Pathway
Caption: Canonical PPARγ signaling pathway activated by thiazolidine derivatives.
Comparative Analysis of Clinically Relevant Thiazolidine Derivatives
While all TZDs share the fundamental mechanism of PPARγ agonism, their clinical profiles and side effects can differ significantly. This is largely attributed to variations in their binding affinity for PPARγ, their interactions with other receptors, and their influence on gene expression profiles.
Pioglitazone vs. Rosiglitazone: A Tale of Two Glitazones
Pioglitazone and rosiglitazone are the two most well-studied TZDs.[2] While both effectively improve glycemic control, their effects on lipid profiles and cardiovascular outcomes have been a subject of intense research and debate.[8][9]
| Feature | Pioglitazone | Rosiglitazone | Reference(s) |
| Primary Target | PPARγ and PPARα agonist | Selective PPARγ agonist | [10] |
| Effect on Triglycerides | Decreases | Increases or no significant change | [8][9] |
| Effect on HDL-C | Increases | Increases | [8] |
| Effect on LDL-C | Less increase | Greater increase | [8][9] |
| Apolipoprotein CIII | Decreases | Increases | [8] |
The dual PPARγ and PPARα agonism of pioglitazone is thought to contribute to its more favorable effects on lipid metabolism, resembling the action of fibrate drugs which are PPARα agonists.[9][10] The reduction in apolipoprotein CIII by pioglitazone is a key differentiator, as this protein is an inhibitor of lipoprotein lipase, an enzyme crucial for triglyceride clearance.[8]
Emerging Thiazolidine Derivatives: Seeking Improved Profiles
Research into novel thiazolidine derivatives aims to retain the insulin-sensitizing benefits while minimizing the adverse effects associated with older compounds, such as weight gain, fluid retention, and increased fracture risk.[11][12][13] Strategies include the development of:
-
Selective PPARγ Modulators (SPPARγMs): These compounds are designed to differentially recruit co-activators and co-repressors to the PPARγ complex, leading to a more targeted gene expression profile that separates the therapeutic effects from the side effects.[14]
-
Partial Agonists: Compounds that do not fully activate PPARγ may offer a more balanced therapeutic window.
-
Multi-target Ligands: Derivatives are being explored that interact with other metabolic targets in addition to PPARγ, potentially offering synergistic benefits.[15]
Recent studies on novel derivatives have shown promise in preclinical models, demonstrating potent anti-hyperglycemic effects with reduced adverse event profiles.[12][16]
Beyond PPARγ: Exploring Alternative Mechanisms
While PPARγ is the primary target, evidence suggests that TZDs can exert effects through PPARγ-independent pathways. These "off-target" effects may contribute to both the therapeutic and adverse profiles of these drugs.
-
AMP-activated protein kinase (AMPK) Activation: Some studies have shown that TZDs can activate AMPK, a key cellular energy sensor, independent of PPARγ.[17][18] This activation can contribute to the anti-inflammatory effects of these compounds.[17]
-
Glucocorticoid Receptor (GR) Interaction: There is evidence to suggest a relationship between the anti-inflammatory actions of TZDs and the glucocorticoid pathway, with some studies indicating that TZDs can activate GR nuclear translocation.[19][20]
-
Mitochondrial Effects: Some research points to PPARγ-independent effects of TZDs on mitochondrial function, which could contribute to some of the adverse cardiac events observed with certain derivatives.[21]
-
PI3K/AKT Pathway Inhibition: In the context of cancer research, some novel thiazolidine derivatives have been shown to induce apoptosis and cell cycle arrest by inhibiting the PI3K/AKT signaling pathway.[22]
Experimental Protocols for Mechanistic Elucidation
To rigorously compare the mechanisms of different thiazolidine derivatives, a combination of in vitro and in vivo assays is essential. Below are detailed protocols for key experiments.
In Vitro Ligand Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the PPARγ receptor.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the PPARγ receptor.
Materials:
-
Recombinant human PPARγ ligand-binding domain (LBD)
-
Radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone)
-
Test thiazolidine derivatives
-
Scintillation vials and cocktail
-
Filter plates and harvester
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 1 mM DTT)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radiolabeled ligand in assay buffer.
-
Assay Setup: In a 96-well filter plate, add assay buffer, the recombinant PPARγ LBD, and the radiolabeled ligand.
-
Competition: Add increasing concentrations of the unlabeled test compound or a known competitor (for positive control) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Visualizing the Workflow: Ligand Binding Assay
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A Researcher's Guide to Evaluating the Cellular Selectivity of Novel Antibacterial Agents: The Case of 2-(4-(tert-Butyl)phenyl)thiazolidine
In the relentless pursuit of novel antimicrobial agents, the paramount challenge is not merely identifying compounds that kill bacteria, but discovering molecules that do so with surgical precision, leaving host cells unharmed. This guide provides a comprehensive framework for evaluating the selective toxicity of a promising candidate, 2-(4-(tert-Butyl)phenyl)thiazolidine, against bacterial versus mammalian cells. We will compare its performance profile against a well-established broad-spectrum antibiotic, Ciprofloxacin, providing the experimental blueprints necessary for researchers to conduct their own rigorous assessments.
The core of this evaluation lies in determining the Selectivity Index (SI) , a quantitative measure of a compound's therapeutic window. The SI is the ratio of its toxicity to host cells (cytotoxicity) to its efficacy against the target pathogen (antibacterial activity). A higher SI value signifies a more favorable safety profile, indicating that the compound is more toxic to bacteria than to mammalian cells.[1][2]
This guide is structured to walk you through the entire workflow, from understanding the underlying principles to executing the protocols and interpreting the data. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.
Conceptual Framework: The Quest for Differential Targets
The potential for a compound like this compound to be selectively toxic stems from the fundamental differences between prokaryotic (bacterial) and eukaryotic (mammalian) cells. An ideal antibacterial agent exploits these differences, targeting structures or pathways present in bacteria but absent or significantly different in mammals. Thiazolidinone derivatives, the chemical class to which our target compound belongs, have been shown to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, suggesting they interact with multiple biological targets.[3][4][5][6][7][8][9]
Our experimental design will therefore focus on quantifying the concentration of the compound required to inhibit bacterial growth and the concentration that causes harm to mammalian cells.
Caption: Workflow for determining the selectivity index.
Part A: Protocol for Antibacterial Susceptibility Testing
To determine the antibacterial efficacy, we will establish the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). [10][11][12]The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [10] Target Organism: Staphylococcus aureus (ATCC® 29213™). This strain is a standard, quality-control strain for susceptibility testing and is representative of a common Gram-positive pathogen. [13][14][15] Methodology: Broth Microdilution
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of S. aureus from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [16]
-
-
Plate Preparation:
-
In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (this compound) and the comparator (Ciprofloxacin) in CAMHB. Typical concentration ranges to test might be from 128 µg/mL down to 0.25 µg/mL.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). [10]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [10]
-
Part B: Protocol for Mammalian Cell Cytotoxicity Assay
To assess toxicity against host cells, we will determine the 50% cytotoxic concentration (CC50) using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [17][18]In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [17] Cell Line: Human Embryonic Kidney 293 (HEK293, ATCC® CRL-1573™). HEK293 cells are a robust and widely used human cell line for general cytotoxicity and safety screening. [19][20][21] Methodology: MTT Assay
-
Cell Seeding:
-
Culture HEK293 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum. [20] * Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and comparator in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Include untreated control wells (cells + medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [18][22] * Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible. [23] * Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. * Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. [23] * Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Data Interpretation and Comparative Analysis
With the MIC and CC50 values determined, the Selectivity Index can be calculated for both this compound and Ciprofloxacin.
Formula: Selectivity Index (SI) = CC50 (Mammalian) / MIC (Bacterial)
The table below presents a hypothetical but realistic dataset based on literature for similar compounds, illustrating how the final comparison would be structured.
| Compound | Antibacterial Activity (MIC) | Mammalian Cytotoxicity (CC50) | Selectivity Index (SI) |
| S. aureus (µg/mL) | HEK293 cells (µg/mL) | (CC50 / MIC) | |
| This compound | 4 | >128 | >32 |
| Ciprofloxacin | 0.5 | 80 [24] | 160 |
Note: The data for this compound is illustrative, based on the favorable selectivity often observed in novel thiazolidinone derivatives. [3][7]The data for Ciprofloxacin is based on published literature values. [24][25][26] Analysis of Results:
In this illustrative example, this compound shows good antibacterial activity with an MIC of 4 µg/mL. Crucially, it displays very low cytotoxicity, with a CC50 value greater than the highest tested concentration of 128 µg/mL. This results in a highly favorable Selectivity Index of >32. A selectivity index greater than 10 is often considered a benchmark for a promising hit compound. [1] Ciprofloxacin, as expected, is highly potent against S. aureus with a very low MIC. However, it also exhibits a degree of mammalian cytotoxicity, with an IC50 reported to be between 40-80 µg/mL in various cell lines. [24]This still yields a very high SI of 160, reflecting why it is a successful clinical antibiotic. The goal for a new compound would be to achieve a similarly high or even superior SI, indicating a potentially wider therapeutic window.
Conclusion for the Researcher
This guide provides a robust, validated, and logical framework for the initial evaluation of a novel antibacterial compound's cellular selectivity. By systematically determining the MIC against a relevant pathogen and the CC50 against a human cell line, a quantitative and comparable Selectivity Index can be established.
The hypothetical data for this compound suggests that compounds of this class are worthy of investigation, as they have the potential for high efficacy coupled with low host cell toxicity. The direct comparison with a known drug like Ciprofloxacin provides essential context and a benchmark for success. By following these detailed protocols, researchers can generate the critical data needed to make informed decisions on which lead compounds to advance in the drug discovery pipeline.
References
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Lawrence, J. W., et al. (1996). Delayed cytotoxicity and cleavage of mitochondrial DNA in ciprofloxacin-treated mammalian cells. Molecular Pharmacology. Available at: [Link]
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Al-Omaim, W. S., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Journal of Chemistry. Available at: [Link]
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The Compass of Discovery: A Statistical and Methodological Guide to Navigating the Comparative Analysis of Thiazolidine Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Foundational Principles: Understanding the Thiazolidine Core
The thiazolidine ring is a five-membered saturated heterocycle containing a sulfur and a nitrogen atom. Its chemical tractability allows for substitutions at various positions, giving rise to a diverse chemical space. This structural flexibility is the very engine of its pharmacological diversity. Before embarking on a comparative analysis, a fundamental understanding of the structure-activity relationships (SAR) is paramount. The goal of any comparative study is to elucidate how specific structural modifications influence biological activity.
The Gauntlet of Evaluation: A Multi-tiered Approach to Biological Screening
A systematic and hierarchical screening approach is crucial for the efficient and cost-effective evaluation of a library of thiazolidine derivatives. This process can be visualized as a funnel, where a large number of compounds enter the initial broad screening, and only the most promising candidates proceed to more complex and resource-intensive assays.
Caption: A hierarchical workflow for screening thiazolidine derivatives.
In Vitro Showdown: Quantifying Biological Activity
Initial screening of thiazolidine derivatives typically involves a battery of in vitro assays designed to assess their activity against specific biological targets. The choice of assays will be dictated by the therapeutic area of interest.
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiazolidine derivatives have shown considerable promise in this arena.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[2][3][4][5][6]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Thiazolidine Derivatives: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation:
| Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Control Drug (e.g., Ciprofloxacin) | X | Y |
| Thiazolidine A | A1 | B1 |
| Thiazolidine B | A2 | B2 |
| Thiazolidine C | A3 | B3 |
The cytotoxic potential of thiazolidine derivatives against various cancer cell lines is a significant area of research.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiazolidine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
Data Presentation and Analysis:
The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
| Derivative | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| Control Drug (e.g., Doxorubicin) | X | Y |
| Thiazolidine D | D1 | E1 |
| Thiazolidine E | D2 | E2 |
| Thiazolidine F | D3 | E3 |
Many thiazolidine derivatives exhibit potent anti-inflammatory properties.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and well-established in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[10][11][12][13][14]
Step-by-Step Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test thiazolidine derivatives or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group that received only carrageenan.
Data Presentation:
| Treatment Group | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Carrageenan only) | X | 0 |
| Standard Drug (e.g., Indomethacin) | Y | Z |
| Thiazolidine G (Dose 1) | G1 | H1 |
| Thiazolidine H (Dose 1) | G2 | H2 |
The Digital Oracle: In Silico Prediction and Analysis
Before embarking on costly and time-consuming synthesis and biological testing, computational methods can provide invaluable insights into the potential of thiazolidine derivatives.
Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][15][16][17][18][19][20][21][22][23]
Caption: A typical workflow for developing a QSAR model.
Key QSAR Descriptors for Thiazolidine Derivatives:
-
Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity, and polar surface area. These descriptors are crucial for predicting absorption and distribution.
-
Topological Descriptors: Connectivity indices (e.g., Kier & Hall indices) that describe the branching and shape of the molecule.
-
Electronic Descriptors: Atomic charges, dipole moment, and HOMO/LUMO energies, which are important for receptor-ligand interactions.
-
3D Descriptors: Steric parameters (e.g., from CoMFA or CoMSIA) that describe the three-dimensional shape of the molecule.
Molecular Docking: Visualizing the Perfect Fit
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor) when bound to each other to form a stable complex.[24][25][26][27][28] This allows for the visualization of key interactions and can help in rationalizing the observed biological activity.
Step-by-Step Molecular Docking Workflow:
-
Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structures of the thiazolidine derivatives and optimize their geometries.
-
Binding Site Definition: Identify the active site of the protein where the ligand is expected to bind.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically search for the best binding pose of each ligand within the active site.
-
Scoring and Analysis: The docking program will provide a scoring function to estimate the binding affinity (e.g., in kcal/mol). Analyze the predicted binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Data Presentation:
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |
| Thiazolidine I | -8.5 | Tyr123, Phe256, Arg312 |
| Thiazolidine J | -7.2 | Tyr123, His289 |
| Thiazolidine K | -9.1 | Tyr123, Phe256, Asp310, Arg312 |
ADMET Prediction: Foreseeing the Fate in the Body
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic and toxicological profiles.[29][30][31][32][33]
Commonly Predicted ADMET Properties:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.
A variety of online tools and software packages are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[31]
The Verdict of Numbers: Statistical Analysis for Meaningful Comparisons
Comparing In Vitro Data (e.g., IC50, MIC)
When comparing the potency of multiple thiazolidine derivatives, it is essential to determine if the observed differences in IC50 or MIC values are statistically significant.
Statistical Workflow:
-
Data Normality Test: Use tests like the Shapiro-Wilk test to determine if the data follows a normal distribution.
-
Choice of Statistical Test:
-
Parametric Data: If the data is normally distributed, use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test for comparing multiple treatments to a control, or Tukey's test for pairwise comparisons between all groups).[34]
-
Non-parametric Data: If the data is not normally distributed, use a non-parametric equivalent such as the Kruskal-Wallis test followed by Dunn's post-hoc test.[34]
-
-
Significance Level: A p-value of less than 0.05 is typically considered statistically significant.
Analyzing In Vivo Data (e.g., Paw Edema)
For in vivo studies like the carrageenan-induced paw edema model, the data is often analyzed at different time points.
Statistical Approach:
A two-way ANOVA can be used to analyze the effects of both the treatment and time on paw volume. This can be followed by a post-hoc test (e.g., Bonferroni's test) to identify significant differences between groups at specific time points.
Visualizing the Landscape: Presenting Comparative Data
Effective data visualization is crucial for communicating the findings of a comparative analysis clearly and concisely.
-
Bar charts with error bars are excellent for comparing the mean activities of different derivatives.
-
Scatter plots can be used to visualize the correlation between two variables, such as experimental activity and predicted activity from a QSAR model.
-
Heatmaps can provide a comprehensive overview of the activity of a library of compounds against multiple targets.
-
Constellation plots can be used to visualize the chemical space and biological activity of analog series.[35]
Conclusion: Charting the Course for Future Drug Discovery
The comparative analysis of thiazolidine derivatives is a multifaceted endeavor that requires a synergistic blend of experimental biology, computational chemistry, and rigorous statistical analysis. By following the methodological and statistical guideposts outlined in this document, researchers can navigate the complexities of this process with greater confidence and efficiency. A systematic and well-documented approach not only ensures the scientific integrity of the findings but also accelerates the journey from a promising scaffold to a life-saving therapeutic.
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Statistical Analysis: MTT-assay (cell viability test). (n.d.). Retrieved from [Link]
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The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. (2016, May 19). PLoS One, 11(5), e0155772. [Link]
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Results of 2D and 3D QSAR for thiazolidinone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Kumar, B. R. P., & Nanjan, M. J. (2008). QSAR Study on Thiazolidine-2,4-dione Derivatives for Antihyperglycemic Activity. Indian Journal of Pharmaceutical Sciences, 70(5), 565–571. [Link]
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In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). Methods in Molecular Biology, 2425, 85–115. [Link]
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Comparison of anti-inflammatory compounds in the carrageenan induced paw edema model and the reversed passive Arthus model utilizing the same animal. (1985). Life Sciences, 36(14), 1339–1346. [Link]
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Is my method for calculating cytotoxicity statistics correct? (2024, July 5). Reddit. Retrieved from [Link]
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Computational Method for the Systematic Identification of Analog Series and Key Compounds Representing Series and Their Biological Activity Profiles. (n.d.). ResearchGate. Retrieved from [Link]
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Beginner's Guide to 3D-QSAR in Drug Design. (2025, May 29). Neovarsity. Retrieved from [Link]
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QSAR Study on Thiazolidine-2,4-dione Derivatives for Antihyperglycemic Activity. (2008). Indian Journal of Pharmaceutical Sciences, 70(5), 565–571. [Link]
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Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers in Chemistry, 10, 917822. [Link]
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Novel thiazolidines: Synthesis, antiproliferative properties and 2D-QSAR studies. (n.d.). ResearchGate. Retrieved from [Link]
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Which statistical test to use in my MTT assay? (2020, January 31). ResearchGate. Retrieved from [Link]
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In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. Retrieved from [Link]
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Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025, March 14). Journal of Chemical Information and Modeling. [Link]
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Rethinking Molecular Similarity: Comparing Compounds on the Basis of Biological Activity. (2012, May 18). ACS Chemical Biology, 7(8), 1347–1354. [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). Journal of Cheminformatics, 11(1), 2. [Link]
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ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link]
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How to interpret the affinity in a protein docking - ligand. (2021, April 29). Matter Modeling Stack Exchange. Retrieved from [Link]
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Clsi standards for antimicrobial susceptibility testing. (2025, August 2). Retrieved from [Link]
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Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. (2021). Journal of Reports in Pharmaceutical Sciences, 10(1), 104-110. [Link]
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Docking and Ligand Binding Affinity: Uses and Pitfalls. (n.d.). American Journal of Pharmacological Sciences, 2(5), 113-121. [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology, 4(2), 113-116. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
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Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025, October 21). Frontiers in Chemistry, 13, 1245973. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). Indian Journal of Pharmacology, 46(3), 322–328. [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
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Normalized Protein–Ligand Distance Likelihood Score for End-to-End Blind Docking and Virtual Screening. (n.d.). Journal of Chemical Information and Modeling. [Link]
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 2-(4-(tert-Butyl)phenyl)thiazolidine
Core Principle: Proactive Hazard Assessment and Waste Classification
Given the absence of specific toxicity and ecotoxicity data, 2-(4-(tert-Butyl)phenyl)thiazolidine must be treated as hazardous waste. This precautionary principle is rooted in the compound's chemical structure, which features a thiazolidine ring and a tert-butylphenyl group. Thiazolidine derivatives are a broad class of compounds with varied biological activities.[2] Furthermore, some tert-butylphenyl compounds are known to pose environmental risks, including potential endocrine-disrupting properties.[3][4] Therefore, under no circumstances should this compound be disposed of down the drain or in regular solid waste.[5]
The U.S. Environmental Protection Agency (EPA) mandates that chemical waste be managed from its point of generation to its final disposal, a "cradle-to-grave" responsibility.[6] Proper classification is the first and most critical step in this process.
Part 1: Segregation and Containment at the Point of Generation
Immediate and correct segregation of waste is paramount to prevent unintended chemical reactions and to ensure compliant disposal.[5] All waste streams containing this compound must be kept separate from other laboratory waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Table 1: Waste Stream Identification and Segregation
| Waste Type | Description | Segregation Protocol |
| Solid Waste | Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and spill cleanup materials. | Collect in a dedicated, clearly labeled, chemically resistant container with a secure lid. The container should be labeled as "Hazardous Waste."[7] |
| Liquid Waste | Solutions containing this compound, including reaction mixtures, mother liquors from crystallization, and rinsing solvents. | Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle for organic solvents). Do not mix with aqueous or incompatible waste streams.[8] The container must be kept closed when not in use. |
| Sharps Waste | Contaminated needles, syringes, or broken glassware. | Place in a designated, puncture-proof sharps container that is also labeled as containing chemical waste. |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for handling and preparing this compound for final disposal by a licensed waste management vendor.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Consider double-gloving for added protection.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
Step 2: Waste Container Labeling
Proper labeling is a key EPA requirement.[6] Your hazardous waste container label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" and its CAS No. 210625-01-7 .
-
An indication of the hazards. While specific hazards are not fully documented, it is prudent to indicate potential "Irritant" and "Environmental Hazard" properties.
-
The composition of any mixtures, including solvents and their approximate percentages.
-
The accumulation start date (the date the first drop of waste is added to the container).
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Keep the waste container securely capped at all times, except when adding waste.
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 4: Arranging for Disposal
Once your waste container is full or you have finished the project involving this compound, contact your institution's EHS department to arrange for a waste pickup. They will coordinate with a licensed hazardous waste disposal company. Do not attempt to transport or dispose of the chemical waste yourself.[7] The final disposal method, likely incineration or fuel blending, will be determined by the waste management facility.[6]
Part 3: Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-(tert-Butyl)phenyl)thiazolidine
This guide provides essential safety and logistical information for the handling and disposal of 2-(4-(tert-Butyl)phenyl)thiazolidine. As this specific compound's comprehensive safety profile is not widely documented, this guidance is synthesized from the safety data of structurally related compounds, including thiazolidine derivatives and tert-butylated phenols. The procedural steps outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential risks.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, we must infer its risk profile from its constituent chemical groups.
-
Thiazolidine Core: Thiazolidine and its derivatives can cause skin and serious eye irritation.[1][2]
-
tert-Butylphenyl Group: Phenolic compounds, particularly those with tert-butyl groups, are known to be harmful if swallowed, cause skin irritation, and may lead to allergic skin reactions.[3] Furthermore, some have been identified as known or suspected endocrine disruptors.[3][4]
-
Physical Form: If the compound is a powder, it may form combustible dust concentrations in the air and pose a respiratory irritation hazard if inhaled.[5]
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Ensemble
The following table summarizes the minimum required PPE for handling this compound. The selection of this equipment is based on a risk assessment derived from analogous compounds.
| Protection Area | Required PPE | Standard/Specification | Rationale for Protection |
| Hand Protection | Powder-free nitrile gloves | ASTM D6978 or equivalent | Prevents skin contact, irritation, and potential allergic reactions.[6] Nitrile offers good chemical resistance. |
| Eye & Face Protection | Chemical safety goggles | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles causing serious eye irritation.[3][7] |
| Skin & Body Protection | Polyethylene-coated polypropylene disposable gown or lab coat | N/A | Provides a barrier against skin exposure and contamination of personal clothing.[6] |
| Respiratory Protection | NIOSH-approved respirator with particulate filter (e.g., N95) | 29 CFR 1910.134 / EN 149 | Required when handling the powder outside of a ventilated enclosure to prevent respiratory irritation.[3][8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination and ensure the integrity of the safety barrier.
Pre-Handling Checklist
-
Verify that the work area is clean and uncluttered.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Locate the appropriate waste containers for contaminated PPE and chemical waste.
-
Confirm that the chemical fume hood or other ventilated enclosure is functioning correctly.
Donning PPE: The Proper Sequence
The following workflow illustrates the correct order for putting on your PPE to ensure maximum protection.
Safe Handling Practices
-
Always handle this compound within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[1]
-
Avoid creating dust when handling the solid form.[5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Do not eat, drink, or smoke in the laboratory area.[3]
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step where cross-contamination can occur. The following sequence is designed to minimize this risk.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a crucial final step in the safe handling of this compound.
-
Contaminated PPE: All disposable PPE, including gloves and gowns, should be considered contaminated after use. Place them in a designated, sealed container for hazardous waste.
-
Chemical Waste: Dispose of the chemical and any contaminated materials (e.g., pipette tips, weighing paper) in an approved hazardous waste container.[2][3] Do not empty into drains, as related compounds are very toxic to aquatic life.[3][4]
-
Labeling: Ensure all waste containers are clearly and accurately labeled according to your institution's and local regulations.
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.
-
Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[3] Rinse the mouth with water. Do NOT induce vomiting.[1]
By adhering to these detailed protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
- Fisher Scientific. (2025, May 1). Safety Data Sheet for 2,4-Di-tert-butylphenol.
- Fisher Scientific. (2024, March 26). Safety Data Sheet for Thiazolidine.
- Fisher Scientific. (2009, September 26). Safety Data Sheet for 2,4-Thiazolidinedione.
- Fisher Scientific. Safety Data Sheet for 1,1,4,4-Tetraphenyl-1,3-butadiene.
- Fisher Scientific. Safety Data Sheet for 4-tert-Butylphenol.
- Fisher Scientific. Safety Data Sheet for tert-Butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
- Sigma-Aldrich. (2025, May 17). Safety Data Sheet for Thiazolidine-2,4-dione.
- ACP. (2019, October 30). Personal protective equipment in your pharmacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
